(3R)-1-(Oxetan-3-yl)piperidin-3-amine
Description
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Properties
IUPAC Name |
(3R)-1-(oxetan-3-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECUYKSSLLPDLH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3R)-1-(Oxetan-3-yl)piperidin-3-amine chemical properties
An In-Depth Technical Guide to (3R)-1-(Oxetan-3-yl)piperidin-3-amine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound, CAS 1349700-06-6, is a chiral heterocyclic building block of significant interest in modern medicinal chemistry.[] This molecule integrates two highly valued scaffolds: the piperidine ring, a ubiquitous feature in numerous pharmaceuticals, and the oxetane moiety, an increasingly popular functional group used to modulate physicochemical properties. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route with detailed protocols, and an analysis of its strategic application in drug discovery programs. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique structural attributes to optimize lead compounds and accelerate innovation.
Introduction to a Synergistic Scaffold
The design of novel therapeutic agents often involves the strategic combination of validated pharmacophores and property-modulating functional groups. This compound is a prime example of this design philosophy, merging the structural rigidity and biological relevance of the piperidine core with the advantageous profile of the oxetane ring.
The Piperidine Moiety in Modern Pharmaceuticals
The piperidine ring is one of the most prevalent N-heterocycles in approved drugs and clinical candidates.[2][3] Its prevalence is due to several key factors: it serves as a robust, non-aromatic scaffold that can adopt well-defined chair conformations, allowing for precise three-dimensional positioning of substituents. This structural feature is critical for optimizing interactions with biological targets. Furthermore, the piperidine motif can enhance a molecule's druggability by improving pharmacokinetic properties such as absorption and distribution, while often maintaining metabolic stability.[4]
The Rise of the Oxetane Ring as a Physicochemical Modulator
In recent years, the oxetane ring has emerged from a chemical curiosity to a powerful tool in the medicinal chemist's arsenal.[5] This small, polar, three-dimensional ring is frequently incorporated into lead compounds to fine-tune key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] Specifically, oxetanes can:
-
Increase Aqueous Solubility: The polar nature of the ether linkage improves solubility, a common hurdle in drug development.
-
Reduce Lipophilicity (LogD): The introduction of an oxetane can lower a compound's LogD, which can be beneficial for permeability and reducing off-target effects.[5]
-
Enhance Metabolic Stability: Oxetanes can serve as metabolically stable isosteres for more labile groups like carbonyls or morpholines.[5]
-
Modulate Basicity: When placed near an amine, the oxetane's inductive effect can lower the amine's pKa, which can be crucial for optimizing target engagement and cellular permeability.[5]
By combining these two motifs, this compound offers a pre-packaged solution for introducing a chiral amine with favorable physicochemical properties into a target molecule.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a building block is essential for its effective use.
Identity and Nomenclature
The key identifiers and basic properties of the title compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [] |
| CAS Number | 1349700-06-6 | [][6] |
| Molecular Formula | C₈H₁₆N₂O | [] |
| Molecular Weight | 156.22 g/mol | [][6] |
| Canonical SMILES | C1CC(CN(C1)C2COC2)N | [] |
| InChI Key | FECUYKSSLLPDLH-SSDOTTSWSA-N | [] |
| Purity (Typical) | ≥97% | [][6] |
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted/Estimated Value | Rationale/Comments |
| pKa₁ (Primary Amine) | ~9.5 - 10.5 | Typical for a primary amine on a cyclohexane-like ring. |
| pKa₂ (Tertiary Amine) | ~8.0 - 9.0 | The basicity of the piperidine nitrogen is expected to be slightly reduced due to the electron-withdrawing inductive effect of the adjacent oxetane ring. |
| XLogP3 | -0.7 | This computed value reflects the polar nature of the molecule, contributed by the two amine groups and the oxetane ether.[7] |
| Topological Polar Surface Area | ~41.5 Ų | Calculated based on the amine and ether functionalities, suggesting good potential for membrane permeability. A related compound, piperidin-3-amine, has a TPSA of 38.1 Ų.[8] |
| Form | Typically supplied as a liquid or oil. Can be isolated as a salt (e.g., trifluoroacetic acid or dihydrochloride salt) for improved handling and stability.[9][10] |
Structural and Stereochemical Analysis
The molecule's utility is fundamentally tied to its three-dimensional structure. The "(3R)" designation specifies the absolute stereochemistry at the C3 position of the piperidine ring. This chirality is critical, as biological systems are stereoselective, and the correct enantiomer is often required for optimal target binding and efficacy. The piperidine ring will predominantly exist in a chair conformation, with the substituents at C1 and C3 occupying either axial or equatorial positions, an equilibrium that can be influenced by the steric bulk of subsequent derivatization.
Spectroscopic Characterization (Predicted)
No publicly available spectra were identified. However, the expected spectroscopic features can be reliably predicted based on the known chemical shifts of piperidine and oxetane fragments.
-
¹H NMR: The spectrum would be complex due to overlapping signals from the piperidine and oxetane rings. Key expected signals include:
-
A multiplet for the proton on the chiral center (C3 of the piperidine).
-
Distinct multiplets for the four protons of the oxetane ring.
-
A broad singlet for the primary amine (-NH₂) protons, which is exchangeable with D₂O.
-
A series of multiplets corresponding to the remaining piperidine ring protons.
-
-
¹³C NMR: The spectrum should display 8 unique signals corresponding to each carbon atom in the molecule, confirming its asymmetry. The carbons adjacent to the nitrogen and oxygen atoms would appear further downfield.
-
Mass Spectrometry (MS): In ESI+ mode, the molecule would show a prominent ion at m/z 157.1 [M+H]⁺.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and a characteristic C-O-C stretching for the oxetane ether (~980 cm⁻¹).
Synthesis and Reactivity
This compound is a synthetic building block. A plausible and efficient synthesis can be designed based on established organic chemistry principles.
Retrosynthetic Analysis
A logical disconnection approach points to two key starting materials: a chiral 3-aminopiperidine derivative and an oxetane electrophile. The C1-N bond of the piperidine is the most logical disconnection, leading back to (R)-3-aminopiperidine and oxetan-3-one via a reductive amination pathway.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Workflow
The synthesis is best accomplished via reductive amination, a robust and widely used method for forming C-N bonds. The starting material, (R)-3-aminopiperidine, is commercially available, often as a dihydrochloride salt.[10]
Caption: Proposed one-pot synthetic pathway.
Experimental Protocol: Synthesis via Reductive Amination
Causality: This one-pot protocol is chosen for its efficiency. The base neutralizes the HCl salt to liberate the free amine. Dichloroethane (DCE) is an excellent solvent for this reaction. Sodium triacetoxyborohydride is a mild reducing agent ideal for reductive aminations, as it does not readily reduce the ketone starting material but efficiently reduces the intermediate iminium ion.
-
Vessel Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add (R)-3-aminopiperidine dihydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to form a suspension.
-
Base Addition: Add triethylamine (Et₃N) (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature. This step generates the free base of the piperidine in situ.
-
Ketone Addition: Add oxetan-3-one (1.1 eq) to the mixture.
-
Imine Formation: Allow the reaction to stir at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the final product, this compound.
Key Reactivity Profile
The molecule possesses two distinct nucleophilic centers:
-
Primary Amine (C3): This is the more reactive site for amide bond formation, sulfonylation, and further reductive amination. It is the primary handle for derivatization.
-
Tertiary Amine (N1): This site is basic and can be protonated to form salts. While less nucleophilic than the primary amine, it can undergo reactions like quaternization.
-
Oxetane Ring: Generally stable under neutral and basic conditions, the ring can be opened by strong acids or potent nucleophiles, a consideration for multi-step syntheses.
Application in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile scaffold for building libraries of drug-like molecules.
Logical Workflow for Library Synthesis
The primary amine at the C3 position is an ideal point for diversification. A library of novel compounds can be rapidly synthesized by reacting this compound with a variety of electrophilic building blocks.
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Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to the Structure Elucidation of (3R)-1-(Oxetan-3-yl)piperidin-3-amine
The piperidine ring is a foundational structural motif in a vast number of pharmaceuticals, prized for its favorable physicochemical properties and ability to form key interactions with biological targets.[1][2] Its significance is further amplified by the introduction of chirality, which allows for highly specific modulation of pharmacological activity, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2] Concurrently, the oxetane moiety has emerged as a valuable building block in modern drug discovery.[3][4] This small, polar, three-dimensional ring can act as a bioisosteric replacement for less desirable groups like gem-dimethyl or carbonyl functionalities, often improving metabolic stability and aqueous solubility.[4][5]
This compound represents a confluence of these two "privileged" scaffolds. As such, the definitive confirmation of its chemical structure, including its absolute stereochemistry, is a critical prerequisite for its application in drug development and for meeting stringent regulatory standards.[6] This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of this molecule, integrating advanced spectroscopic techniques with logical, causality-driven experimental design.
Molecular Overview
The initial step in any structure elucidation workflow is to gather all known information about the compound of interest. This provides a theoretical framework against which experimental data can be compared.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 1349700-06-6 | [8][] |
| Molecular Formula | C₈H₁₆N₂O | [7][8] |
| Molecular Weight | 156.23 g/mol | [7][8] |
| Canonical SMILES | C1CC(N[C@H]1CN1)C2COC2 | |
| Structure | ![]() |
Integrated Spectroscopic & Chromatographic Analysis
No single technique can unambiguously determine a complex structure. The core of this elucidation process relies on the synergistic interpretation of data from multiple analytical platforms. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for mapping the molecular framework, while Mass Spectrometry (MS) confirms the elemental composition and provides fragmentation data.[10][11] Finally, chiral chromatography is essential for verifying the enantiomeric purity and absolute configuration.
Workflow for Structure Elucidation
The logical flow of experiments is designed to build a complete structural picture, with each step validating the last.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS)
Causality: The first experimental step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is the gold standard for this purpose. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
-
Expected Result: An exact mass measurement corresponding to the protonated molecule [M+H]⁺.
-
Calculated [M+H]⁺ for C₈H₁₇N₂O⁺: 157.1335
-
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry provides crucial connectivity information by breaking the molecule into smaller, identifiable fragments. Key expected fragments for this compound would include:
-
Loss of the oxetane group.
-
Cleavage of the piperidine ring.
-
Loss of the primary amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[12] A suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to establish their connectivity through chemical bonds.[12]
Predicted NMR Data Summary (Predicted shifts are estimations in CDCl₃ and can vary based on solvent and experimental conditions.)
| Atom(s) | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity / Correlation | Rationale |
| Piperidine-H3 | ¹H NMR | ~2.8 - 3.2 | Multiplet | Adjacent to the chiral center and amine group. |
| Piperidine-H2, H6 | ¹H NMR | ~2.2 - 3.0 | Multiplets | Protons adjacent to the piperidine nitrogen. |
| Piperidine-H4, H5 | ¹H NMR | ~1.4 - 2.0 | Multiplets | Aliphatic protons on the piperidine ring. |
| Oxetane-H2', H4' | ¹H NMR | ~4.5 - 4.8 | Multiplets | Protons on carbons adjacent to the oxetane oxygen. |
| Oxetane-H3' | ¹H NMR | ~3.5 - 4.0 | Multiplet | Methine proton on the oxetane ring, attached to the piperidine nitrogen. |
| Amine-NH₂ | ¹H NMR | ~1.5 - 2.5 | Broad Singlet | Exchangeable protons of the primary amine. |
| Piperidine-C3 | ¹³C NMR | ~50 - 55 | CH | Chiral carbon bearing the amine group. |
| Piperidine-C2, C6 | ¹³C NMR | ~55 - 65 | CH₂ | Carbons adjacent to the piperidine nitrogen. |
| Piperidine-C4, C5 | ¹³C NMR | ~20 - 35 | CH₂ | Aliphatic carbons in the piperidine ring. |
| Oxetane-C2', C4' | ¹³C NMR | ~70 - 75 | CH₂ | Carbons adjacent to the oxetane oxygen. |
| Oxetane-C3' | ¹³C NMR | ~60 - 65 | CH | Carbon attached to the piperidine nitrogen. |
| H3 ↔ H2, H4 | COSY | Cross-peaks | Shows proton-proton couplings within the piperidine ring. | |
| C3 ↔ H3 | HSQC | Cross-peak | Correlates each carbon with its directly attached proton(s). | |
| C2' ↔ H3' | HMBC | Cross-peak | Key correlation confirming the bond between the piperidine nitrogen and the oxetane-C3' carbon. |
Chiral High-Performance Liquid Chromatography (HPLC)
Causality: Spectroscopic methods like NMR and MS confirm the molecular constitution but cannot differentiate between enantiomers. Given the "(3R)" designation, it is mandatory to confirm the absolute stereochemistry and determine the enantiomeric purity (or enantiomeric excess, ee). Chiral HPLC is the most widely used and reliable technique for this purpose.[6]
-
Methodology: The compound is run on a liquid chromatograph equipped with a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers, (3R) and (3S), interact differently, leading to different retention times and thus separation.
-
Expected Result: A single major peak corresponding to the (3R)-enantiomer, with any potential (3S)-enantiomer appearing as a separate, much smaller peak. The relative area of the peaks is used to calculate the enantiomeric excess.
Experimental Protocols
The following protocols are designed to be self-validating, providing the necessary data for a comprehensive and defensible structure elucidation.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition (Positive Ion Mode):
-
Infuse the sample at a flow rate of 5-10 µL/min.
-
Set the mass range to m/z 50-500.
-
Acquire data in high-resolution mode (>60,000 FWHM).
-
Perform MS/MS analysis on the precursor ion corresponding to [M+H]⁺ using collision-induced dissociation (CID).
-
-
Data Analysis: Determine the exact mass of the parent ion and calculate the elemental formula. Analyze the MS/MS spectrum to identify key fragments and propose a fragmentation pathway.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate carbons with their directly attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the oxetane and piperidine rings.
-
-
Data Analysis: Process and analyze all spectra to assign all proton and carbon signals. Use the 2D correlations to piece together the molecular fragments and confirm the overall structure.
Protocol 3: Chiral HPLC
-
Column Selection: Screen various Chiral Stationary Phases (CSPs), such as those based on derivatized cellulose or amylose, to find a column that provides baseline separation of the enantiomers.
-
Mobile Phase Optimization: Develop an isocratic mobile phase, typically a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Analysis:
-
Prepare a ~0.5 mg/mL solution of the sample in the mobile phase.
-
Inject 5-10 µL onto the column.
-
Monitor the elution profile using a UV detector (if the compound has a chromophore) or a universal detector like a Charged Aerosol Detector (CAD).
-
System Suitability: If available, first inject a racemic standard to confirm the retention times of both the (3R) and (3S) enantiomers.
-
-
Data Analysis: Integrate the peak areas for both enantiomers and calculate the enantiomeric excess (% ee).
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the logical integration of orthogonal analytical techniques. By following the workflow outlined in this guide—beginning with the confirmation of molecular formula by HRMS, proceeding to the detailed structural mapping by a full suite of NMR experiments, and culminating in the definitive stereochemical assignment via chiral HPLC—researchers and drug development professionals can establish the identity and purity of this important molecule with the highest degree of scientific confidence. This rigorous characterization is the bedrock upon which all subsequent preclinical and clinical development is built.
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- ResearchGate. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
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The Strategic Incorporation of Oxetane Scaffolds into Piperidine-Based Drug Candidates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the biological and pharmacological implications of incorporating oxetane rings into piperidine scaffolds. Moving beyond a simple enumeration of findings, this document delves into the causal relationships between this specific structural modification and the resulting modulation of key drug-like properties. The insights presented herein are grounded in field-proven experimental data and are intended to empower researchers in the rational design of next-generation therapeutics.
The Oxetane-Piperidine Motif: A Paradigm Shift in Physicochemical Property Modulation
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable pharmacokinetic profile and synthetic tractability.[1][2] However, optimization of piperidine-containing lead compounds often encounters challenges related to basicity, lipophilicity, and metabolic stability. The introduction of a strained four-membered oxetane ring has emerged as a powerful strategy to address these liabilities, offering a unique combination of steric bulk, polarity, and metabolic resilience.[3][4][5][6] This strategic substitution can be viewed not merely as an incremental change, but as a fundamental shift in the approach to molecular design, enabling a more precise and predictable fine-tuning of critical pharmacological parameters.
The most profound and widely exploited effect of incorporating an oxetane is the modulation of the basicity (pKa) of the piperidine nitrogen. The strong inductive electron-withdrawing effect of the oxetane's oxygen atom significantly reduces the pKa of a nearby nitrogen.[7] This effect is highly dependent on the topological distance between the oxetane and the amine. For instance, an oxetane positioned alpha to the piperidine nitrogen can decrease the pKa by approximately 2.6 units.[3] This reduction in basicity has significant downstream consequences, including mitigating the risk of hERG channel inhibition, a common liability for basic amines, and improving cell permeability by increasing the proportion of the neutral species at physiological pH.[7][8][9][10]
Beyond pKa modulation, the oxetane moiety acts as a "polar handle," often increasing aqueous solubility and reducing lipophilicity (LogD) compared to isosteric non-polar groups like a gem-dimethyl substituent.[3][4][7] This improvement in the hydrophilic/lipophilic balance is a critical factor in enhancing the overall druglikeness of a compound. Furthermore, the rigid and three-dimensional nature of the oxetane ring can enforce specific conformations on the piperidine scaffold, leading to improved binding affinity and selectivity for the biological target.[4][7][11]
Navigating the Metabolic Landscape: The Oxetane Advantage
A significant challenge in drug development is overcoming rapid metabolic clearance, primarily mediated by cytochrome P450 (CYP) enzymes. The piperidine ring is often a site of metabolic attack. The incorporation of an oxetane can effectively "shield" metabolically labile positions, leading to a marked improvement in metabolic stability.[3][4][7] This is achieved through both steric hindrance and by altering the electronic properties of the piperidine ring, making it a less favorable substrate for CYP enzymes.
Interestingly, a novel metabolic pathway for oxetane-containing compounds has been identified, involving hydrolysis by microsomal epoxide hydrolase (mEH) to form a diol.[12][13] This discovery opens up the intriguing possibility of intentionally directing the metabolism of a drug away from the often-problematic CYP pathways, potentially reducing the risk of drug-drug interactions.[14] The rate of this mEH-mediated hydrolysis can be influenced by the substitution pattern on the oxetane ring, offering another level of control for the medicinal chemist.[12][13]
The following table summarizes the impact of oxetane incorporation on key physicochemical and ADME properties of piperidine-containing compounds, with illustrative data from published studies.
| Property | General Effect of Oxetane Incorporation | Example Data | Reference |
| pKa | Decrease | pKa of piperidine nitrogen reduced from 7.6 to 5.0 in a PI3K inhibitor series. | [9] |
| Lipophilicity (LogD) | Decrease | Replacement of a gem-dimethyl group with an oxetane can lead to a significant decrease in LogP. | [3] |
| Aqueous Solubility | Increase | Substitution of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. | [3] |
| Metabolic Stability (in vitro) | Increase | Marked reduction in intrinsic clearance rates in human and mouse liver microsome assays. | [3][4] |
| CYP Inhibition | Decrease | Introduction of an oxetane can mitigate CYP3A4 time-dependent inhibition. | [10] |
| hERG Inhibition | Decrease | Reduction of hERG inhibition (IC50 > 100 µM) by lowering the basicity of an adjacent amine. | [7][8][9] |
Case Study: Spirocyclic Oxetane-Piperidines in Kinase Inhibition
A particularly successful application of this design strategy is the development of spirocyclic oxetane-piperidines, such as 2-oxa-6-azaspiro[3.3]heptane, as bioisosteres for morpholine and piperidine.[15][16][17][18][19][20] This rigid, three-dimensional scaffold has proven to be highly effective in the design of potent and selective kinase inhibitors.
In the development of spleen tyrosine kinase (SYK) inhibitors, replacing a metabolically labile morpholine ring with an N-oxetanyl-piperazine moiety led to the discovery of Lanraplenib.[7][8] This modification not only improved metabolic stability but also doubled the selectivity of T-cells versus B-cells by reducing the basicity of the piperazine nitrogen (calculated pKaH decreased from 8.0 to 6.4).[7][8] A co-crystal structure of lanraplenib with the SYK kinase domain revealed that the N-oxetanyl-piperazine moiety occupies a solvent-accessible region outside the main binding pocket, highlighting the role of the oxetane in fine-tuning physicochemical properties without directly engaging with the target.[7][8]
Logical Relationship of Oxetane Incorporation and Improved Drug Properties
Caption: The causal cascade of incorporating an oxetane into a piperidine scaffold.
Experimental Protocols for the Evaluation of Oxetane-Containing Piperidines
To rigorously assess the impact of oxetane incorporation, a suite of standardized in vitro assays is essential. The following protocols provide a framework for the systematic evaluation of key pharmacological parameters.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (oxetane-containing piperidine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to generate a range of concentrations for IC50 determination.
-
Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution. d. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Determination of pKa and Lipophilicity (LogD)
Accurate measurement of pKa and LogD is crucial for understanding the absorption and distribution of a drug candidate.
Methodology:
-
pKa Determination: pH-metric titration is a robust method. The test compound is dissolved in a water/co-solvent mixture and titrated with a standardized acid or base. The pKa is determined from the inflection point of the titration curve.
-
LogD Measurement (Shake-Flask Method):
-
Prepare a solution of the test compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) pre-saturated with n-octanol.
-
Add an equal volume of n-octanol pre-saturated with the buffer.
-
Agitate the mixture vigorously to ensure thorough mixing and allow the phases to separate.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay provides an early indication of a compound's susceptibility to Phase I metabolism.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
Procedure:
-
Incubation: a. Pre-warm a solution of HLM in phosphate buffer to 37°C. b. Add the test compound (at a final concentration typically between 0.1 and 1 µM). c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Sample Analysis: a. Centrifuge the quenched samples to precipitate the protein. b. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: a. Plot the natural logarithm of the percentage of parent compound remaining versus time. b. The slope of the linear portion of the curve represents the elimination rate constant (k). c. Calculate the in vitro half-life (t½) as 0.693/k. d. Calculate the intrinsic clearance (CLint) using the appropriate equations.
Cytochrome P450 (CYP) Inhibition Assay (IC50)
This assay assesses the potential of a compound to cause drug-drug interactions by inhibiting major CYP isoforms.
Methodology:
-
Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate and a range of concentrations of the test compound.
-
Metabolite Quantification: After a defined incubation period, quench the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
IC50 Determination: A decrease in metabolite formation compared to the vehicle control indicates inhibition. The IC50 value is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.
hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)
This "gold standard" assay evaluates the potential for a compound to cause cardiac arrhythmias by blocking the hERG channel.
Methodology:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Patch-Clamp Recording: Use the whole-cell patch-clamp technique to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: Apply a range of concentrations of the test compound to the cells and record the corresponding changes in the hERG current.
-
IC50 Determination: The IC50 value is the concentration of the test compound that causes a 50% reduction in the hERG current.
Experimental Workflow for Characterizing an Oxetane-Piperidine Compound
Caption: A streamlined workflow for the comprehensive evaluation of novel oxetane-piperidine drug candidates.
Conclusion and Future Directions
The strategic incorporation of oxetane moieties into piperidine scaffolds represents a mature and highly effective approach to overcoming common challenges in drug discovery. The ability to predictably modulate pKa, improve metabolic stability, and enhance aqueous solubility provides medicinal chemists with a powerful tool for the rational design of superior drug candidates. As our understanding of the nuanced interplay between the oxetane ring and biological systems continues to grow, we can anticipate the development of even more sophisticated and targeted applications of this versatile chemical motif. Future research will likely focus on exploring novel, more complex spirocyclic systems, further elucidating the role of mEH in oxetane metabolism, and leveraging computational tools to more accurately predict the impact of oxetane incorporation on a wider range of pharmacological properties.
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discovery and history of (3R)-1-(Oxetan-3-yl)piperidin-3-amine
An In-Depth Technical Guide to the Genesis and Application of (3R)-1-(Oxetan-3-yl)piperidin-3-amine: A Modern Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a contemporary heterocyclic building block that has emerged at the confluence of established and modern medicinal chemistry strategies. Its history is not one of a singular discovery, but rather the logical culmination of decades of research into "privileged" scaffolds and the recent drive to incorporate unique bioisosteres for improved drug-like properties. This guide provides an in-depth technical exploration of its constituent components—the (R)-3-aminopiperidine core and the oxetane moiety—detailing their individual significance, synthesis, and the powerful synergy they represent when combined. For the drug development professional, understanding the genesis of this molecule is to understand a core principle of modern drug design: the rational assembly of validated components to create novel chemical matter with enhanced potential.
Part I: The (R)-3-Aminopiperidine Core - A Privileged Scaffold
The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of drug design. The chiral (R)-3-aminopiperidine enantiomer, in particular, is a key intermediate in the synthesis of several marketed drugs, most notably Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes, such as Linagliptin and Alogliptin.[3]
Synthesis of Enantiomerically Pure (R)-3-Aminopiperidine
The challenge in synthesizing (R)-3-aminopiperidine lies in establishing the desired stereochemistry. Several robust methods have been developed, broadly categorized into two approaches: chiral resolution of a racemic mixture and asymmetric synthesis from a chiral starting material.
1. Chiral Resolution: This classical approach involves the separation of a racemic mixture of 3-aminopiperidine using a chiral resolving agent, such as dibenzoyl-(D)-tartaric acid.[4] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
2. Asymmetric Synthesis: These more modern and efficient routes construct the chiral center during the synthesis. Common chiral starting materials include amino acids like D-glutamic acid or D-ornithine.[4][5][6] Another approach involves the asymmetric hydrogenation of a pyridine precursor or enzymatic transamination.[6][7]
Table 1: Comparison of Synthetic Routes to (R)-3-Aminopiperidine
| Starting Material | Key Transformation(s) | Advantages | Disadvantages |
| Racemic 3-aminopiperidine | Chiral resolution with tartaric acid derivatives | Well-established, straightforward | Max. 50% theoretical yield |
| 3-Aminopyridine | Asymmetric hydrogenation | Potentially high throughput | Requires specialized catalysts and equipment |
| D-Glutamic Acid | Boc protection, reduction, cyclization, deprotection | Readily available chiral pool starting material | Multi-step synthesis[5] |
| N-benzyl-3-piperidone | Enzymatic transamination | High enantioselectivity, mild conditions | Requires specific enzymes and biochemical setup[7] |
Workflow for Asymmetric Synthesis from D-Glutamic Acid
The synthesis from D-glutamic acid represents a common and reliable method leveraging the natural chiral pool.[5]
Caption: Key benefits of incorporating an oxetane moiety in drug design.
Part III: Convergent Synthesis and Applications of this compound
The synthesis of the title compound is a prime example of a convergent strategy, where the two key building blocks, (R)-3-aminopiperidine and an oxetane precursor, are prepared separately and then combined in a final step. This approach is highly efficient for generating libraries of analogues for structure-activity relationship (SAR) studies.
Synthetic Pathway: Reductive Amination
The most direct and common method for coupling a secondary amine like (R)-3-aminopiperidine to a ketone is through reductive amination. In this case, (R)-3-(Boc-amino)piperidine is reacted with oxetan-3-one.
Caption: Convergent synthesis of the title compound via reductive amination.
Hypothetical Experimental Protocol: Synthesis of this compound
-
Setup: To a solution of (R)-3-aminopiperidine dihydrochloride (1 equivalent) and oxetan-3-one (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), a mild base like triethylamine (TEA) is added to neutralize the hydrochloride salt.
-
Imine Formation: The mixture is stirred at room temperature to allow for the formation of the intermediate iminium ion.
-
Reduction: A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. This reagent is mild and selective for the reduction of the iminium ion in the presence of the ketone.
-
Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield the desired this compound.
Applications in Drug Discovery
The rationale for designing and utilizing this compound lies in the combined benefits of its components. A medicinal chemist would select this building block to:
-
Introduce a defined 3D architecture: The rigid piperidine chair conformation, coupled with the chiral amine and the oxetane group, presents vectors for substitution in a highly controlled manner.
-
Enhance Physicochemical Properties: The oxetane moiety is strategically placed to improve solubility and metabolic stability while modulating the basicity of the piperidine nitrogen. [8]* Serve as a Versatile Scaffold: The primary amine at the 3-position is a key functional handle for further elaboration, allowing for the facile synthesis of amide, sulfonamide, or urea libraries to explore SAR. This makes it a valuable fragment for programs targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. For instance, similar piperidine derivatives have been explored as FXR partial agonists and CCR2 antagonists. [9][10]
Conclusion
This compound is more than just a chemical compound; it represents a sophisticated tool in the modern drug hunter's arsenal. Its history is rooted in the strategic synthesis of the enantiomerically pure (R)-3-aminopiperidine core, a scaffold validated by numerous successful drugs. Its evolution is marked by the deliberate incorporation of the oxetane moiety, a contemporary bioisostere prized for its ability to fine-tune pharmacokinetic and physicochemical properties. The convergent synthesis of this molecule allows for its efficient use in creating diverse chemical libraries. For researchers and drug development professionals, this compound serves as a compelling example of how rational design, leveraging both established and cutting-edge principles of medicinal chemistry, leads to the creation of high-value starting points for the discovery of next-generation therapeutics.
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A Comprehensive Technical Guide to (3R)-1-(Oxetan-3-yl)piperidin-3-amine: Synthesis, Characterization, and Applications
Introduction
(3R)-1-(Oxetan-3-yl)piperidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. The incorporation of both a piperidine scaffold and an oxetane motif offers a unique combination of physicochemical properties. The piperidine ring is a prevalent feature in numerous pharmaceuticals, providing a basic nitrogen center for molecular interactions and influencing solubility and pharmacokinetic profiles.[1] The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for carbonyl groups and gem-dimethyl functionalities, often improving metabolic stability, aqueous solubility, and lipophilicity. This guide provides an in-depth overview of the synthesis, characterization, and potential applications of this compound for researchers, scientists, and professionals in drug development.
Core Identifiers and Physicochemical Properties
A clear identification of a chemical entity is paramount for research and regulatory purposes. The following table summarizes the key identifiers and physicochemical properties of this compound.
| Identifier | Value | Reference |
| CAS Number | 1349700-06-6 | [2] |
| Molecular Formula | C₈H₁₆N₂O | [2] |
| Molecular Weight | 156.23 g/mol | [2] |
| IUPAC Name | This compound | |
| Appearance | Expected to be a liquid or low-melting solid | |
| Purity | Commercially available up to 97% |
Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that hinges on the initial preparation of the chiral precursor, (R)-3-aminopiperidine, followed by the introduction of the oxetane moiety. This section outlines a logical and field-proven synthetic workflow.
Part 1: Enantioselective Synthesis of the (R)-3-Aminopiperidine Precursor
The critical step in the overall synthesis is the establishment of the desired stereochemistry at the C3 position of the piperidine ring. Several robust methods have been developed for the synthesis of enantiomerically pure (R)-3-aminopiperidine.
One highly effective and scalable approach involves the enzymatic transamination of a prochiral ketone, N-Boc-3-piperidone, using a specific transaminase enzyme. This biocatalytic method offers high enantioselectivity and operates under mild reaction conditions.[3]
Alternatively, a classical chemical synthesis can be employed starting from readily available chiral pool materials such as D-glutamic acid. This multi-step synthesis involves cyclization and functional group manipulations to yield the desired chiral amine. Another route begins with D-ornithine, which is cyclized and reduced to afford (R)-3-aminopiperidine.[4]
Part 2: N-Alkylation with the Oxetane Moiety via Reductive Amination
With the chiral (R)-3-aminopiperidine in hand, the final step involves the introduction of the oxetane group onto the piperidine nitrogen. Reductive amination is a highly efficient and widely used method for this transformation, offering good yields and avoiding the formation of quaternary ammonium salts that can occur with direct alkylation using alkyl halides.[5]
The reaction proceeds via the formation of an intermediate iminium ion from the reaction of the secondary amine of (R)-3-aminopiperidine and oxetan-3-one, which is then reduced in situ to the desired tertiary amine.
Caption: Synthetic Workflow for this compound.
Detailed Experimental Protocol: Reductive Amination
This protocol provides a detailed, step-by-step methodology for the reductive amination of (R)-3-aminopiperidine with oxetan-3-one.
Materials:
-
(R)-3-Aminopiperidine (or its salt, e.g., dihydrochloride)
-
Oxetan-3-one
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with the salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., a gradient of methanol in dichloromethane)
Procedure:
-
Preparation of the Amine: If starting with (R)-3-aminopiperidine dihydrochloride, dissolve it in anhydrous DCM and add 2.2 equivalents of a non-nucleophilic base such as triethylamine or DIPEA. Stir the mixture at room temperature for 30 minutes to liberate the free amine.
-
Reaction Setup: To a solution of (R)-3-aminopiperidine (1.0 equivalent) in anhydrous DCM, add oxetan-3-one (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.[2]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The expected chemical shifts for this compound are predicted based on the analysis of its constituent moieties.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Oxetane CH₂ | 4.5 - 4.8 | m |
| Oxetane CH | 3.5 - 3.8 | m |
| Piperidine CH-N(oxetane) | 2.8 - 3.2 | m |
| Piperidine CH-NH₂ | 2.6 - 2.9 | m |
| Piperidine CH₂ | 1.2 - 2.2 | m |
| NH₂ | 1.5 - 2.5 | br s |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (ppm) |
| Oxetane CH₂ | 70 - 75 |
| Oxetane CH | 60 - 65 |
| Piperidine C-N(oxetane) | 55 - 60 |
| Piperidine C-NH₂ | 45 - 50 |
| Piperidine CH₂ | 20 - 35 |
Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a critical technique to determine the enantiomeric purity of the final product. Due to the lack of a strong chromophore in the molecule, derivatization with a UV-active agent may be necessary for sensitive detection.[6]
Illustrative Chiral HPLC Method (Post-derivatization):
-
Column: A chiral stationary phase column (e.g., Chiralpak series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Controlled column temperature (e.g., 25 °C).
Applications in Drug Discovery and Medicinal Chemistry
The unique structural combination of a chiral piperidine and an oxetane ring makes this compound a valuable building block in the design of novel therapeutic agents.
-
Modulation of Physicochemical Properties: The oxetane moiety can be strategically incorporated to fine-tune properties such as solubility, lipophilicity, and metabolic stability of a lead compound.
-
Scaffold for Library Synthesis: This compound can serve as a versatile scaffold for the synthesis of compound libraries for screening against various biological targets. The primary amine provides a handle for further functionalization.
-
Bioisosteric Replacement: The 1-(oxetan-3-yl)piperidine motif can be used as a bioisosteric replacement for other functionalities in known active compounds to improve their drug-like properties.
While specific drugs containing this exact fragment are not yet on the market, the constituent parts are well-represented in approved pharmaceuticals. For instance, (R)-3-aminopiperidine is a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin.[7][8]
Caption: Potential Application Pathways in Drug Discovery.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chiral building block for drug discovery and development. Its synthesis, while requiring careful control of stereochemistry, can be achieved through established and reliable methods. The unique combination of the piperidine and oxetane motifs offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates, ultimately contributing to the development of safer and more effective medicines.
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The Oxetane Moiety: A Strategic Tool in Modern Drug Design
Abstract: The strategic incorporation of small, strained ring systems has emerged as a powerful tactic in modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique combination of properties. Its inherent polarity, three-dimensionality, and metabolic stability offer a versatile tool to address common challenges in drug design, such as improving physicochemical properties, enhancing potency, and overcoming metabolic liabilities. This in-depth technical guide provides a comprehensive overview of the role of the oxetane moiety in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and pathways, intended for researchers, scientists, and drug development professionals.
Introduction: The Rise of Small, Strained Rings in Drug Discovery
The paradigm in drug discovery has decidedly shifted from predominantly flat, aromatic molecules towards more three-dimensional structures. This evolution is driven by the need to engage with more complex and challenging biological targets, where increased shape complementarity can lead to enhanced potency and selectivity.
Beyond Flatland: The Need for Three-Dimensionality in Modern Drug Candidates
An increase in the fraction of sp³-hybridized carbon atoms in drug candidates correlates with a higher success rate in clinical development. Three-dimensional molecules are thought to offer improved target engagement, better physicochemical properties, and the potential to explore novel chemical space.
Introducing the Oxetane Moiety: A Unique Four-Membered Heterocycle
The oxetane ring is a four-membered ether that has emerged as a valuable motif in medicinal chemistry.[1] Its small size, polarity, and three-dimensional nature make it an attractive surrogate for other common functional groups.[2] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[3]
Scope and Objectives of this Guide
This guide will provide a detailed exploration of the multifaceted role of the oxetane moiety in drug design. It will cover its application as a bioisostere, its impact on key physicochemical properties, synthetic strategies for its incorporation, and its presence in clinically successful drugs. Detailed protocols and visual diagrams are provided to offer practical insights for the medicinal chemist.
The Oxetane Moiety as a Versatile Bioisostere
A primary application of the oxetane moiety is as a bioisosteric replacement for other functional groups, allowing for the fine-tuning of a molecule's properties while maintaining or enhancing its biological activity.[1]
Bioisosteric Replacement of the gem-Dimethyl Group
The substitution of a gem-dimethyl group with an oxetane can dramatically improve a compound's physicochemical profile. The oxetane ring is of a similar size but introduces polarity, which can lead to increased aqueous solubility and reduced lipophilicity.[2] Furthermore, this replacement can block metabolically labile C-H bonds without the unfavorable increase in lipophilicity associated with a gem-dimethyl group.[1]
Bioisosteric Replacement of the Carbonyl Group
Oxetanes are also effective bioisosteres for carbonyl groups.[1] The oxetane oxygen can act as a hydrogen bond acceptor, similar to a carbonyl oxygen.[4] However, the oxetane is generally more metabolically stable and less prone to enzymatic reduction than a ketone. This substitution can also influence the conformational preferences of a molecule.
Other Bioisosteric Applications
The versatility of the oxetane extends to its use as a surrogate for other heterocycles, such as morpholine. Spirocyclic oxetanes, for example, can mimic the solubilizing effect of morpholine while offering a different vector for substituent placement and potentially improved metabolic stability.[5]
Physicochemical Property Modulation by the Oxetane Moiety: A Quantitative Analysis
The introduction of an oxetane moiety can have a profound and predictable impact on several key physicochemical properties that are critical for a drug's success.
Enhancing Aqueous Solubility
The inherent polarity of the oxetane ring often leads to a significant increase in the aqueous solubility of a compound. Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[5]
Tuning Lipophilicity (LogP/LogD)
An oxetane-containing molecule is typically less lipophilic than its corresponding gem-dimethyl analog.[4] This reduction in lipophilicity can be advantageous for improving a drug's pharmacokinetic profile and reducing off-target effects.
Improving Metabolic Stability
Oxetanes can enhance metabolic stability by blocking sites of oxidation.[1] They are generally more resistant to metabolism than many other functional groups.[4] In some cases, oxetanes can be metabolized by microsomal epoxide hydrolase (mEH) to form diols, which can be a predictable clearance pathway.[6][7]
Modulating Basicity (pKa) of Proximal Amines
The electron-withdrawing nature of the oxetane ring can significantly reduce the basicity of adjacent amines. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[1] This modulation of basicity can be crucial for improving cell permeability and reducing interactions with targets such as the hERG channel.[8]
Data Summary Table: The Quantitative Impact of Oxetane Substitution
| Property | Effect of Oxetane Introduction | Quantitative Impact (Typical) | Reference(s) |
| Aqueous Solubility | Increase | 4 to >4000-fold increase vs. gem-dimethyl | [5] |
| Lipophilicity (LogP/LogD) | Decrease | Lower LogP/LogD compared to gem-dimethyl analog | [4] |
| Metabolic Stability | Increase | Higher stability in human liver microsomes | [3] |
| pKa of Proximal Amine | Decrease | ~2.7 unit decrease when alpha to the amine | [1] |
Synthetic Strategies for Incorporating the Oxetane Moiety
The increasing utility of oxetanes in drug discovery has driven the development of robust synthetic methods for their preparation and incorporation.
Synthesis of Oxetane Building Blocks
The Paterno-Büchi reaction is a [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane.[9] This method is highly efficient for the synthesis of a variety of substituted oxetanes.[10]
Synthesis of a Substituted Oxetane via a Visible Light-Mediated Paterno-Büchi Reaction [11]
-
Materials: Aryl glyoxylate (1.0 equiv), alkene (2.0 equiv), iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1 mol %), and degassed solvent (e.g., acetonitrile).
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl glyoxylate, alkene, and photocatalyst.
-
Degassing: Degas the reaction mixture by sparging with nitrogen or argon for 15-20 minutes.
-
Irradiation: Place the reaction vial in front of a visible light source (e.g., blue LED lamp) and stir at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane.
3-Substituted oxetanes are particularly valuable building blocks in medicinal chemistry.
A common route to 3-amino-3-methyloxetane involves the synthesis of 3-azidomethyl-3-methyloxetane followed by reduction.[12]
-
Synthesis of 3-Hydroxymethyl-3-methyloxetane (HMMO): Prepare HMMO via the cyclization of 1,1,1-tri(hydroxylmethyl)ethane with diethyl carbonate.
-
Tosylation of HMMO: React HMMO with 4-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) at low temperature to form 3-methoxytosyl-3-methyloxetane (MTMO).
-
Azidation of MTMO: Displace the tosyl group with sodium azide in a suitable solvent (e.g., DMF) to yield 3-azidomethyl-3-methyloxetane.
-
Reduction of the Azide: Reduce the azide to the corresponding amine using a standard reducing agent such as hydrogen gas with a palladium catalyst or lithium aluminum hydride to afford 3-amino-3-methyloxetane.
Incorporation of Oxetanes into Lead Compounds: Late-Stage Functionalization
The introduction of an oxetane is often performed at a late stage in a synthetic sequence to improve the properties of a lead compound. This can be achieved by coupling a pre-formed oxetane building block to the core scaffold of the molecule.
Case Studies: Oxetane-Containing Drugs in Clinical Development and on the Market
The value of the oxetane moiety is exemplified by its presence in several approved drugs and promising clinical candidates.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway and a validated target for the treatment of B-cell malignancies and autoimmune diseases.[13]
In the development of BTK inhibitors, the incorporation of an oxetane has been shown to improve permeability and pharmacokinetic properties.[8] For example, in the optimization of a series of BTK inhibitors, the introduction of an oxetane moiety led to a compound with superior potency, cellular activity, and permeability.[8]
Caption: Simplified BTK signaling pathway and the point of intervention by an oxetane-containing inhibitor.
Spleen Tyrosine Kinase (SYK) Inhibitors
SYK is another non-receptor tyrosine kinase that plays a crucial role in immune signaling.[]
In the development of SYK inhibitors, the oxetane moiety has been used to enhance solubility and metabolic stability. For instance, the SYK inhibitor entospletinib was optimized by replacing a morpholine ring with an oxetane-containing piperazine, which improved metabolic stability and solubility.[1]
Caption: Overview of the SYK signaling pathway and its inhibition.
Experimental Workflows for Characterizing Oxetane-Containing Compounds
The evaluation of the metabolic stability of novel compounds is a critical step in drug discovery.
In Vitro Assessment of Metabolic Stability
-
Materials: Test compound stock solution (e.g., 10 mM in DMSO), human liver microsomes (HLM), NADPH regenerating system, and phosphate buffer.
-
Incubation: Prepare a reaction mixture containing HLM and the test compound in phosphate buffer. Pre-incubate at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Caption: Experimental workflow for assessing the metabolic stability of an oxetane-containing compound.
Challenges and Future Perspectives
While the benefits of incorporating oxetanes are clear, there are also challenges to consider.
Potential for Ring Strain-Induced Reactivity
The inherent ring strain of the oxetane can lead to instability under certain conditions, such as strong acids. However, 3,3-disubstituted oxetanes generally exhibit good stability.[1]
Scalability of Synthetic Routes
The synthesis of some complex oxetane building blocks can be challenging to scale up, which may pose a hurdle for large-scale manufacturing.
The Future of Oxetanes in Drug Discovery: Novel Applications and Scaffolds
The future of oxetanes in drug discovery is bright. We can expect to see their use in novel scaffolds and as tools to probe biological systems. The development of new synthetic methodologies will further expand their accessibility and application.
Conclusion
The oxetane moiety has firmly established itself as a valuable component of the medicinal chemist's toolbox. Its ability to modulate key physicochemical properties in a predictable manner makes it a powerful tool for overcoming common drug discovery challenges. As our understanding of the synthesis and biological effects of oxetanes continues to grow, so too will their impact on the development of new and improved therapeutics.
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The 3-Aminopiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-aminopiperidine moiety has emerged as a cornerstone in contemporary medicinal chemistry, serving as a critical building block for a diverse array of pharmacologically active agents. Its inherent chirality and conformational rigidity make it an attractive scaffold for designing molecules with high affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the synthesis, pharmacological applications, structure-activity relationships, and analytical characterization of 3-aminopiperidine derivatives, offering valuable insights for professionals engaged in drug discovery and development.
I. Synthesis of Chiral 3-Aminopiperidine Derivatives: A Toolkit of Strategies
The stereochemistry of the 3-aminopiperidine core is paramount to its biological activity. Consequently, a multitude of synthetic strategies have been developed to access enantiomerically pure forms of this scaffold. These methods can be broadly categorized into chemical and enzymatic approaches, each with its own set of advantages and limitations.
A. Chemical Synthesis: Mastering Stereocontrol
Traditional chemical synthesis offers a versatile platform for the construction of chiral 3-aminopiperidine derivatives. Key strategies include:
-
Resolution of Racemates: This classical approach involves the separation of a racemic mixture of 3-aminopiperidine using a chiral resolving agent. For instance, (R)-3-aminopiperidine has been successfully obtained with high enantiomeric excess (99.6% e.e.) and yield (99.5%) through resolution using (R)-chlorophenylacetic acid[1]. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
-
Asymmetric Synthesis from Chiral Precursors: A more efficient strategy involves the use of enantiomerically pure starting materials. L-glutamic acid, a readily available natural amino acid, serves as a versatile chiral pool starting material for the synthesis of 3-(N-Boc-amino)piperidine derivatives through a five-step linear sequence involving esterification, Boc-protection, reduction, tosylation, and cyclization[2].
-
Catalytic Asymmetric Hydrogenation: The hydrogenation of prochiral precursors, such as protected 3-aminopyridine, using chiral catalysts is a powerful method for establishing the desired stereocenter.
-
Reductive Amination of 3-Piperidone Derivatives: The reductive amination of N-protected 3-piperidone with a chiral amine or in the presence of a chiral catalyst can afford chiral 3-aminopiperidine derivatives. For example, reductive amination with glycine or enantiopure L-proline, followed by separation of the resulting diastereomers, has been employed in the synthesis of peptide analogues[2].
B. Enzymatic Synthesis: The Green Chemistry Approach
Biocatalysis has gained significant traction as a sustainable and highly selective alternative to traditional chemical methods.
-
Transaminase-Mediated Asymmetric Synthesis: Transaminases are powerful biocatalysts for the stereoselective synthesis of chiral amines. In a notable example, N-protected 3-piperidone can be converted to the corresponding (R)- or (S)-3-aminopiperidine derivative with high enantiomeric excess using a suitable transaminase and an amino donor[3]. This method is lauded for its green credentials and operational simplicity, making it amenable to large-scale production[3].
-
Multi-Enzyme Cascades: The combination of multiple enzymes in a one-pot cascade reaction can streamline synthetic pathways and improve overall efficiency. A cascade involving galactose oxidase and imine reductase has been successfully utilized to convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine[4]. This approach avoids the isolation of unstable intermediates and can lead to high enantiopurity[4].
Experimental Protocol: Transaminase-Mediated Synthesis of (R)-N-Boc-3-aminopiperidine [3]
-
Reaction Setup: Dissolve isopropylamine (amino donor) in water and adjust the pH to 8.5 with aqueous hydrochloric acid.
-
Add dimethyl sulfoxide and dilute with Tris-HCl buffer (0.1 M, pH 8.5).
-
Preheat the solution to 45°C.
-
Add a solution of N-Boc-3-piperidone in dimethyl sulfoxide.
-
Initiate the reaction by adding ω-transaminase freeze-dried powder and pyridoxal phosphate (PLP).
-
Reaction Monitoring: Maintain the pH at 8.5 by the controlled addition of 20% isopropylamine and monitor the reaction progress by TLC.
-
Workup and Purification: After completion, filter the reaction mixture to remove the solid enzyme.
-
Extract the mother liquor with ethyl acetate.
-
Dry the combined organic phases and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography to yield (R)-N-Boc-3-aminopiperidine.
Table 1: Comparison of Selected Synthetic Methods for Chiral 3-Aminopiperidine Derivatives
| Method | Starting Material | Key Reagents/Catalysts | Yield | Enantiomeric Excess (e.e.) | Advantages | Disadvantages |
| Resolution | Racemic 3-aminopiperidine | (R)-Chlorophenylacetic acid | 99.5% | 99.6% | High e.e., well-established | Max. 50% theoretical yield |
| Chiral Pool | L-Glutamic acid | Boc-anhydride, NaBH4, TsCl | Good | High (from chiral starting material) | Utilizes readily available natural products | Multiple linear steps |
| Transaminase | N-Boc-3-piperidone | ω-transaminase, Isopropylamine | 85.7% | 99.3% | Green, highly selective, scalable | Requires specific enzyme and conditions |
| Enzyme Cascade | N-Cbz-L-ornithinol | Galactose oxidase, Imine reductase | Up to 54% | High | One-pot reaction, avoids unstable intermediates | Can require optimization of multiple enzymes |
II. Pharmacological Applications: A Scaffold for Diverse Targets
The 3-aminopiperidine scaffold is a versatile platform for the development of drugs targeting a wide range of diseases.
A. Dipeptidyl Peptidase-IV (DPP-4) Inhibitors for Type 2 Diabetes
The most prominent application of 3-aminopiperidine derivatives is in the development of DPP-4 inhibitors, a class of oral anti-diabetic drugs. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to improved glycemic control.
The (R)-enantiomer of 3-aminopiperidine is a key pharmacophore in several marketed DPP-4 inhibitors, including:
-
Alogliptin: Features a 3-aminopiperidine moiety linked to a 2,4-pyrimidinedione core.
-
Linagliptin: Incorporates the 3-aminopiperidine scaffold into a xanthine-based structure.
The development of these drugs underscores the critical importance of stereochemistry, as the (S)-enantiomer often exhibits significantly lower activity.
B. Chemokine Receptor Antagonists for Inflammatory Diseases
Chemokine receptors play a crucial role in mediating inflammatory responses, making them attractive targets for the treatment of various inflammatory and autoimmune diseases. 3-Aminopiperidine derivatives have been explored as antagonists for several chemokine receptors, including:
-
CCR2 Antagonists: The CCR2 receptor and its ligand, MCP-1, are implicated in chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Structure-activity relationship (SAR) studies on (R)-3-aminopyrrolidine derivatives have led to the identification of potent CCR2b antagonists[5].
-
CCR5 Antagonists: The CCR5 receptor is a co-receptor for HIV entry into host cells and is also involved in inflammatory processes. Optimization of a high-throughput screening hit led to the discovery of a novel series of piperidine-based CCR5 antagonists[6].
C. Central Nervous System (CNS) Disorders
The 3-aminopiperidine scaffold has also shown promise in the development of agents for the treatment of CNS disorders.
-
Cognition Enhancers: Derivatives of 4-aminopiperidine have been identified as potent cognition-enhancing drugs in preclinical models, suggesting their potential for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease[7]. While this research focuses on the 4-amino isomer, it highlights the potential of aminopiperidines in CNS drug discovery.
-
Opioid Receptor Modulators: The rigid structure of the piperidine ring is well-suited for interaction with opioid receptors. Research into morphinan derivatives has shown that modifications at the 3-position can lead to potent ligands for μ, κ, and δ opioid receptors[4].
D. Other Therapeutic Areas
The versatility of the 3-aminopiperidine scaffold extends to other therapeutic areas, including:
-
Antiviral Agents: 4-Aminopiperidine derivatives have been identified as being active against SARS-CoV-2 in the micromolar range[8].
-
Inhibitors of Bacterial Cysteine Proteases: Peptide analogues incorporating a 3-aminopiperidine moiety have been developed as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS from Streptococcus pyogenes[2].
III. Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
Understanding the SAR of 3-aminopiperidine derivatives is crucial for the rational design of potent and selective drug candidates.
SAR of DPP-4 Inhibitors
For DPP-4 inhibitors, the 3-amino group of the piperidine ring is a key interaction point, forming a salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 pocket of the enzyme. The piperidine ring itself occupies the S1 pocket, which is a hydrophobic region.
-
Substitution on the Piperidine Nitrogen: The substituent on the piperidine nitrogen is crucial for modulating the potency and pharmacokinetic properties of the inhibitor. Large, hydrophobic groups are often well-tolerated and can enhance binding affinity.
-
Stereochemistry: As previously mentioned, the (R)-configuration at the 3-position is generally essential for high-potency DPP-4 inhibition.
-
Modifications to the Amino Group: Acylation or alkylation of the 3-amino group can significantly impact activity, often by disrupting the key salt bridge interaction.
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understanding the stereochemistry of (3R)-1-(Oxetan-3-yl)piperidin-3-amine
An In-Depth Technical Guide to the Stereochemistry of (3R)-1-(Oxetan-3-yl)piperidin-3-amine
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of clinically approved drugs.[1][2][3] The introduction of stereocenters into this privileged structure profoundly impacts its pharmacological profile, making a thorough understanding of its three-dimensional arrangement essential for drug development.[4] This technical guide provides a comprehensive analysis of the stereochemistry of this compound, a chiral building block of significant interest. We will dissect its absolute configuration, explore the conformational dynamics of the substituted piperidine ring, and detail the critical analytical methodologies required for its unambiguous characterization. This document is intended for researchers, chemists, and drug development professionals, offering both foundational principles and field-proven experimental protocols to ensure scientific rigor in the synthesis and application of this and related chiral molecules.
The Imperative of Stereochemistry in Drug Design
The three-dimensional geometry of a molecule is a primary determinant of its biological function.[5] In biological systems, which are themselves chiral, stereoisomers of a drug can exhibit vastly different pharmacodynamic and pharmacokinetic properties.[6][7] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even contribute to toxicity (the distomer).[6] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that necessitate the characterization and control of stereoisomers in pharmaceutical products.[8] Understanding and controlling stereochemistry is not merely an academic exercise but a critical component of developing safer and more effective medicines.[9]
Structural and Stereochemical Analysis of this compound
The stereochemical identity of this molecule is defined by two key features: the absolute configuration at the C3 chiral center and the conformational preferences of the six-membered piperidine ring.
The (3R) Absolute Configuration
The designation "(3R)" refers to the specific spatial arrangement of substituents around the chiral carbon atom at the 3-position of the piperidine ring, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.
-
Priority 1: The amino group (-NH₂) due to the higher atomic number of Nitrogen.
-
Priority 2: The C2 carbon of the piperidine ring.
-
Priority 3: The C4 carbon of the piperidine ring.
-
Priority 4: The hydrogen atom attached to C3 (pointing away from the viewer).
Tracing the path from priority 1 to 2 to 3 reveals a clockwise direction, confirming the R configuration.
Caption: Cahn-Ingold-Prelog priority assignment at the C3 stereocenter.
Conformational Dynamics of the Piperidine Ring
Saturated six-membered rings like piperidine predominantly adopt a low-energy chair conformation to minimize torsional and steric strain.[10][11] The introduction of substituents leads to a dynamic equilibrium between two chair conformers, with the substituents occupying either axial or equatorial positions.
For this compound, the key equilibrium is between two chair forms:
-
Conformer A: The C3-amino group is in the equatorial position, and the N1-oxetanyl group is also equatorial. This is generally the more stable conformation as it places the bulky substituents in less sterically hindered positions.
-
Conformer B: Following a ring flip, the C3-amino group becomes axial, and the N1-oxetanyl group also becomes axial. This conformation is typically higher in energy due to unfavorable 1,3-diaxial interactions.
The N-substituent, in this case, the oxetan-3-yl group, significantly influences this equilibrium. While N-alkyl groups can undergo nitrogen inversion, the presence of the rigid oxetane ring and its substitution pattern will heavily favor the conformer that minimizes steric clash.[12][13]
Caption: Conformational equilibrium of the piperidine ring.
Analytical Methodologies for Stereochemical Characterization
A multi-technique approach is required to confirm the synthesis of the correct stereoisomer and to quantify its purity. This self-validating system ensures the highest degree of confidence in the material's stereochemical integrity.
Caption: Experimental workflow for comprehensive stereochemical analysis.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold-standard techniques for separating enantiomers and determining enantiomeric excess (ee).[14] The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Protocol 3.1.1: Chiral HPLC for Enantiomeric Purity
-
Column Selection: Begin with a polysaccharide-based CSP, such as a Daicel Chiralpak series column (e.g., AD-H, AS-H, IC), which are effective for a wide range of amines.
-
Mobile Phase Screening:
-
Normal Phase: Screen with a primary mobile phase of hexane/isopropanol (IPA) or hexane/ethanol mixtures. Add a small amount (0.1%) of a basic modifier like diethylamine (DEA) or butylamine to improve peak shape and reduce tailing for the amine analyte.
-
Polar Organic Mode: Screen with acetonitrile or methanol, also containing 0.1% basic modifier.
-
-
Method Optimization:
-
Inject a racemic sample of 1-(Oxetan-3-yl)piperidin-3-amine to establish the retention times of both the (R) and (S) enantiomers.
-
Adjust the ratio of the alcohol co-solvent to optimize the resolution (separation factor, α) and retention time. A lower percentage of alcohol generally increases retention and may improve resolution.
-
Ensure the flow rate (typically 0.5-1.0 mL/min) provides efficient separation without excessive pressure.
-
-
Quantification:
-
Inject the synthesized (3R)-enantiomer sample.
-
Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
-
Table 1: Representative Chiral HPLC Conditions
| Parameter | Condition | Rationale |
| Column | Daicel Chiralpak IC | Immobilized CSP offers broad solvent compatibility. |
| Mobile Phase | Hexane:Ethanol:DEA (80:20:0.1) | Balances polarity for good retention and selectivity. |
| Flow Rate | 1.0 mL/min | Standard flow for good efficiency on a 4.6 mm ID column. |
| Detection | UV at 210 nm | Amine functionality lacks a strong chromophore; low UV is needed. |
| Temperature | 25 °C | Provides reproducible chromatography. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR cannot distinguish between enantiomers, it is indispensable for confirming the molecule's covalent structure and is crucial for determining conformation. Furthermore, with the use of chiral auxiliaries, NMR can be adapted to determine enantiomeric purity.[15][16]
Protocol 3.2.1: Enantiomeric Differentiation with a Chiral Derivatizing Agent (CDA)
The use of a CDA, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), converts the enantiomeric amine mixture into a pair of diastereomers. Diastereomers have distinct physical properties and, therefore, different NMR spectra.
-
Sample Preparation: In an NMR tube, react a small amount (~5 mg) of the amine sample with a slight molar excess of (R)-Mosher's acid chloride and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Reaction: Allow the reaction to proceed to completion to form the Mosher's amides.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR and, more definitively, a ¹⁹F NMR spectrum.
-
Analysis:
-
In the ¹⁹F NMR spectrum, the trifluoromethyl (-CF₃) group of the CDA will appear as two separate signals if both enantiomers of the amine were present, one for the (R,R)-diastereomer and one for the (R,S)-diastereomer.[17]
-
The enantiomeric excess can be determined by integrating these two distinct ¹⁹F signals. This method is often highly accurate because the ¹⁹F spectrum is simple, with a wide chemical shift range and no background signals.[18]
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive and unambiguous proof of a molecule's three-dimensional structure, including its absolute configuration.[19] The technique requires a high-quality single crystal of the compound.
Protocol 3.3.1: Crystallization and Structure Determination
-
Salt Formation: The target molecule is a basic amine, which often crystallizes more readily as a salt (e.g., hydrochloride, tartrate). Reacting the amine with a chiral acid like L-tartaric acid can also serve as a method of classical resolution.
-
Crystallization:
-
Dissolve the salt in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or water).
-
Employ a slow crystallization technique. Common methods include:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days.
-
Vapor Diffusion: Place the vial of the dissolved compound inside a larger sealed jar containing a more volatile "anti-solvent" (e.g., diethyl ether, hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.
-
-
-
Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.[19][20]
-
Data Collection:
-
Mount the crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal (typically to 100 K) to minimize thermal vibrations.[21]
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Critically, determine the Flack parameter. A value close to 0 for a known chiral space group confirms the assigned (3R) absolute configuration with high confidence.
-
Conclusion
The stereochemistry of this compound is a multifaceted topic requiring a deep understanding of absolute configuration, conformational analysis, and the application of sophisticated analytical techniques. For drug development professionals, rigorously applying the methodologies outlined in this guide is not optional; it is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. By integrating chiral chromatography for purity assessment, advanced NMR techniques for structural and conformational insight, and X-ray crystallography for absolute proof, researchers can proceed with confidence in the stereochemical integrity of this valuable molecular building block.
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Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Chemical Science. Retrieved from [Link]
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Slideshare. (n.d.). Importance of Stereochemistry in Drug Design.pptx. Retrieved from [Link]
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Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. IUCr Journals - International Union of Crystallography. Retrieved from [Link]
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Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219–227. Retrieved from [Link]
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Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link]
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Singh, K., et al. (2014). STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(11), 4644-4659. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]
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PubMed. (n.d.). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Retrieved from [Link]
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PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]
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University of Strathclyde. (2004). Structures of piperazine, piperidine and morpholine. Retrieved from [Link]
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ResearchGate. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]
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MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved from [Link]
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ResearchGate. (2014). ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Retrieved from [Link]
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Frontiers. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from [Link]
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PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Retrieved from [Link]
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CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
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Journal of Chemical Education. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
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-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
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PubChem. (n.d.). (3R)-Piperidin-3-amine--hydrogen chloride (1/2). Retrieved from [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
PubMed. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and stereochemistry assignment of (3R,5R)- and (3S,5R)-4-benzyl-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-ones. Retrieved from [Link]
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Whitepaper: A Strategic Guide to Unveiling the Therapeutic Targets of (3R)-1-(Oxetan-3-yl)piperidin-3-amine
Introduction
In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a critical starting point. The compound (3R)-1-(Oxetan-3-yl)piperidin-3-amine represents a compelling scaffold, merging two chemical motifs of significant interest in medicinal chemistry: the stereochemically defined (3R)-aminopiperidine core and the increasingly utilized oxetane ring. While direct pharmacological data for this specific molecule is not extensively documented in public literature, a thorough analysis of its constituent parts allows for the formulation of robust hypotheses regarding its potential biological targets.
This guide serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It outlines a systematic, multi-phased strategy to deconstruct the potential pharmacology of this compound, moving from initial hypothesis generation based on chemical structure to rigorous experimental validation of its therapeutic targets. Our approach is grounded in established principles of chemical biology and pharmacology, providing a blueprint for unlocking the therapeutic promise of this and other novel chemical entities.
PART 1: Chemoinformatic & Structural Analysis: Generating Target Hypotheses
The foundation of any target identification campaign for a novel compound lies in a deep understanding of its chemical architecture. The structure of this compound is a deliberate combination of a privileged scaffold and a modern functional group, each contributing to a unique pharmacological profile.
The (3R)-Aminopiperidine Scaffold: A Privileged Motif
The piperidine ring is a ubiquitous feature in pharmaceuticals, and the (3R)-aminopiperidine enantiomer is a particularly valuable building block.[1][2][3] Its presence in several marketed drugs and clinical candidates provides a strong basis for initial target hypotheses.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: The (R)-3-aminopiperidine moiety is a cornerstone of several gliptin drugs used for type 2 diabetes, such as Alogliptin and Linagliptin.[3][4][5] In these molecules, the amine group forms a key salt bridge interaction with glutamic acid residues in the S2 subsite of the DPP-IV active site.[5][6] This suggests that DPP-IV and other serine proteases are a high-priority potential target class.
-
G-Protein Coupled Receptor (GPCR) Modulation: Piperidine derivatives are classic ligands for a wide array of GPCRs.[7][8] The basic nitrogen of the piperidine ring often serves as a crucial anchor, forming ionic interactions with acidic residues (e.g., aspartate) in the transmembrane domains of these receptors.
-
Dopamine (D₂) and Serotonin (5-HT₁ₐ/₂ₐ) Receptors: Multi-target antipsychotic agents frequently incorporate piperidine structures to achieve desired affinities for these receptors.[8]
-
Chemokine Receptors (e.g., CCR5): The discovery of Maraviroc, a CCR5 antagonist for the treatment of HIV, highlighted the utility of piperidine-containing structures in blocking viral entry.[9][10][11][12] The piperidine nitrogen is essential for interacting with the receptor's binding pocket.
-
-
Other Targets: The versatility of this scaffold is further demonstrated by its inclusion in inhibitors of the bacterial cysteine protease IdeS and ligands for the histamine H3 receptor.[13]
The Oxetane Moiety: A Modern Bioisostere
The oxetane ring, a four-membered cyclic ether, has emerged from a niche curiosity to a valued tool in medicinal chemistry.[14][15][16] Its incorporation in place of more common groups like gem-dimethyl or carbonyls can profoundly and beneficially alter a molecule's properties.[14][16]
-
Improved Physicochemical Properties: Oxetanes are known to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, all of which are critical for developing viable drug candidates.[14][15]
-
Conformational Rigidity and Vectorial Exit: The strained four-membered ring acts as a "conformational lock," reducing the entropic penalty of binding and presenting substituents to the target protein in a well-defined orientation.[17] This is particularly advantageous for targets with constrained binding pockets, such as kinases .
-
Hydrogen Bond Acceptor: The oxygen atom of the oxetane ring is a competent hydrogen bond acceptor, capable of forming key interactions with protein backbones or side chains.[17] This property was noted as being important for the activity of Paclitaxel (Taxol).[17]
Integrated Hypothesis: Prioritizing Target Families
By synthesizing the known pharmacology of its two core components, we can establish a prioritized list of potential target families for this compound. The oxetane N-alkylation likely modulates the basicity and steric profile of the piperidine nitrogen, fine-tuning its interactions with target proteins.
Primary Hypothesized Target Families:
-
G-Protein Coupled Receptors (GPCRs): Particularly chemokine (e.g., CCR5), dopamine, and serotonin receptors.
-
Enzymes: Specifically serine proteases like DPP-IV and other hydrolases.
-
Kinases: The rigid oxetane substituent could favor binding to the ATP-binding pocket.
PART 2: A Phased Experimental Approach to Target Identification and Validation
With a set of informed hypotheses, a systematic and multi-pronged experimental strategy is required to identify, confirm, and validate the molecular target(s). This process is best structured in three distinct phases.
Phase 1: Broad Spectrum Target Identification
The initial phase aims to cast a wide net to identify potential binding partners without bias, complemented by screens guided by our initial hypotheses.
Workflow 2.1.1: Affinity-Based Chemical Proteomics
This powerful, unbiased approach identifies proteins that directly bind to the compound of interest.
Protocol:
-
Probe Synthesis: Synthesize an analogue of this compound featuring a linker (e.g., a short polyethylene glycol chain ending in a carboxylic acid or alkyne) suitable for conjugation. The linker should be attached at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for binding, potentially by modifying the oxetane ring if tolerated.
-
Immobilization: Covalently attach the linker-modified probe to a solid support, such as NHS-activated sepharose beads or azide-functionalized beads (for click chemistry).
-
Cell Lysate Preparation: Prepare native protein lysates from relevant cell lines (e.g., HEK293 for broad protein expression, Jurkat T-cells for CCR5, or a panel of cancer cell lines for kinase studies).
-
Affinity Pulldown: Incubate the cell lysate with the immobilized probe. As a crucial control, also incubate lysate with beads alone and with beads plus an excess of the free, non-immobilized compound to competitively elute specific binders.
-
Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise protein bands, and perform in-gel tryptic digestion followed by LC-MS/MS (Liquid Chromatography-Mass Spectrometry) analysis to identify the proteins.
-
Data Analysis: Compare the protein lists from the probe, control, and competition elutions. Bona fide targets will be present or highly enriched in the probe sample and significantly reduced in the competition sample.
PART 3: Data Synthesis and Future Directions
The successful identification of a therapeutic target is not the result of a single experiment, but the convergence of evidence from multiple, orthogonal approaches. A compelling case for a specific target for this compound would require:
-
Unbiased Identification: The target is identified as a high-confidence hit in an affinity proteomics screen.
-
Confirmed Engagement: The compound induces a dose-dependent thermal shift of the target protein in CETSA.
-
Quantifiable Affinity: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) with the purified protein confirms a specific and potent binding affinity (e.g., in the nanomolar to low micromolar range).
-
Functional Dependence: The biological activity of the compound is lost upon genetic knockdown or knockout of the target protein.
-
Pathway Modulation: The compound modulates downstream signaling pathways consistent with the function of the target (e.g., inhibits chemokine-induced calcium flux for a CCR5 antagonist).
Upon successful validation of a target, the project would transition into a lead optimization phase. Here, medicinal chemists would synthesize analogues of the parent compound to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, guided by the robust target engagement and functional assays developed during the identification phase.
Conclusion
This compound stands as a molecule of high potential, strategically combining a pharmacologically validated core with a modern bioisosteric element. While its precise therapeutic targets await discovery, its chemical structure provides a rich foundation for informed hypothesis. The phased, multi-disciplinary approach detailed in this guide—from structural analysis and unbiased proteomics to rigorous biophysical and cellular validation—provides a clear and executable strategy. By systematically applying these field-proven techniques, research teams can effectively deorphanize this promising compound, paving the way for the development of novel and impactful therapeutics.
References
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Arumugam, N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4969. Available at: [Link]
- Google Patents. (2014). Method for preparing (R)-3-amino piperidine hydrochloride. CN103864674A.
- Google Patents. (2015). Preparation method of (R)-3-Boc-aminopiperidine. CN105130879A.
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Ståhl, S., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(19), 6838–6846. Available at: [Link]
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PubChem. 1-(Oxetan-3-yl)piperazine. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. CCR5 receptor antagonist. Available at: [Link]
- Google Patents. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. CN103865964A.
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Wodarczyk, S., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12429–12474. Available at: [Link]
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Feierfeil, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12626–12649. Available at: [Link]
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Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4583. Available at: [Link]
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Wood, A., & Armour, D. (2005). The discovery of the CCR5 receptor antagonist, UK-427,857, a new agent for the treatment of HIV infection and AIDS. Progress in Medicinal Chemistry, 43, 239-271. Available at: [Link]
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Stepan, A. F., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry, 19(2), 276-281. Available at: [Link]
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Atanasova, M., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 226-253. Available at: [Link]
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Palani, A., & Tagat, J. R. (2006). Discovery and Development of Small-Molecule Chemokine Coreceptor CCR5 Antagonists. Journal of Medicinal Chemistry, 49(9), 2651–2663. Available at: [Link]
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Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry, 28(20), 115712. Available at: [Link]
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Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115802. Available at: [Link]
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Liang, G., et al. (2008). Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. Letters in Drug Design & Discovery, 5(7), 473-477. Available at: [Link]
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Pharmarecipereview.com. (2025). Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. Available at: [Link]
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Stepan, A. F., et al. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
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Żyro, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6537. Available at: [Link]
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O'Brien, S. J. (2024). Legacy of a magic gene—CCR5-∆32: From discovery to clinical benefit in a generation. Proceedings of the National Academy of Sciences, 121(11), e2318884121. Available at: [Link]
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ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]
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Kononowicz, K., et al. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & Medicinal Chemistry, 25(10), 2796-2807. Available at: [Link]
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Schmidt, T. J., et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 24(18), 3267. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: A Strategic Approach to the Synthesis of (3R)-1-(Oxetan-3-yl)piperidin-3-amine
These application notes provide a comprehensive guide for the synthesis of (3R)-1-(Oxetan-3-yl)piperidin-3-amine, a chiral piperidine derivative with potential applications in medicinal chemistry and drug discovery. The strategic approach detailed herein is grounded in established chemical principles and analogous transformations, offering researchers a robust framework for accessing this valuable building block.
Introduction: The Significance of Substituted Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. The incorporation of an oxetane moiety, a four-membered cyclic ether, can further enhance pharmacological properties by improving metabolic stability, aqueous solubility, and lipophilicity. This guide outlines a practical and efficient synthesis of this compound, a chiral amine that combines these desirable features.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target compound suggests a convergent approach, wherein the chiral piperidine core is first prepared and then coupled with the oxetane moiety. This strategy allows for the independent synthesis and purification of key intermediates, maximizing overall efficiency and yield.
Figure 1: Retrosynthetic strategy for this compound.
The primary disconnection is at the C-N bond between the piperidine nitrogen and the oxetane ring. This leads to two key synthons: (3R)-piperidin-3-amine and oxetan-3-one. The subsequent sections will detail the synthesis of the chiral piperidine intermediate followed by the final reductive amination step.
Synthesis of the Chiral Intermediate: (3R)-piperidin-3-amine
The synthesis of enantiomerically pure (3R)-piperidin-3-amine is a critical aspect of this protocol. Several methods have been reported in the literature, often starting from commercially available chiral precursors. One efficient method involves the asymmetric reduction of a suitable precursor followed by deprotection.
Protocol 1: Synthesis of (3R)-tert-butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate
This protocol focuses on the reductive amination of (3R)-tert-butyl piperidin-3-ylcarbamate with oxetan-3-one.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| (3R)-tert-butyl piperidin-3-ylcarbamate | 200.28 | 1.0 g | 4.99 mmol |
| Oxetan-3-one | 72.06 | 0.43 g | 5.99 mmol |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.59 g | 7.49 mmol |
| Dichloromethane (DCM) | - | 20 mL | - |
| Acetic acid | 60.05 | 0.29 mL | 4.99 mmol |
Procedure:
-
To a stirred solution of (3R)-tert-butyl piperidin-3-ylcarbamate (1.0 g, 4.99 mmol) in dichloromethane (20 mL) is added oxetan-3-one (0.43 g, 5.99 mmol) followed by acetic acid (0.29 mL, 4.99 mmol).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.59 g, 7.49 mmol) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature for 16 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (3R)-tert-butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate.
Figure 2: Workflow for the reductive amination step.
Deprotection to Yield the Final Product
The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the desired primary amine. This is typically achieved under acidic conditions.
Protocol 2: Synthesis of this compound
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| (3R)-tert-butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate | 256.34 | 1.0 g | 3.90 mmol |
| 4 M HCl in 1,4-Dioxane | - | 10 mL | 40.0 mmol |
| Diethyl ether | - | As needed | - |
Procedure:
-
(3R)-tert-butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate (1.0 g, 3.90 mmol) is dissolved in 4 M HCl in 1,4-dioxane (10 mL).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The formation of a white precipitate indicates the hydrochloride salt of the product.
-
The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to afford this compound as its hydrochloride salt.
-
For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., aqueous NaOH) and extracted into an organic solvent.
Figure 3: Workflow for the Boc-deprotection step.
Analytical Characterization
The identity and purity of the final compound and its intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess of the final product should be determined using a suitable chiral stationary phase.
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Oxetan-3-one is a volatile and reactive ketone. Handle with care.
-
Sodium triacetoxyborohydride is a moisture-sensitive reducing agent. Handle under an inert atmosphere if possible.
-
Strong acids like HCl in dioxane are corrosive. Handle with appropriate caution.
References
- Reductive Amination of Ketones and Aldehydes. Organic Reactions. DOI: 10.1002/0471264180.or059.01
- Boc-Protecting Group. Synlett. DOI: 10.1055/s-1999-3112
Application Notes and Protocols for (3R)-1-(Oxetan-3-yl)piperidin-3-amine in Drug Discovery
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
(3R)-1-(Oxetan-3-yl)piperidin-3-amine is a chiral synthetic building block that has garnered significant attention in contemporary drug discovery. This secondary amine combines the conformational rigidity and favorable physicochemical properties of the piperidine ring with the unique attributes of an oxetane moiety. The piperidine scaffold is a ubiquitous feature in a vast number of approved drugs, valued for its ability to orient substituents in three-dimensional space and its frequent role in enhancing pharmacokinetic profiles.[1] The incorporation of an oxetane ring, a small, polar, and metabolically stable heterocycle, offers a modern strategy to fine-tune a molecule's properties.[2][3]
The oxetane group can act as a polar surrogate for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and metabolic stability.[3] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can modulate the basicity (pKa) of the adjacent piperidine nitrogen, a critical parameter for optimizing target engagement and minimizing off-target effects, such as hERG inhibition.[2] This strategic combination of a piperidine core and an oxetane substituent makes this compound a valuable tool for medicinal chemists aiming to enhance the drug-like properties of their lead compounds.
A prime example of its application is in the development of next-generation Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies and autoimmune diseases.[4][5][6][7] In these advanced drug candidates, this building block serves to introduce a key vector for interaction with the target protein while simultaneously improving the overall physicochemical properties of the molecule.
These application notes provide a comprehensive guide to the experimental use of this compound, offering detailed protocols for common synthetic transformations and insights into the rationale behind its application.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug design and synthesis. The table below summarizes key computed and experimental data for this compound and its parent structures.
| Property | This compound | Piperidin-3-amine[8] | 1-(Oxetan-3-yl)piperazine |
| Molecular Formula | C₈H₁₆N₂O | C₅H₁₂N₂ | C₇H₁₄N₂O |
| Molecular Weight | 156.23 g/mol [9] | 100.16 g/mol | 142.20 g/mol |
| CAS Number | 1349700-06-6 | 54012-73-6 | 1254115-23-5 |
| Appearance | Not specified (typically a liquid or low-melting solid) | Not specified | Not specified |
| Calculated LogP | -0.4 (approx.) | -0.6 | -0.7 |
| Calculated pKa | Amine: ~9.5; Piperidine N: ~8.0 (estimated) | Not specified | Not specified |
| Topological Polar Surface Area (TPSA) | 41.5 Ų (approx.) | 38.1 Ų | 24.5 Ų |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 | 3 |
Note: Some values are calculated or estimated based on structurally related compounds and may vary from experimental data.
Core Synthetic Methodologies
The primary amine of this compound is a versatile handle for a variety of synthetic transformations. The following protocols detail common and effective methods for its functionalization.
Protocol 1: Amide Bond Formation
Amide coupling is one of the most frequently utilized reactions in medicinal chemistry for the construction of complex molecules.[10] This protocol describes a standard procedure for the coupling of this compound with a carboxylic acid using a common coupling reagent.
Causality: The choice of a carbodiimide coupling reagent like EDC, often in conjunction with an additive like HOBt, is a reliable method for activating the carboxylic acid to form a reactive intermediate that readily undergoes nucleophilic attack by the primary amine of the piperidine derivative.[11] The use of a non-nucleophilic base such as DIPEA is crucial to neutralize the acid formed during the reaction without competing in the coupling itself.
Amide Coupling Workflow
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the reaction mixture, followed by the dropwise addition of a solution of this compound (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[10][12] This protocol outlines a one-pot procedure for the reductive amination of an aldehyde or ketone with this compound.
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is stable in anhydrous solvents and selectively reduces the iminium ion formed in situ from the condensation of the amine and the carbonyl compound, without significantly reducing the starting aldehyde or ketone. Acetic acid can be used as a catalyst to promote the formation of the iminium ion.
Sources
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The Strategic Incorporation of (3R)-1-(Oxetan-3-yl)piperidin-3-amine in Modern Drug Discovery: A Guide for Medicinal Chemists
The pursuit of novel chemical matter with enhanced pharmacological profiles is a central theme in contemporary medicinal chemistry. The strategic use of saturated heterocyclic scaffolds that confer three-dimensionality and improved physicochemical properties is a key enabler in this endeavor. Among these, (3R)-1-(Oxetan-3-yl)piperidin-3-amine has emerged as a valuable, yet underexplored, building block for the synthesis of next-generation therapeutics. This guide provides an in-depth analysis of the application of this chiral scaffold, offering detailed protocols and insights into its role in drug design.
The Rationale for this compound in Medicinal Chemistry
The unique topology of this compound combines two highly sought-after motifs in drug discovery: the chiral 3-aminopiperidine core and the N-oxetanyl group. This combination offers a powerful toolkit to address several critical aspects of drug design, including potency, selectivity, and pharmacokinetic properties.
The (3R)-aminopiperidine scaffold is a prevalent feature in numerous approved drugs and clinical candidates.[1][2] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The chiral amine at the 3-position serves as a versatile handle for the introduction of a wide array of functional groups, enabling extensive structure-activity relationship (SAR) studies.
The N-oxetanyl moiety, a four-membered cyclic ether, has gained significant traction as a "magic" fragment in medicinal chemistry. Its incorporation can lead to marked improvements in several key drug-like properties:[3]
-
Reduced Basicity: The electron-withdrawing nature of the oxetane ring significantly lowers the pKa of the adjacent piperidine nitrogen. This can be advantageous in mitigating off-target effects, such as hERG channel inhibition, which is often associated with basic amines.
-
Enhanced Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility.
-
Improved Metabolic Stability: The N-oxetanyl group can block or alter sites of metabolism on the piperidine ring, leading to improved metabolic stability and a more favorable pharmacokinetic profile.
-
Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can facilitate the egress of a molecule from a lipophilic binding pocket into the aqueous phase, potentially influencing binding kinetics.
The strategic combination of these two motifs in this compound provides a unique scaffold that can simultaneously address multiple challenges in drug discovery.
Physicochemical Properties of N-Oxetanyl Piperidines: A Comparative Analysis
The impact of the N-oxetanyl group on the physicochemical properties of piperidine-containing molecules is significant. The following table provides a comparative analysis of the calculated properties of piperidine, N-methylpiperidine, and N-(oxetan-3-yl)piperidine to illustrate these effects.
| Compound | cLogP | pKa (predicted) |
| Piperidine | 0.83 | 11.2 |
| N-Methylpiperidine | 1.35 | 10.4 |
| N-(Oxetan-3-yl)piperidine | 0.58 | 8.5 |
Data are calculated using standard computational models and are intended for comparative purposes.
This data highlights the ability of the N-oxetanyl group to reduce both lipophilicity (cLogP) and basicity (pKa) compared to a simple N-alkyl substituent.
Synthetic Protocols for the Elaboration of this compound
The primary amino group of this compound serves as a key functional handle for the construction of more complex molecules. The following sections provide detailed, step-by-step protocols for two of the most common and versatile transformations in medicinal chemistry: amide bond formation and reductive amination.
Protocol 1: Amide Bond Formation
Amide coupling is a cornerstone reaction in drug discovery, allowing for the connection of carboxylic acids and amines. The following protocol describes a standard procedure for the coupling of a generic carboxylic acid to this compound using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Workflow for Amide Bond Formation
Caption: A typical workflow for the HATU-mediated amide coupling of this compound.
Detailed Experimental Procedure:
-
Reagent Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Add this compound (1.1 eq).
-
Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the carboxylic acid.
-
-
Reaction:
-
To the stirred solution, add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Add HATU (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.
-
Causality Behind Experimental Choices:
-
HATU: This coupling reagent is chosen for its high efficiency, low rate of racemization for chiral carboxylic acids, and good solubility in common organic solvents.
-
DIPEA: A non-nucleophilic base is used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.
-
Excess Amine: A slight excess of the amine is used to ensure complete consumption of the more valuable or complex carboxylic acid partner.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. The following protocol describes the reaction of this compound with a generic aldehyde or ketone to form a more complex secondary amine.
Workflow for Reductive Amination
Caption: A general workflow for the reductive amination of this compound.
Detailed Experimental Procedure:
-
Imine Formation:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Dissolve the reactants in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.
-
-
Reduction:
-
To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
-
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride: This mild and selective reducing agent is particularly effective for reductive aminations. It is less basic than other common borohydrides, which minimizes side reactions, and it does not reduce the starting aldehyde or ketone at a significant rate.
-
Acetic Acid: A catalytic amount of acid is often used to promote the formation of the iminium ion, which is the species that is reduced.
-
DCM: Dichloromethane is a common solvent for reductive aminations as it is relatively non-polar and unreactive towards the reagents.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemists. Its unique combination of a chiral 3-aminopiperidine core and an N-oxetanyl group provides a powerful strategy for modulating the physicochemical and pharmacological properties of drug candidates. The protocols outlined in this guide offer a starting point for the incorporation of this promising scaffold into drug discovery programs, enabling the exploration of new chemical space and the development of innovative therapeutics.
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
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Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
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Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
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The Strategic Deployment of (3R)-1-(Oxetan-3-yl)piperidin-3-amine in Modern Synthesis: A Guide for Researchers
In the landscape of contemporary drug discovery and development, the demand for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is unceasing. Among the myriad of building blocks available to medicinal chemists, (3R)-1-(Oxetan-3-yl)piperidin-3-amine has emerged as a particularly valuable synthon. This chiral, saturated heterocyclic amine uniquely combines the conformational rigidity and favorable aqueous solubility often associated with the piperidine ring with the metabolic stability and polarity-enhancing characteristics of the oxetane moiety.[1][2] This guide provides an in-depth exploration of the practical applications of this building block, complete with detailed protocols and the scientific rationale underpinning its use in key synthetic transformations.
Physicochemical Properties and Strategic Advantages
The incorporation of this compound into a lead molecule can significantly modulate its properties. The oxetane ring, a four-membered cyclic ether, is not merely a passive structural element; it actively influences a molecule's lipophilicity, hydrogen bonding capacity, and metabolic fate.
Table 1: Key Physicochemical Properties of this compound and Related Scaffolds
| Property | This compound (TFA salt) | (R)-3-Aminopiperidine | Piperidine |
| Molecular Formula | C₉H₁₈N₂O · C₂HF₃O₂ | C₅H₁₂N₂ | C₅H₁₁N |
| Molecular Weight | 284.27 g/mol | 100.16 g/mol | 85.15 g/mol |
| Topological Polar Surface Area (TPSA) | 41.5 Ų (for free base) | 38.1 Ų | 12.0 Ų |
| Predicted logP (XLogP3) | -0.1 (for free base) | -0.6 | 0.8 |
Data for the TFA salt is from commercial suppliers. Data for (R)-3-Aminopiperidine and Piperidine is sourced from PubChem for comparative purposes.[2][3][4]
The presence of the oxetane group generally leads to a decrease in lipophilicity (logP) and an increase in the topological polar surface area (TPSA), both of which can contribute to improved aqueous solubility and reduced off-target effects. Furthermore, the oxetane moiety is often more resistant to metabolic degradation compared to other small alkyl groups, potentially leading to an improved pharmacokinetic profile.[1]
Core Synthetic Applications: Amide Coupling and Reductive Amination
This compound is primarily utilized in two fundamental transformations that are cornerstones of medicinal chemistry: amide bond formation and reductive amination. These reactions allow for the facile incorporation of this building block into a diverse array of molecular architectures.
Amide Bond Formation: Forging a Key Linkage
The primary amine of this compound readily participates in amide coupling reactions with carboxylic acids. The choice of coupling reagent and reaction conditions is critical to ensure high yields and prevent side reactions.
Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.[5]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.
Causality and Experimental Choices:
-
HATU as a Coupling Reagent: HATU is chosen for its high efficiency and low rate of racemization, which is crucial when working with chiral amines.[5]
-
DIPEA as a Base: A non-nucleophilic base like DIPEA is used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid and to scavenge the proton from the amine, driving the reaction to completion without competing in the nucleophilic attack.
-
Anhydrous Conditions: The use of anhydrous DMF is important as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired amide.
Reductive Amination: Expanding the Molecular Framework
Reductive amination provides a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of the (3R)-1-(Oxetan-3-yl)piperidin-3-yl moiety onto a carbonyl-containing molecule. This one-pot procedure involves the formation of an imine or enamine intermediate, which is then reduced in situ.
Workflow for Reductive Amination:
Caption: General workflow for reductive amination.
Detailed Protocol: Reductive Amination with Sodium Triacetoxyborohydride
This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[6][7]
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aldehyde (1.0 eq) and this compound (1.05 eq) in anhydrous DCM, add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 3-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Causality and Experimental Choices:
-
Sodium Triacetoxyborohydride (STAB): STAB is a preferred reducing agent for reductive aminations because it is mild enough not to reduce the starting aldehyde or ketone significantly, but reactive enough to reduce the iminium ion intermediate. It is also tolerant of a slightly acidic environment, which can catalyze imine formation.[6][7]
-
Acid Catalyst (Optional): A catalytic amount of a weak acid like acetic acid can accelerate the formation of the imine intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Solvent Choice: Aprotic solvents like DCM or DCE are commonly used as they are unreactive towards the reagents and facilitate easy work-up.
Applications in Drug Discovery: Case Studies
The unique structural features of this compound have made it an attractive building block in the development of several classes of therapeutic agents.
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
LSD1 is a key epigenetic regulator and a validated target in oncology.[8][9] Several potent and selective LSD1 inhibitors incorporate a substituted piperidine moiety. While specific examples detailing the use of this compound in this context are often proprietary, the general synthetic strategies involve the amide coupling or reductive amination of this building block with a core scaffold that interacts with the active site of LSD1. The oxetane moiety in these inhibitors can enhance solubility and provide a vector for favorable interactions within the binding pocket.
C-C Chemokine Receptor Type 5 (CCR5) Antagonists
CCR5 is a co-receptor for HIV entry into host cells, making it a crucial target for antiretroviral therapy.[10][11] Many CCR5 antagonists feature a piperidine scaffold, which serves as a central hub for the appended pharmacophoric elements. The introduction of the 1-(oxetan-3-yl) group onto the piperidine nitrogen can improve the pharmacokinetic properties of these antagonists, such as oral bioavailability and metabolic stability.[10]
Conclusion
This compound is a versatile and strategically important building block in modern medicinal chemistry. Its unique combination of a chiral piperidine core and an oxetane substituent offers a powerful tool for chemists to fine-tune the properties of drug candidates. The straightforward application of this amine in robust and well-established synthetic methodologies like amide coupling and reductive amination ensures its continued and widespread use in the pursuit of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this valuable synthon in their drug discovery endeavors.
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry (RSC Publishing). [Link]
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Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
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Piperidine. Wikipedia. [Link]
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Application Notes and Protocols for the Incorporation of (3R)-1-(Oxetan-3-yl)piperidin-3-amine into Novel Scaffolds
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. The strategic incorporation of building blocks that confer favorable absorption, distribution, metabolism, and excretion (ADME) profiles, while enabling potent and selective target engagement, is a cornerstone of successful drug discovery programs. (3R)-1-(Oxetan-3-yl)piperidin-3-amine emerges as a quintessential example of such a building block, merging the advantageous properties of two highly sought-after heterocyclic systems: the piperidine ring and the oxetane moiety.[1][2]
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[3] Its saturated, three-dimensional nature allows for precise vectoral orientation of substituents, facilitating optimal interactions with biological targets. Concurrently, the oxetane ring has gained significant traction as a "smart" functional group in modern drug design.[4][5] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of adjacent amines.[6][7][8] The compact, polar, and sp³-rich character of the oxetane makes it an attractive surrogate for gem-dimethyl or carbonyl groups, often leading to superior drug-like properties.[4][5]
This guide provides a comprehensive overview of the strategic advantages and practical applications of this compound. We will delve into detailed, field-proven protocols for its incorporation into a variety of novel scaffolds, empowering researchers to leverage the full potential of this versatile building block in their drug discovery endeavors.
Strategic Advantages of the this compound Scaffold
The unique combination of the piperidine and oxetane rings in a single, chiral building block offers a compelling set of advantages for medicinal chemists:
-
Improved Physicochemical Properties: The oxetane moiety is known to enhance aqueous solubility and reduce lipophilicity (logP) compared to its carbocyclic or gem-dimethyl counterparts.[5][9] This can lead to improved oral bioavailability and a more favorable overall ADME profile.
-
Enhanced Metabolic Stability: The piperidine ring can be susceptible to metabolism, particularly at positions adjacent to the nitrogen atom. The presence of the oxetane can sterically shield adjacent positions and alter the electronic properties of the molecule, potentially reducing metabolic liabilities.[4]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can lower the pKa of the piperidine nitrogen.[8] This fine-tuning of basicity can be crucial for optimizing target binding, reducing off-target effects (e.g., hERG inhibition), and improving cell permeability.[6]
-
Increased Three-Dimensionality: The inherent non-planar structures of both the piperidine and oxetane rings contribute to the overall three-dimensional character of the resulting scaffolds. This increased sp³ content is often associated with improved clinical success rates.
-
Vectorial Exploration of Chemical Space: The primary amine on the piperidine ring provides a key handle for derivatization, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). The defined stereochemistry at the 3-position of the piperidine ensures enantiomerically pure final compounds, which is critical for selective target engagement.
Workflow for Incorporating this compound into Novel Scaffolds
The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of novel chemical entities.
Caption: General workflow for derivatizing this compound.
Experimental Protocols
The following protocols are provided as detailed, self-validating guides for the incorporation of this compound into novel scaffolds. These methods are based on established synthetic transformations and can be adapted to a wide range of substrates.[10][][12]
Protocol 1: Acylation / Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry. This protocol describes a standard procedure for the coupling of this compound with a carboxylic acid using a common coupling agent.
Diagram of Amide Coupling Reaction:
Caption: Schematic of an amide coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired amide.
Causality and Validation: HATU is a highly efficient coupling reagent that minimizes racemization.[13] The use of a non-nucleophilic base like DIPEA is crucial to prevent unwanted side reactions. The aqueous workup removes the coupling byproducts and excess reagents, and purification by chromatography ensures the isolation of the pure amide product.
Protocol 2: Sulfonylation
Sulfonamides are another important functional group in many pharmaceutical agents. This protocol outlines the synthesis of a sulfonamide derivative from this compound.
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.
Expertise-Driven Rationale: The reaction is performed at 0 °C initially to control the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride. The basic wash is necessary to remove any unreacted sulfonyl chloride and acidic byproducts.
Protocol 3: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and introducing diversity. This protocol describes the reaction of this compound with an aldehyde or ketone.[14]
Diagram of Reductive Amination Workflow:
Caption: Key steps in a reductive amination reaction.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 1 drop).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary or tertiary amine.
Trustworthiness through Mechanistic Understanding: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde or ketone. The optional addition of acetic acid can catalyze the formation of the imine/iminium intermediate, accelerating the reaction.
Data Presentation: Physicochemical Properties
The incorporation of the this compound moiety is expected to favorably impact the physicochemical properties of the resulting scaffolds. The following table provides a predictive comparison based on established principles.[3][4][5]
| Property | Parent Scaffold (Hypothetical) | Scaffold with this compound | Rationale |
| Aqueous Solubility | Low to Moderate | Increased | The polar oxetane moiety enhances hydrogen bonding with water.[5] |
| Lipophilicity (cLogP) | High | Decreased | The oxygen atom in the oxetane reduces lipophilicity compared to a carbocyclic analogue.[4] |
| Basicity (pKa) | Typical for piperidines | Slightly Decreased | The electron-withdrawing effect of the oxetane can lower the pKa of the piperidine nitrogen.[6] |
| Metabolic Stability | Potentially Liable | Improved | The oxetane can block potential sites of metabolism on the piperidine ring.[4] |
Applications in Novel Scaffolds: Case Studies
While specific examples in the public literature detailing the use of this compound are emerging, its structural motifs are highly relevant to contemporary drug discovery targets.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: Many BTK inhibitors feature a piperidine or similar nitrogen-containing heterocycle that binds in the hinge region of the kinase. The oxetane moiety can be used to fine-tune the solubility and pharmacokinetic properties of these inhibitors.[5]
-
PROTACs (Proteolysis Targeting Chimeras): The development of orally bioavailable PROTACs is a significant challenge. The incorporation of polar, three-dimensional linkers is a key strategy. The this compound building block is an ideal component for constructing such linkers, potentially improving the solubility and cell permeability of the resulting PROTAC.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel, drug-like scaffolds. Its unique combination of a chiral piperidine core and a property-enhancing oxetane moiety provides a robust platform for addressing many of the challenges in modern drug discovery. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to effectively incorporate this valuable synthon into their research programs, accelerating the discovery of new and improved therapeutics.
References
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Cossy, J. (2005). Selective methodologies for the synthesis of biologically active piperidinic compounds. Accounts of Chemical Research, 38(5), 419-429. Available at: [Link]
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Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available at: [Link]
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Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at: [Link]
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Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]
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Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]
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ResearchGate. (2024). Construction of highly functionalized piperidines by stepwise.... Available at: [Link]
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MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6443. Available at: [Link]
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IntechOpen. (2021). Methods and Strategies for C–N Bond Formation Reactions. Available at: [Link]
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Wiley Online Library. (2015). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 54(44), 13048-13052. Available at: [Link]
-
Royal Society of Chemistry. (2017). C–N Bond Formation via Hydrogen Transfer. In Synthetic Methods in Drug Discovery (pp. 245-268). Available at: [Link]
-
Nature. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Nature Communications, 10(1), 1339. Available at: [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
-
Cytiva. (n.d.). Coupling Protocol for Primary Amine of a Ligand. Available at: [Link]
-
ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2016). Transition-metal-catalysed C-N bond activation. Chemical Society Reviews, 45(1), 152-166. Available at: [Link]
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ResearchGate. (2021). Different methods of C-N bond formation. (a) Traditional approach using alkyl halides and (b) greener pathway using borrowing hydrogen methodology. Available at: [Link]
-
ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Available at: [Link]
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AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available at: [Link]
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Pharmaceutical Technology. (n.d.). Analogues of Piperidine for Drug Design. Available at: [Link]
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University of Leeds. (n.d.). Synthesis of Novel Polyfunctional 3D Scaffolds for Drug Discovery. Available at: [Link]
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CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
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Cenmed. (n.d.). This compound;2,2,2-trifluoroacetic acid (C007B-489491). Available at: [Link]
-
ResearchGate. (n.d.). Piperidine-based drug discovery. Available at: [Link]
- Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
-
PubMed. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Available at: [Link]
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PubChem. (n.d.). Piperidin-3-amine. Available at: [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 834. Available at: [Link]
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PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. Available at: [Link]
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
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Application Notes and Protocols: Leveraging (3R)-1-(Oxetan-3-yl)piperidin-3-amine to Enhance Drug Solubility
Introduction: The Imperative of Solubility in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary cause of attrition.[1] A therapeutic agent must be in a dissolved state to be absorbed and reach its biological target in efficacious concentrations.[2][] Consequently, medicinal chemists are continually seeking innovative strategies to enhance the solubility of promising, yet poorly soluble, lead compounds.[1][2] Traditional methods often involve salt formation or the addition of large polar groups, which can sometimes negatively impact other critical drug-like properties. This document details the application of a modern medicinal chemistry tool, (3R)-1-(Oxetan-3-yl)piperidin-3-amine, for the strategic improvement of drug solubility.
The incorporation of small, polar, and three-dimensional motifs is an increasingly adopted strategy to improve the physicochemical properties of drug candidates.[4][5] The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable functional group in this regard.[6][7] Its introduction into a molecule can significantly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[7][8][9] This is attributed to the oxetane's polarity and its ability to act as a hydrogen bond acceptor, which favorably influences interactions with water.[10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the building block this compound to address solubility challenges. We will explore the unique properties of this compound, provide a detailed protocol for its incorporation into a lead molecule, and outline standardized methods for assessing the resulting changes in solubility.
The Strategic Advantage of this compound
This compound is a chiral building block that combines the beneficial attributes of a piperidine ring with those of an oxetane moiety. The piperidine scaffold is a highly privileged structure in medicinal chemistry, present in a wide array of approved drugs, and offers a versatile point of attachment.[11][12] The oxetane group, on the other hand, directly addresses the solubility issue.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | [] |
| Molecular Weight | 156.223 g/mol | [] |
| IUPAC Name | This compound | [] |
The oxetane ring in this molecule serves as a "hydrophilic handle." Its strained C-O-C bond angle makes the oxygen's lone pairs more accessible for hydrogen bonding with water, a key factor in improving aqueous solubility.[10] Furthermore, the replacement of more lipophilic groups (like a gem-dimethyl or a carbonyl group) with an oxetane can significantly reduce the overall lipophilicity of a molecule, further enhancing its solubility.[4][6][8][9] The inherent three-dimensionality of the oxetane and piperidine rings can also disrupt crystal packing, which is another factor that can lead to improved solubility.[5]
Mechanism of Solubility Enhancement
The incorporation of the this compound moiety into a poorly soluble parent drug enhances its aqueous solubility through a combination of effects:
-
Increased Polarity: The oxetane ring is a polar functional group that increases the overall polarity of the modified molecule.[5][6]
-
Hydrogen Bonding: The oxygen atom of the oxetane acts as a hydrogen bond acceptor, facilitating interactions with water molecules.[10]
-
Disruption of Crystal Lattice: The non-planar, three-dimensional structure of the piperidine-oxetane fragment can disrupt the intermolecular interactions in the solid state, leading to a lower lattice energy and, consequently, improved solubility.[5]
-
Reduced Lipophilicity: By replacing a more lipophilic fragment of the parent drug, the overall lipophilicity (logP) is reduced, which generally correlates with increased aqueous solubility.
Caption: Mechanism of solubility enhancement.
Protocols for Synthesis and Application
Protocol 1: Synthesis of this compound
While this compound is commercially available from several suppliers[][13][14], the following is a representative synthetic route starting from (R)-3-aminopiperidine. This protocol is based on established methods for the N-alkylation of amines with oxetan-3-one via reductive amination.
Materials:
-
(R)-3-Aminopiperidine dihydrochloride
-
Oxetan-3-one
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane or DCM/methanol solvent systems
Procedure:
-
Free-Basing of (R)-3-Aminopiperidine:
-
Dissolve (R)-3-aminopiperidine dihydrochloride in water.
-
Add a sufficient amount of a strong base (e.g., 50% aqueous NaOH) to raise the pH to >12.
-
Extract the aqueous layer multiple times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free amine. Caution: (R)-3-aminopiperidine is volatile.
-
-
Reductive Amination:
-
Dissolve the obtained (R)-3-aminopiperidine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add oxetan-3-one (1.0-1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours to allow for the formation of the intermediate imine/enamine.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents) in anhydrous DCM.
-
Slowly add the STAB slurry to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford pure this compound.
-
Protocol 2: Incorporation of this compound into a Lead Molecule via Amide Coupling
This protocol describes a standard procedure for coupling the primary amine of this compound with a carboxylic acid on a parent drug.
Materials:
-
Parent drug with a carboxylic acid functional group
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
Reaction Setup:
-
Dissolve the parent drug (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU or HBTU (1.1 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 equivalents) in a small amount of anhydrous DMF to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired oxetane-modified drug.
-
Caption: Experimental workflow for solubility enhancement.
Protocols for Solubility Assessment
To quantify the improvement in solubility, both kinetic and thermodynamic solubility assays should be performed.
Protocol 3: Kinetic Solubility Assay (High-Throughput Screening)
This method provides a rapid assessment of solubility and is suitable for early-stage drug discovery.[15][16][17]
Materials:
-
Parent drug and oxetane-modified drug
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (one for DMSO stocks, one for aqueous solutions)
-
Plate shaker
-
Nephelometer or a plate reader capable of measuring turbidity
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the parent and modified drugs in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solutions.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This results in a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours.
-
Analysis: Measure the turbidity of each well using a nephelometer or by measuring absorbance at a wavelength sensitive to light scattering (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.
Protocol 4: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility, providing a more accurate measure of a compound's intrinsic solubility.[15][16]
Materials:
-
Solid parent drug and oxetane-modified drug
-
Aqueous buffers (e.g., PBS at pH 7.4, simulated gastric fluid at pH 1.2, simulated intestinal fluid at pH 6.8)
-
Vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
HPLC-UV or LC-MS system for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume of the desired aqueous buffer.
-
Equilibration: Tightly cap the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid is transferred. Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved drug using a validated HPLC-UV or LC-MS method against a standard curve.
-
Data Analysis: The thermodynamic solubility is the measured concentration of the drug in the saturated supernatant.
Expected Outcomes and Data Presentation
The incorporation of the this compound moiety is expected to significantly increase the aqueous solubility of the parent compound. The results can be effectively summarized in a table for direct comparison.
Table 1: Comparative Solubility Data
| Compound | Kinetic Solubility (μM) in PBS, pH 7.4 | Thermodynamic Solubility (μg/mL) in PBS, pH 7.4 | Fold Increase in Thermodynamic Solubility |
| Parent Drug | < 5 | 2.1 | - |
| Oxetane-Modified Drug | 75 | 98.5 | 46.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
Poor solubility remains a significant hurdle in drug development. The strategic use of specialized building blocks like this compound offers a powerful approach to mitigate this risk. The oxetane moiety acts as a "magic bullet" for enhancing aqueous solubility by increasing polarity, providing a hydrogen bond acceptor, and disrupting crystal packing. The protocols outlined in this application note provide a clear and actionable framework for synthesizing and incorporating this valuable building block, as well as for quantifying its impact on the solubility of drug candidates. By adopting such modern medicinal chemistry strategies, researchers can improve the developability of their compounds and increase the likelihood of success in bringing new therapies to patients.
References
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- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
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Synthesis of Kinase Inhibitors: A Detailed Guide to Chemical Synthesis and Biological Evaluation
Abstract
Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, primarily due to their central role in cellular signal transduction pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1][2] This has spurred the development of a multitude of small molecule kinase inhibitors, with over 80 approved by the FDA for clinical use.[3] This comprehensive technical guide provides an in-depth exploration of the synthesis of these vital therapeutic agents. We will delve into the core medicinal chemistry strategies, provide detailed, step-by-step synthetic protocols for exemplary kinase inhibitors, and outline the essential biological assays for their characterization and validation. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.
Introduction: The Central Role of Kinases in Cellular Signaling
Kinases are enzymes that catalyze the transfer of a phosphate group from a high-energy donor molecule, typically ATP, to a specific substrate—a process known as phosphorylation. This post-translational modification acts as a molecular switch, altering the substrate's activity, localization, and interaction with other proteins.[4] These phosphorylation events are the foundation of intricate signaling networks that govern a vast array of cellular processes, including:
-
Cell growth and proliferation: Kinases in the MAPK/ERK and PI3K/Akt pathways are pivotal in driving cell cycle progression.
-
Apoptosis (programmed cell death): A delicate balance of pro- and anti-apoptotic signals is maintained by various kinases.
-
Cellular metabolism: Kinases regulate key metabolic enzymes to meet the cell's energy demands.
-
Angiogenesis: The formation of new blood vessels is controlled by kinases such as VEGFR.
-
Immune responses: Kinases like BTK are essential for B-cell development and activation.[5][6]
Given their ubiquitous role, aberrant kinase activity, often stemming from genetic mutations, can lead to uncontrolled cell growth and the development of cancer.[1] Consequently, the development of small molecule inhibitors that can selectively target and modulate the activity of specific kinases has revolutionized cancer therapy, shifting the paradigm from cytotoxic chemotherapy to targeted precision medicine.[7]
Classification of Kinase Inhibitors
Kinase inhibitors are broadly classified based on their mechanism of action and the kinase family they target.
-
Tyrosine Kinase Inhibitors (TKIs): These inhibitors target kinases that phosphorylate tyrosine residues. They are a major class of anti-cancer drugs, with prominent examples including inhibitors of EGFR, ALK, and BTK.
-
Serine/Threonine Kinase Inhibitors: This class of inhibitors targets kinases that phosphorylate serine or threonine residues.[8][9] Examples include inhibitors of the MAPK/ERK pathway and CDKs.
-
ATP-Competitive Inhibitors: The majority of kinase inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase domain.[1][2]
-
Allosteric Inhibitors: These inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.[10][11][12] This can offer greater selectivity.
-
Covalent Inhibitors: These inhibitors form a permanent covalent bond with a specific amino acid residue, typically a cysteine, in the kinase's active site, leading to irreversible inhibition.[13][14]
Medicinal Chemistry Strategies in Kinase Inhibitor Synthesis
The synthesis of a successful kinase inhibitor is a multifaceted process that integrates principles of organic chemistry, structural biology, and pharmacology. The primary goal is to design a molecule that exhibits high potency and selectivity for the target kinase while possessing favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
Structure-Based Drug Design
The availability of high-resolution crystal structures of kinases has been a cornerstone of modern kinase inhibitor design. By understanding the three-dimensional architecture of the ATP-binding site, medicinal chemists can design molecules with complementary shapes and functionalities that maximize binding affinity. This often involves targeting specific interactions with key amino acid residues in the hinge region, the DFG motif, and the gatekeeper residue.
Fragment-Based Drug Discovery
This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind weakly to the target kinase. These "hits" are then elaborated and linked together to generate more potent lead compounds.
Privileged Scaffolds
Certain core chemical structures, or "privileged scaffolds," have been found to bind to the ATP-binding site of multiple kinases. These scaffolds, such as the quinazoline and pyrimidine cores, serve as excellent starting points for the synthesis of new inhibitors. By modifying the substituents on these scaffolds, chemists can tune the potency and selectivity of the resulting compounds.
Synthetic Protocols for Key Kinase Inhibitors
This section provides detailed, step-by-step protocols for the laboratory-scale synthesis of two representative kinase inhibitors: Gefitinib, an EGFR tyrosine kinase inhibitor, and Ibrutinib, a covalent inhibitor of Bruton's tyrosine kinase (BTK).
Protocol 1: Synthesis of Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer.[15] The following protocol describes a convergent synthesis of Gefitinib.
Reaction Scheme:
A representative synthetic scheme for Gefitinib.
Materials and Reagents:
-
Methyl 3-hydroxy-4-methoxybenzoate
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
Nitric acid (HNO₃)
-
Acetic anhydride (Ac₂O)
-
Acetic acid (AcOH)
-
Iron powder (Fe)
-
Formamidine acetate
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
3-Chloro-4-fluoroaniline
-
Morpholine
-
Potassium iodide (KI)
-
Appropriate solvents (e.g., ethanol, isopropanol, methanol)
Step-by-Step Procedure:
-
Alkylation: To a solution of methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent, add K₂CO₃ and 1-bromo-3-chloropropane. Heat the mixture to 60°C and stir until the reaction is complete (monitored by TLC). After cooling, filter the mixture and concentrate the filtrate to obtain the alkylated intermediate.[16]
-
Nitration: Dissolve the alkylated intermediate in acetic acid and cool to 0-5°C. Slowly add a mixture of nitric acid and acetic anhydride while maintaining the temperature. Stir for the required duration and then pour the reaction mixture into ice water to precipitate the nitrated product.[16][17]
-
Reduction: Suspend the nitrated product in a mixture of methanol and acetic acid. Add iron powder portion-wise and heat the mixture to 50°C under a nitrogen atmosphere. After completion, filter the hot solution and concentrate the filtrate to obtain the amino intermediate.[16][17]
-
Cyclization: Reflux the amino intermediate with formamidine acetate in ethanol to form the quinazolinone ring system.[16][17]
-
Chlorination: Reflux the quinazolinone intermediate with thionyl chloride in the presence of a catalytic amount of DMF to yield the 4-chloroquinazoline derivative.[16][17]
-
Coupling: Reflux the 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline in isopropanol to afford the penultimate product.[16]
-
Final Alkylation: Heat the product from the previous step with morpholine and a catalytic amount of KI at 70°C to yield Gefitinib.[17]
Purification and Characterization:
The final product should be purified by recrystallization from a suitable solvent system (e.g., methanol/water). The purity of Gefitinib should be assessed by HPLC.[18] The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[16]
Protocol 2: Synthesis of Ibrutinib
Ibrutinib is a first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK) used for the treatment of various B-cell malignancies.[15]
Reaction Scheme:
A simplified synthetic scheme for Ibrutinib.
Materials and Reagents:
-
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
(S)-1-Acryloylpiperidin-3-yl methanesulfonate
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Step-by-Step Procedure:
-
Coupling Reaction: In a reaction vessel, charge 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, (S)-1-acryloylpiperidin-3-yl methanesulfonate, and cesium carbonate in DMF.[19]
-
Reaction Conditions: Heat the reaction mixture to 55-60°C and stir for approximately 6 hours.[19]
-
Work-up: After the reaction is complete, add water to the mixture and extract the product with ethyl acetate.[19]
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a DCM:Methanol solvent system to obtain pure Ibrutinib.[15][19]
Purification and Characterization:
The purity of the final product should be determined by HPLC. The structure of Ibrutinib should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of Kinase Inhibitors
Once a kinase inhibitor has been synthesized and purified, its biological activity must be thoroughly characterized. This involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
Protocol 3: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a kinase inhibitor using a luminescence-based assay that measures ATP consumption.
Workflow for IC₅₀ Determination:
General workflow for an in vitro kinase inhibition assay.
Materials and Reagents:
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO and then further dilute in the kinase assay buffer.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted inhibitor solution or DMSO (vehicle control).[2]
-
Enzyme Addition: Add 2 µL of a solution containing the kinase enzyme in the assay buffer.[2]
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in the assay buffer. The final ATP concentration should be at or near its Kₘ for the kinase.[2]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2][5]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.[2][5]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Table 1: Representative IC₅₀ Values for Selected Kinase Inhibitors
| Inhibitor | Target Kinase | IC₅₀ (nM) | Assay Type |
| Gefitinib | EGFR | 2-37 | Cell-free |
| Crizotinib | ALK | 24 | Cell-based |
| Ibrutinib | BTK | 0.5 | Cell-free |
| Erlotinib | EGFR | 2 | Cell-free |
| Lapatinib | EGFR/HER2 | 9.8/10.2 | Cell-free |
Protocol 4: Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of a kinase inhibitor in a more physiologically relevant context.
4.1. Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the kinase inhibitor for a specified period (e.g., 72 hours).
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI₅₀).
4.2. Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Procedure:
-
Cell Treatment: Treat cancer cells with the kinase inhibitor to induce apoptosis.
-
Lysis and Signal Generation: Add Caspase-Glo® 3/7 Reagent to the cells. This reagent contains a luminogenic caspase-3/7 substrate in a buffer that promotes cell lysis and caspase activity.
-
Data Acquisition: Measure the luminescent signal, which is proportional to the amount of caspase-3/7 activity.
4.3. Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of the inhibitor to its target kinase within living cells.[20][21][22]
Procedure:
-
Cell Transfection: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Tracer and Inhibitor Addition: Add a cell-permeable fluorescent tracer that binds to the kinase and a serial dilution of the test inhibitor.
-
BRET Measurement: Add the NanoLuc® substrate. If the inhibitor displaces the tracer from the kinase, the bioluminescence resonance energy transfer (BRET) signal will decrease.
-
Data Analysis: Quantify the displacement of the tracer by the inhibitor to determine the intracellular affinity of the compound for its target.[22]
Signaling Pathways and Mechanism of Action
Understanding the signaling pathway in which the target kinase operates is essential for interpreting the biological effects of an inhibitor.
EGFR Signaling Pathway:
Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.
Upon binding of its ligand, such as epidermal growth factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for adaptor proteins like Grb2, which in turn recruits Sos, a guanine nucleotide exchange factor. Sos activates Ras, a small GTPase, which then initiates a phosphorylation cascade through Raf, MEK, and ERK. Activated ERK translocates to the nucleus and activates transcription factors that promote cell proliferation and survival. Gefitinib inhibits EGFR kinase activity, thereby blocking this entire downstream signaling cascade.
Conclusion
The synthesis and biological evaluation of kinase inhibitors is a dynamic and evolving field at the forefront of modern drug discovery. A deep understanding of medicinal chemistry principles, coupled with robust synthetic and analytical methodologies, is paramount for the successful development of novel and effective targeted therapies. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists working to advance this critical area of medicine. Continued innovation in synthetic chemistry and biological assay development will undoubtedly lead to the discovery of the next generation of kinase inhibitors with improved efficacy and safety profiles.
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Application Notes & Protocols: Employing (3R)-1-(Oxetan-3-yl)piperidin-3-amine for Metabolic Stability Enhancement
Introduction: The Imperative of Metabolic Stability in Drug Discovery
The journey of a drug candidate from initial hit to a marketed therapeutic is fraught with challenges, a significant portion of which are attributable to suboptimal pharmacokinetic properties.[1] Among these, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—stands as a critical determinant of a drug's in vivo half-life, oral bioavailability, and dosing regimen.[2][3] A high rate of metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, can lead to rapid clearance, necessitating frequent and high doses, which in turn can increase the risk of adverse effects and poor patient compliance.[1][4] Consequently, the strategic structural modification of lead compounds to enhance metabolic stability is a cornerstone of modern medicinal chemistry.[5]
This guide provides a comprehensive overview and detailed protocols for utilizing (3R)-1-(Oxetan-3-yl)piperidin-3-amine, a versatile building block, to address metabolic liabilities in drug candidates. We will delve into the mechanistic rationale behind its application, present validated experimental workflows for assessing metabolic stability, and offer insights into the interpretation of the generated data.
Mechanistic Rationale: The Dual Advantage of the Oxetanyl-Piperidine Moiety
The incorporation of the this compound scaffold into a drug candidate offers a dual-pronged strategy for enhancing metabolic stability, leveraging the distinct yet synergistic properties of both the oxetane and piperidine rings.
The Oxetane Ring: A Shield Against Oxidative Metabolism
The oxetane motif, a four-membered cyclic ether, has gained considerable traction in medicinal chemistry as a bioisostere for commonly used functionalities like gem-dimethyl and carbonyl groups.[6][7] Its utility in bolstering metabolic stability stems from several key attributes:
-
Increased Polarity and Reduced Lipophilicity: The inherent polarity of the oxetane ring can decrease the overall lipophilicity of a molecule.[7][8] This is advantageous as highly lipophilic compounds tend to have a greater affinity for the active sites of lipophilic CYP enzymes, making them more susceptible to metabolism.[2]
-
Steric Hindrance: The three-dimensional and rigid nature of the oxetane ring can act as a steric shield, blocking access of metabolizing enzymes to nearby "soft spots" on the molecule that are prone to oxidative attack.[6]
-
Altered Metabolic Pathways: The introduction of an oxetane ring can redirect metabolism away from CYP450-mediated pathways.[9] In some cases, oxetanes can be metabolized via hydrolysis by microsomal epoxide hydrolase (mEH), offering an alternative clearance pathway that can be more predictable and less prone to drug-drug interactions (DDIs).[9]
The Piperidine Scaffold: A Modulator of Physicochemical Properties and a Vector for Structural Diversity
Piperidine rings are one of the most prevalent N-heterocycles in approved drugs, valued for their ability to impart favorable physicochemical properties and serve as a versatile scaffold for further chemical modification.[10][11] When coupled with the oxetane moiety, the piperidine ring in this compound contributes to:
-
Basicity Modulation: The electron-withdrawing nature of the adjacent oxetane can reduce the basicity (pKa) of the piperidine nitrogen.[6] This can be beneficial for reducing off-target effects, such as hERG inhibition, and improving oral absorption.
-
Improved Solubility: The overall polarity of the combined scaffold can enhance the aqueous solubility of the parent molecule, a crucial factor for both in vitro assays and in vivo administration.[7]
-
Metabolic Blocking: Strategic placement of substituents on the piperidine ring can block sites of metabolism. For instance, alkyl substitution can hinder deleterious oxidation at adjacent positions.[12]
The combination of these features in this compound provides a powerful tool for medicinal chemists to systematically address metabolic liabilities while fine-tuning other critical drug-like properties.
Experimental Workflows for Assessing Metabolic Stability
The evaluation of metabolic stability is a cornerstone of the drug discovery process, typically initiated in the early stages to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[1] The following section details a robust workflow for assessing the impact of incorporating this compound on the metabolic stability of a compound series.
Caption: Experimental workflow for evaluating metabolic stability enhancement.
In Vitro Metabolic Stability Assessment: The Liver Microsomal Assay
The liver microsomal stability assay is a widely used, high-throughput in vitro method to assess Phase I metabolism, primarily mediated by CYP enzymes.[13][14] Liver microsomes are subcellular fractions containing these enzymes.[13] The assay measures the rate of disappearance of a test compound over time.[15]
Protocol: Human Liver Microsomal Stability Assay
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
Test compounds and a positive control (e.g., a compound with known metabolic instability)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or methanol (MeOH) for reaction termination
-
Internal standard (IS) for analytical quantification
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis[16]
2. Preparation of Solutions:
-
Microsomal Solution: Thaw HLM at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[16][17] Keep on ice.
-
Test Compound Working Solutions: Prepare stock solutions of test compounds in DMSO (e.g., 10 mM) and dilute to a working concentration (e.g., 100 µM) in phosphate buffer.[14] The final concentration in the incubation will typically be 1-10 µM.[4]
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
3. Incubation Procedure:
-
In a 96-well plate, add the microsomal solution and the test compound working solution.
-
Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.[18]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN or MeOH containing the internal standard.[13][16] The 0-minute time point serves as the initial concentration reference.
4. Sample Processing and Analysis:
-
Seal the plate and vortex thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[16]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.[13]
5. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount) [14]
Data Presentation and Interpretation
The results of the microsomal stability assay should be tabulated to allow for a clear comparison between the parent compound and its analogues containing the this compound moiety.
Table 1: Comparative In Vitro Metabolic Stability Data
| Compound ID | Modification | t½ (min) | CLint (µL/min/mg protein) |
| Parent-001 | N/A | 15 | 46.2 |
| Analog-002 | This compound | 45 | 15.4 |
| Analog-003 | Alternative Modification | 25 | 27.7 |
| Positive Control | (e.g., Verapamil) | 10 | 69.3 |
| Negative Control | (e.g., Warfarin) | >60 | <11.6 |
Interpretation: A significant increase in t½ and a corresponding decrease in CLint for Analog-002 compared to the parent compound would provide strong evidence that the incorporation of this compound has successfully enhanced metabolic stability.
In Vivo Pharmacokinetic Studies: Bridging the In Vitro-In Vivo Gap
While in vitro assays provide valuable early insights, in vivo pharmacokinetic (PK) studies are essential to confirm the effects on metabolic stability in a whole-organism setting.[19][20] These studies measure the concentration of the drug in biological fluids (typically plasma) over time after administration to an animal model (e.g., rat or mouse).[19]
Protocol: Preliminary In Vivo Pharmacokinetic Study in Rats
1. Study Design:
-
Animal Model: Sprague-Dawley rats (male, 8-10 weeks old) are commonly used.[21]
-
Groups:
-
Group 1: Parent compound, intravenous (IV) administration (e.g., 1 mg/kg)
-
Group 2: Analog-002, IV administration (e.g., 1 mg/kg)
-
Group 3: Parent compound, oral (PO) administration (e.g., 5 mg/kg)
-
Group 4: Analog-002, PO administration (e.g., 5 mg/kg)
-
-
Dosing and Sample Collection:
-
Administer the compounds via the appropriate route.
-
Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
2. Bioanalytical Method:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the parent compound and Analog-002 in rat plasma.[22][23] This is a critical step to ensure accurate and reliable data.
3. Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data and calculate key PK parameters.[24]
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Parent-001 | Analog-002 |
| IV Administration | |||
| CL (mL/min/kg) | Clearance | 50 | 15 |
| Vdss (L/kg) | Volume of distribution at steady state | 2.5 | 2.2 |
| t½ (h) | Half-life | 1.5 | 4.5 |
| AUCinf (ngh/mL) | Area under the curve from 0 to infinity | 333 | 1111 |
| PO Administration | |||
| Cmax (ng/mL) | Maximum plasma concentration | 150 | 450 |
| Tmax (h) | Time to reach Cmax | 0.5 | 1.0 |
| AUCinf (ngh/mL) | Area under the curve from 0 to infinity | 500 | 2500 |
| F (%) | Oral Bioavailability | 30 | 90 |
Interpretation: A lower clearance (CL), longer half-life (t½), and higher area under the curve (AUC) for Analog-002 following IV administration would confirm the enhanced metabolic stability observed in vitro.[19] A significantly higher oral bioavailability (F%) for Analog-002 would be a direct and highly desirable consequence of this improved stability.
Caption: Mechanism of metabolic stability enhancement.
Conclusion and Future Directions
The strategic incorporation of this compound represents a highly effective approach for mitigating metabolic liabilities in drug discovery programs. The unique combination of the metabolically robust oxetane ring and the versatile piperidine scaffold provides a powerful means to enhance in vitro and in vivo stability, leading to improved pharmacokinetic profiles and a higher probability of clinical success. The protocols and workflows detailed in this guide offer a validated framework for researchers to systematically evaluate and optimize the metabolic properties of their drug candidates. Further exploration of this and similar building blocks will undoubtedly continue to enrich the toolkit of medicinal chemists in their quest to design safer and more effective medicines.
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- Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. Google Patents.
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Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5773–5814. Available from: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]
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Application Notes: (3R)-1-(Oxetan-3-yl)piperidin-3-amine in Fragment-Based Drug Discovery
Introduction: The Strategic Value of a 3D-Shaped Fragment
Fragment-Based Drug Discovery (FBDD) has matured into a powerful, efficient strategy for identifying high-quality lead compounds.[1][2][3] The core principle is to screen low-molecular-weight compounds (~150-300 Da) that, despite binding with low affinity, do so with high ligand efficiency.[3] These simple fragments provide superior starting points for optimization compared to the larger, more complex hits from High-Throughput Screening (HTS).[1][4]
Within this paradigm, there is a growing imperative to move beyond "flat," aromatic-rich fragment libraries and embrace molecules with greater three-dimensionality.[5][6] Sp3-rich, 3D-shaped fragments are better equipped to probe the complex topographies of protein binding sites, often leading to improved selectivity and superior pharmacokinetic properties in the final drug candidate.[5]
(3R)-1-(Oxetan-3-yl)piperidin-3-amine is an exemplar of a next-generation fragment designed to meet this need. Its structure is a deliberate combination of privileged motifs, each contributing distinct, advantageous properties for an FBDD campaign.
Key Structural & Physicochemical Features:
| Property | Feature | Rationale in FBDD |
| Scaffold | (3R)-Piperidin-3-amine | A chiral, saturated heterocycle providing a rigid, 3D conformation. The piperidine ring is a cornerstone of medicinal chemistry, known to improve pharmacokinetic properties.[7][8] |
| Primary Amine | -NH2 at the 3-position | A key interaction point (H-bond donor) and a primary, well-defined vector for synthetic elaboration ("growing"). Its defined stereochemistry ((3R)) allows for precise, directional exploration of the binding pocket. |
| N-Substitution | Oxetan-3-yl group | The oxetane motif is a modern tool for improving physicochemical properties. It acts as a polar, low-basicity group that can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[9][10] It can also serve as a bioisostere for less favorable groups like gem-dimethyl or carbonyls.[9] |
| Overall Profile | Low MW, High sp3 fraction | Conforms to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3), making it an ideal fragment.[5] Its high three-dimensionality increases the likelihood of making productive, specific contacts with a target protein.[5][11] |
These attributes make this compound a high-value fragment for screening against a wide range of targets, including kinases, epigenetic enzymes, and receptors where specificity is paramount.[10]
FBDD Workflow Using this compound
The successful application of this fragment involves a multi-stage process, beginning with sensitive biophysical screening to detect its weak binding, followed by structural elucidation to guide its evolution into a potent lead compound.
Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.
Experimental Protocols
The following protocols are designed as templates for researchers. Specific parameters (e.g., protein concentration, buffer composition) must be optimized for the biological target of interest.
Protocol 3.1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak binding of fragments to a target protein immobilized on a sensor chip.[12][13][14][15][16]
Objective: To identify fragments from a library, including this compound, that bind to the target protein.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Target protein (≥95% purity)
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, Ethanolamine)
-
Running buffer (e.g., HBS-EP+, with 1-5% DMSO)
-
Fragment library, including this compound, solubilized in 100% DMSO.
Methodology:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) to achieve a target density of 8,000-12,000 Response Units (RU).
-
Deactivate remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.
-
A reference channel should be prepared similarly but without protein injection to subtract bulk refractive index changes.[16]
-
-
Fragment Solution Preparation:
-
Prepare a stock plate of fragments at 100 mM in DMSO.
-
Dilute fragments to a final screening concentration (e.g., 200 µM) in running buffer. Ensure the final DMSO concentration is identical between the running buffer and the fragment solutions to minimize solvent mismatch signals.[16]
-
-
Screening:
-
Inject fragment solutions over the target and reference surfaces at a flow rate of 30 µL/min for a defined association time (e.g., 60s), followed by a dissociation phase (e.g., 120s).
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis:
-
Subtract the reference channel and buffer-only injection data.
-
A "hit" is defined as a fragment that produces a reproducible, concentration-dependent binding response significantly above the noise level.
-
Characterize hits by determining the equilibrium dissociation constant (KD) and ligand efficiency (LE).[12]
-
Protocol 3.2: Hit Validation and Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful method for validating fragment hits.[17][18][19] Ligand-observed experiments like Saturation Transfer Difference (STD) are particularly effective for detecting weak binders.[20][21]
Objective: To confirm the binding of hits from the primary screen and gain initial structural insights.
Caption: Decision workflow for hit validation using STD-NMR.
Methodology:
-
Sample Preparation:
-
Prepare a sample containing the target protein (e.g., 10-50 µM) and the fragment hit (e.g., 100-500 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum to confirm the presence of fragment signals.
-
Perform an STD-NMR experiment. This involves selectively saturating protein resonances and observing the transfer of this saturation to the bound fragment.
-
Acquire a reference "off-resonance" spectrum where no protein saturation occurs.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
Signals present in the difference spectrum belong to the protons of the fragment that are in close contact with the protein, confirming a direct binding interaction.[21]
-
The relative intensity of signals in the STD spectrum can provide information about which part of the fragment is most intimately involved in binding (the binding epitope).
-
Protocol 3.3: Structural Elucidation by X-ray Crystallography
Obtaining a high-resolution co-crystal structure of the fragment bound to the target is the ultimate goal of the hit identification phase.[22][23][24] This structural information is critical for the subsequent hit-to-lead optimization process.[1][25][26]
Objective: To determine the 3D structure of the protein-fragment complex.
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions for the apo-protein using commercially available or in-house screens. Optimize conditions to obtain well-diffracting crystals.
-
-
Fragment Soaking:
-
Prepare a soaking solution by dissolving the fragment (e.g., this compound) at a high concentration (1-20 mM, limited by solubility) in the mother liquor used for crystallization.
-
Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal into a cryo-protectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment. Since fragments bind weakly, the occupancy may be low.
-
Model the fragment into the density and perform iterative cycles of refinement. The final structure will reveal the precise binding mode, orientation, and key interactions (e.g., hydrogen bonds, hydrophobic contacts) of the fragment.[23]
-
Hit-to-Lead Strategy: Growing from the this compound Core
The co-crystal structure provides a roadmap for rationally evolving the fragment into a potent lead. The primary amine of this compound is the ideal synthetic handle for a "fragment growing" strategy.[27][28]
Caption: Strategy for evolving the initial fragment hit into a potent lead.
Synthetic Elaboration Plan:
-
Vector Analysis: The crystal structure reveals that the primary amine points towards a nearby unoccupied hydrophobic pocket (S2).
-
Analogue Synthesis: A library of analogues is synthesized by acylating the primary amine with various carboxylic acids (R-COOH) to form amides. The 'R' groups are chosen to probe the S2 pocket.
-
Initial Probes: Small alkyl and aryl groups (e.g., acetyl, benzoyl).
-
Expansion: Larger, more complex groups designed to maximize favorable interactions (e.g., forming a hydrogen bond with a backbone carbonyl, filling the hydrophobic pocket).
-
-
Iterative Improvement: Each new analogue is tested for binding affinity (e.g., using SPR to measure KD). The structural information is continually used to refine the design, leading to a rapid increase in potency. The oxetane and piperidine core remains anchored in its original binding site, ensuring high ligand efficiency is maintained throughout the optimization process.
Conclusion
This compound represents a highly valuable tool for modern Fragment-Based Drug Discovery. Its inherent three-dimensionality, coupled with the advantageous physicochemical properties imparted by the oxetane and piperidine scaffolds, increases the probability of identifying high-quality hits against challenging biological targets. The well-defined synthetic vector provided by the primary amine facilitates a rapid and rational hit-to-lead optimization process when guided by structural biology. By following the integrated screening and design protocols outlined here, research teams can effectively leverage this fragment to accelerate the discovery of novel therapeutics.
References
-
Practical aspects of NMR-based fragment screening. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Meyers, M. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Singh, R., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Retrieved January 19, 2026, from [Link]
-
NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure. Retrieved January 19, 2026, from [Link]
-
Kukol, V. (Ed.). (2020). Methods for fragments screening using surface plasmon resonance. University of Pittsburgh. Retrieved January 19, 2026, from [Link]
-
Pellecchia, M. (n.d.). NMR Screening Methods in Fragment-Based Drug Discovery. CNR-IRIS. Retrieved January 19, 2026, from [Link]
-
Zimbron, J. M., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery. Retrieved January 19, 2026, from [Link]
-
Zimbron, J. M., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Meyers, M. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
NMR-based fragment screening for drug discovery. (2017). European Pharmaceutical Review. Retrieved January 19, 2026, from [Link]
-
Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Retrieved January 19, 2026, from [Link]
-
Moberg, A., et al. (2021). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed. Retrieved January 19, 2026, from [Link]
-
Fragment-based screening using X-ray crystallography and NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Besse, T. G., et al. (2020). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. (n.d.). IntechOpen. Retrieved January 19, 2026, from [Link]
-
Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. Retrieved January 19, 2026, from [Link]
-
SPR-based fragment screening: advantages and applications. (2007). PubMed. Retrieved January 19, 2026, from [Link]
-
Kirsch, P., et al. (2019). Fragment Hits: What do They Look Like and How do They Bind?. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme E-Books & E-Journals. Retrieved January 19, 2026, from [Link]
-
Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. (2014). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Fragment-Based Drug Discovery Enters the Mainstream. (2023). Technology Networks. Retrieved January 19, 2026, from [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Fragment Screening by Surface Plasmon Resonance. (2011). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]
-
Fragment-Based Drug Discovery. (2013). Proteopedia, life in 3D. Retrieved January 19, 2026, from [Link]
-
The rise of fragment-based drug discovery. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Jones, S. P., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Fragment-based Drug Discovery: Emerging Strategies and Applications. (n.d.). Hilaris Publisher. Retrieved January 19, 2026, from [Link]
-
Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2024). Springer Link. Retrieved January 19, 2026, from [Link]
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- 5. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. thieme-connect.com [thieme-connect.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pitt.primo.exlibrisgroup.com [pitt.primo.exlibrisgroup.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 22. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 23. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
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- 28. proteopedia.org [proteopedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3R)-1-(Oxetan-3-yl)piperidin-3-amine
Welcome to the technical support center for the synthesis of (3R)-1-(Oxetan-3-yl)piperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable building block. The primary synthetic route discussed is the reductive amination between (3R)-piperidin-3-amine and oxetan-3-one, a convergent and widely used method.
Overview of the Core Synthesis: Reductive Amination
The synthesis of this compound is most commonly achieved through a one-pot reductive amination. This process involves the initial formation of an iminium ion intermediate from the condensation of (3R)-piperidin-3-amine and oxetan-3-one, which is then reduced in situ to the desired tertiary amine product.
Caption: General workflow for reductive amination.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Q1: My overall yield is very low. Where should I start troubleshooting?
A low yield is the most common complaint and can stem from several factors. The key is to determine whether the issue lies in the initial iminium ion formation or the subsequent reduction step. Often, it's a combination of suboptimal conditions.
A systematic approach is crucial. Before making drastic changes, verify the quality and purity of your starting materials, (3R)-piperidin-3-amine and oxetan-3-one. Oxetan-3-one, in particular, can be prone to polymerization or hydration.
The diagram below outlines a logical troubleshooting workflow.
Caption: Competing reaction pathways in reductive amination.
Q3: My reaction is very slow or stalls completely. How can I improve the reaction rate?
A sluggish reaction points towards a high activation barrier, most likely in the iminium formation step, which is often the rate-limiting step.
Causality:
-
Steric Hindrance: While not extreme in this case, both reactants possess some steric bulk around the reactive centers, which can slow the initial nucleophilic attack.
-
Inefficient Dehydration: The elimination of water to form the iminium C=N double bond is an equilibrium process. If water is not effectively removed or sequestered, the equilibrium can lie towards the starting materials.
-
Incorrect pH: As mentioned, pH is critical. If the medium is too acidic (pH < 4), the amine starting material will be fully protonated, rendering it non-nucleophilic. If it's too basic (pH > 8), there isn't enough acid to catalyze the dehydration step.
Solutions:
-
Optimize pH: Use 1.0-1.5 equivalents of a mild acid like acetic acid to buffer the reaction in the optimal pH 5-6 range.
-
Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate (MgSO₄) into the reaction mixture to sequester the water produced during imine formation, driving the equilibrium forward. 3. Increase Concentration/Temperature: Running the reaction at a higher concentration can increase the rate. Gentle heating (e.g., to 40-50 °C) can also overcome the activation energy, but must be done cautiously to avoid oxetane ring-opening.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are typically effective. For more difficult substrates, N,N-dimethylformamide (DMF) can be used, although it complicates workup.
Q4: I'm concerned about the stability of the oxetane ring. What conditions should I avoid?
The oxetane ring possesses significant ring strain (~25.6 kcal/mol), making it susceptible to nucleophilic ring-opening, particularly under acidic conditions. [1][2][3] Causality: Strong acids (Lewis or Brønsted) can protonate the oxetane oxygen, activating the ring for nucleophilic attack. This can lead to complex side products and a significant loss of yield. While 3,3-disubstituted oxetanes are generally more stable, the 3-oxo functionality in the starting material and the N-alkylation in the product can influence this reactivity. [4] Solutions:
-
Avoid Strong Acids: Do not use strong acids like HCl or H₂SO₄ to catalyze the reaction. Stick to milder acids like acetic acid.
-
Careful pH Monitoring: Ensure the pH does not drop below 4 during the reaction or acidic workup.
-
Moderate Temperatures: Avoid high reaction temperatures, as this can promote ring-opening pathways. [4]4. Workup Conditions: During the aqueous workup, use a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization instead of stronger bases like NaOH, and avoid prolonged exposure to strongly acidic or basic aqueous layers.
Optimized Experimental Protocols
The following protocols provide a starting point for optimizing your reaction. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This is the recommended starting protocol due to its high selectivity and generally good yields.
Materials:
-
(3R)-piperidin-3-amine (1.0 eq.)
-
Oxetan-3-one (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Acetic Acid (AcOH) (1.2 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add (3R)-piperidin-3-amine (1.0 eq.) and the solvent (DCM or DCE).
-
Add oxetan-3-one (1.1 eq.) followed by acetic acid (1.2 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary Table
The choice of reducing agent is one of the most critical parameters for this reaction.
| Reducing Agent | Abbreviation | Equivalents | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | 1.5 - 2.0 | High selectivity for iminium ions; mild; commercially available. [5][6] | Moisture sensitive; relatively expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | 1.2 - 1.5 | Good selectivity at acidic pH; effective. [7][8] | Highly toxic (releases HCN gas on strong acidification); requires careful handling and waste disposal. |
| Sodium Borohydride | NaBH₄ | 1.5 - 2.0 | Inexpensive; readily available. | Poor selectivity; readily reduces ketones, leading to oxetan-3-ol byproduct. [7][6] |
| Catalytic Hydrogenation | H₂, Pd/C | Catalytic | "Green" reagent; high yielding if optimized. [5] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric; potential for over-reduction. |
References
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications. [Link]
-
Wang, L., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
-
Madej, T., et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, PMC. [Link]
-
Makarov, I. S., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, PMC. [Link]
-
Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. Kanto Chemical. [Link]
-
Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting, University of Illinois. [Link]
-
Wikipedia. Reductive amination. Wikipedia. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Various Authors. (2025). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Singh, B., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Ilyés, T. Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, PMC. [Link]
-
Reddit User. (2024). Does piperidine work in reductive amination like this? Reddit r/chemhelp. [Link]
-
Edfeldt, F. N., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, NIH. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Matassini, C., et al. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI. [Link]
- Google Patents. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
-
Ye, L., et al. (2011). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Organic Letters, PMC. [Link]
-
Sazama, G. T., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [Link]
-
Various Authors. (2019). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. ResearchGate. [Link]
- Google Patents. (2014). Method for preparing (R)-3-amino piperidine hydrochloride.
-
Singh, B., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]
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Technical Support Center: Purification of (3R)-1-(Oxetan-3-yl)piperidin-3-amine Derivatives
Welcome to the technical support center for the purification of (3R)-1-(Oxetan-3-yl)piperidin-3-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of these valuable chiral building blocks. As a class of compounds, heterocyclic amines present unique purification hurdles due to their basicity and polarity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.
I. Common Purification Challenges & FAQs
This section addresses the most frequently encountered issues during the purification of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: My amine is streaking badly on a silica gel TLC plate. What causes this and how can I fix it?
A1: Streaking is a common problem when working with basic compounds like piperidine derivatives on standard silica gel.[1] This occurs due to strong interactions between the basic amine and the acidic silanol groups on the silica surface, leading to poor separation and elongated spots.[2]
-
Solution 1: Use a Basic Modifier in the Eluent. Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase. Typically, 0.1-2% (v/v) of TEA is sufficient to neutralize the acidic sites on the silica, allowing your amine to travel up the plate more cleanly.[2] A 7N solution of ammonia in methanol can also be used as a polar modifier.[2]
-
Solution 2: Consider an Alternative Stationary Phase. If streaking persists, consider using a different stationary phase for your TLC and column chromatography. Basic or neutral alumina can be effective alternatives for purifying basic compounds.[1][2] Amine-functionalized silica is another excellent option as it provides a more basic environment.[2]
-
Solution 3: Employ Reversed-Phase Chromatography. Reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar, is often less problematic for basic compounds.[1][2]
Q2: I can't see my compound on the TLC plate under UV light. What are some alternative visualization methods?
A2: Not all compounds are UV-active, especially if they lack a suitable chromophore.[1] For amines, several chemical staining methods can be used for visualization:
-
Ninhydrin Stain: This is an excellent stain for primary and secondary amines, which will appear as pink or purple spots upon heating.[3][4]
-
Potassium Permanganate (KMnO4) Stain: This is a general-purpose stain that reacts with any compound that can be oxidized, including amines. It will show up as yellow-brown spots on a purple background.[5]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds, including amines, to appear as temporary brown spots.[5][6]
Q3: My compound won't crystallize from any common organic solvents. What should I try?
A3: Amines can be notoriously difficult to crystallize directly. A common and effective strategy is to form a salt.[7]
-
Salt Formation: Dissolve your amine in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of an acid (e.g., HCl in ether or dioxane) to precipitate the corresponding ammonium salt.[8][9] These salts are often highly crystalline and can be purified by recrystallization.[7] The free amine can then be regenerated by treatment with a base.[10]
Q4: How do I choose between normal-phase and reversed-phase chromatography for my amine derivative?
A4: The choice depends on the polarity of your compound and the impurities you are trying to remove.
-
Normal-Phase Chromatography (Silica Gel): This is suitable for less polar amines. However, as discussed, you will likely need to add a basic modifier to the eluent to prevent streaking.[2]
-
Reversed-Phase Chromatography (C18): This is often the better choice for polar and ionizable compounds like many amine derivatives.[2][11] It separates compounds based on hydrophobicity.[12][13]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific purification techniques.
Troubleshooting Normal-Phase Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Compound sticks to the column and won't elute. | The compound is too polar for the chosen eluent system, or it is irreversibly binding to the acidic silica gel.[1][2] | 1. Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A common system for amines is a gradient of methanol in dichloromethane.[14] 2. Add a Basic Modifier: If not already doing so, add 0.5-2% triethylamine (TEA) or a similar base to your eluent to compete with your amine for the acidic sites on the silica.[2] 3. Use Deactivated Silica: Prepare a slurry of your silica gel in a solvent containing TEA before packing the column to neutralize the acidic sites.[2][15] |
| Poor separation of my product from impurities. | The chosen solvent system has insufficient selectivity. | 1. Optimize the Solvent System: Systematically screen different solvent systems using TLC. Try combinations of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol).[1] 2. Consider a Different Stationary Phase: Basic alumina or amine-functionalized silica may offer different selectivity.[2] |
| My compound is decomposing on the column. | The compound is unstable to the acidic nature of silica gel.[14] | 1. Deactivate the Silica: Use the TEA pre-treatment method described above.[2][15] 2. Switch to a More Inert Stationary Phase: Alumina is a good first alternative.[2] For very sensitive compounds, reversed-phase chromatography is often a better option. |
Troubleshooting Chiral Purification (SFC/HPLC)
The this compound scaffold contains a chiral center, making enantiomeric purity a critical parameter. Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) are the primary methods for chiral separation.[16][17] SFC is often preferred for its speed and reduced environmental impact.[16][18]
| Issue | Potential Cause | Troubleshooting Steps |
| No separation of enantiomers. | The chosen chiral stationary phase (CSP) is not suitable for your compound. | 1. Screen Different CSPs: There is a wide variety of CSPs available, such as those based on polysaccharides (e.g., amylose, cellulose derivatives) or crown ethers.[17][19] A screening approach is often necessary to find the optimal phase. 2. Modify the Mobile Phase: For SFC, the choice and percentage of the alcohol co-solvent (e.g., methanol, ethanol) can significantly impact selectivity.[20] For HPLC, vary the ratio of the mobile phase components. |
| Poor resolution between enantiomeric peaks. | The chromatographic conditions are not optimized. | 1. Adjust the Mobile Phase Composition: Small changes in the percentage of the co-solvent or additives can improve resolution.[20] 2. Lower the Temperature: Running the column at a lower temperature can sometimes enhance enantioselectivity. 3. Reduce the Flow Rate: A slower flow rate can lead to better peak separation, although it will increase the run time.[20] |
| Peak tailing or poor peak shape. | Secondary interactions between the amine and the stationary phase or system components. | 1. Add an Additive to the Mobile Phase: For SFC and normal-phase HPLC, adding a small amount of an acidic and a basic additive (e.g., trifluoroacetic acid and triethylamine) can improve peak shape for primary amines.[16][21] For reversed-phase HPLC, adjusting the pH of the aqueous component with a buffer is crucial. |
III. Experimental Protocols & Workflows
Workflow for Purification Method Selection
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- 3. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
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Technical Support Center: Optimizing Coupling Reactions with (3R)-1-(Oxetan-3-yl)piperidin-3-amine
Welcome, researchers and innovators. As a key building block in modern medicinal chemistry, (3R)-1-(Oxetan-3-yl)piperidin-3-amine offers a unique combination of a chiral piperidine scaffold and a polar, metabolically robust oxetane moiety.[1][2] Its primary amine handle is a versatile point for derivatization via common synthetic transformations such as amide bond formation and reductive amination.
This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you with the technical insights and practical protocols necessary to achieve success in your coupling reactions.
Section 1: Reagent Properties and Handling
Q: What are the key structural features of this compound that I should consider before starting my reaction?
A: There are two primary considerations:
-
The Nucleophilic Center: The molecule possesses a primary amine on a chiral piperidine ring. This is your reactive handle for coupling reactions. While it is a primary amine, the surrounding piperidine structure imparts some steric bulk that may influence reaction rates compared to simpler primary amines.
-
The Oxetane Moiety: The oxetane ring is attached to the piperidine nitrogen. Oxetanes are valued for improving physicochemical properties like solubility.[2] A common concern is the potential for the strained 4-membered ring to open. However, 3-substituted oxetanes exhibit considerable stability, particularly under basic and mildly acidic conditions.[1][3][4] Harsh acidic conditions (strong Brønsted or Lewis acids) and high temperatures should be avoided to ensure its integrity.[1][3]
Q: How should I properly store and handle this reagent?
A: Like most amines, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and carbon dioxide. Keep the container tightly sealed.
Section 2: Troubleshooting Amide Coupling Reactions
Q: My amide coupling reaction with a carboxylic acid is low-yielding or has failed. What are the likely causes and how can I fix it?
A: Low yields in amide coupling are a frequent challenge, often stemming from one of four key areas: inefficient acid activation, incorrect base stoichiometry, suboptimal conditions, or steric hindrance.[5]
-
Inefficient Carboxylic Acid Activation: The carboxylic acid's hydroxyl group must be converted into a better leaving group to facilitate the nucleophilic attack by the amine.[6] If this activation is incomplete, the reaction will stall.
-
Solution: Choose a suitable coupling reagent. For challenging or sterically hindered couplings, uronium/aminium salt reagents like HATU are highly effective.[7][8][9] For more standard reactions, a carbodiimide like EDC, in conjunction with an additive like HOBt, is a cost-effective and robust option.[6]
-
-
Incorrect Base Stoichiometry or Choice: An acid-base reaction between your carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[5] A base is required to scavenge the protons generated during the reaction.
-
Solution: Use a non-nucleophilic, sterically hindered base. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the standard choice as its bulk prevents it from competing with your primary amine in the coupling reaction.[10][11][12] Critically, use at least 2.0 equivalents of DIPEA to neutralize both the carboxylic acid and the acid generated from the coupling reagent.
-
-
Suboptimal Reaction Conditions: The presence of water can hydrolyze your activated ester intermediate, and the choice of solvent can impact reagent solubility and reaction rates.[5]
-
Steric Hindrance: If either your carboxylic acid or the amine partner is particularly bulky, the reaction rate can be significantly reduced.[5]
| Reagent | Class | Advantages | Disadvantages | Best For |
| HATU | Aminium/Uronium Salt | Highly reactive, fast kinetics, low racemization, excellent for hindered couplings.[8][15][16] | Higher cost, potential for guanidinylation side reaction if used in large excess.[13] | Sterically hindered substrates, difficult sequences, rapid couplings. |
| HBTU/HCTU | Aminium/Uronium Salt | Effective and widely used, good balance of reactivity and cost.[8][17] | Can also cause guanidinylation; HCTU is more reactive than HBTU.[13][18] | General purpose, reliable workhorse for routine couplings. |
| PyBOP | Phosphonium Salt | High efficiency, avoids guanidinylation side reactions.[9][13] | Byproduct (HMPA from original BOP is carcinogenic, but PyBOP avoids this). | Couplings where N-terminal capping is a concern, effective for hindered systems. |
| EDC / HOBt | Carbodiimide | Cost-effective, water-soluble urea byproduct simplifies workup.[6] | Less reactive than HATU, risk of N-acylurea side product without HOBt.[6][19] | Scale-up, cost-sensitive syntheses, less demanding couplings. |
-
To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (or DCM), add HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir this "pre-activation" mixture at room temperature for 15-30 minutes.[5]
-
Add a solution of this compound (1.05 eq.) in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., EtOAc or DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method (see Section 5).
Caption: Workflow for a typical amide coupling reaction.
Section 3: Troubleshooting Reductive Amination
Q: My reductive amination with an aldehyde/ketone is incomplete or shows byproducts. What should I investigate?
A: Successful reductive amination hinges on the selective reduction of the in situ formed imine/iminium ion intermediate.[20] Problems usually arise from the choice of reducing agent, pH control, or unwanted side reactions.
-
Incorrect Choice of Reducing Agent: A strong reducing agent like NaBH₄ can reduce your starting aldehyde or ketone before it has a chance to form the imine, leading to an alcohol byproduct and low conversion.[20][21]
-
Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[22] It is sterically hindered and less reactive, allowing it to selectively reduce the protonated iminium ion much faster than a neutral carbonyl.[23] This selectivity permits a convenient one-pot procedure.[23]
-
-
Improper pH Control: Imine formation is reversible and catalyzed by mild acid.[20][24] If the conditions are too acidic, the amine nucleophile becomes fully protonated and unreactive. If too basic, the initial carbonyl addition is slow.
-
Solution: The reaction should be run under neutral to weakly acidic conditions. Often, the acetic acid generated from NaBH(OAc)₃ is sufficient.[23] If starting with an amine salt, it must be neutralized first. Adding a catalytic amount of acetic acid (AcOH) can be beneficial, particularly with ketones.[23]
-
-
Side Reactions: The primary side reaction is the reduction of the starting carbonyl. Over-alkylation to form a tertiary amine is also a theoretical possibility but is generally less of a problem than with direct alkylation using alkyl halides.[20]
-
Solution: Using NaBH(OAc)₃ minimizes carbonyl reduction.[23] To avoid over-alkylation, use a stoichiometry of approximately 1:1 between the amine and the carbonyl component.
-
| Reagent | Selectivity | Advantages | Considerations |
| NaBH(OAc)₃ | High (Iminium > Carbonyl) | Mild, selective, allows for one-pot reactions, tolerates many functional groups.[23][25] | Moisture sensitive, higher molecular weight. |
| NaBH₃CN | High (Iminium > Carbonyl) | Effective and selective under acidic conditions.[20] | Highly toxic cyanide source and waste stream. |
| NaBH₄ | Low (Carbonyl ≈ Iminium) | Inexpensive, readily available. | Can reduce the starting carbonyl.[20][26] Best used in a two-step process (form imine first, then add NaBH₄). |
-
To a stirred solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or THF, add a catalytic amount of glacial acetic acid (optional, ~0.1 eq.).
-
Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, as the reaction can be exothermic.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution.
-
Stir for 30 minutes, then separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product (see Section 5).
Caption: The two-stage process of a one-pot reductive amination.
Section 4: FAQs on Product Purification
Q: My coupled product is highly polar and streaks badly on standard silica gel. What are the best purification strategies?
A: This is a common issue when purifying polar, basic compounds like the products from these reactions.[27][28] The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing poor peak shape and inefficient separation. Here are several effective strategies:
-
Amine-Functionalized Silica: Use a pre-treated stationary phase, such as an amine-functionalized silica column (often designated as "-NH₂"). This phase masks the acidic silanols, leading to vastly improved peak shape and separation for basic compounds, often with simple solvent systems like hexane/ethyl acetate.[28]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (e.g., C18) flash chromatography or HPLC is an excellent alternative.[27] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and gives sharp peaks.
-
Solid-Phase Extraction (SPE): Use a strong cation exchange (SCX) cartridge. The crude material is loaded, and the basic product is retained on the resin while neutral and acidic impurities are washed away. The pure product is then eluted by washing the cartridge with a basic solution, such as 2M ammonia in methanol.[29]
-
Acid-Base Extraction: This is a classic and effective liquid-liquid extraction workup. Dissolve the crude mixture in an organic solvent (e.g., DCM) and wash with a dilute acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt. The layers are separated, the aqueous layer is then basified (e.g., with NaOH or NaHCO₃), and the now-neutral product is re-extracted into an organic solvent.[30]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
-
Sulzer. (2025). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved from [Link]
-
RSC Publishing. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
ACS Publications. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Wordpress. (2026). Reductive Amination. Retrieved from [Link]
-
RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
- (n.d.).
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Solubility Challenges with (3R)-1-(Oxetan-3-yl)piperidin-3-amine Analogs
Welcome to the technical support center for researchers working with (3R)-1-(Oxetan-3-yl)piperidin-3-amine and its analogs. This platform provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with this promising chemical scaffold. Our goal is to equip you with the foundational knowledge and practical protocols to systematically diagnose and overcome these solubility hurdles, accelerating your drug discovery and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound analogs exhibit poor aqueous solubility?
A1: This is a multifaceted issue rooted in the physicochemical properties of the scaffold. The piperidine ring, especially when substituted, can increase the molecule's lipophilicity.[1][2] While the oxetane moiety is often incorporated to improve properties like solubility by acting as a polar, three-dimensional hydrogen bond acceptor, its positive effect can be counteracted by the overall molecular structure.[3][4][5] Furthermore, the basic amine on the piperidine ring means that the compound's ionization state—and thus its solubility—is highly dependent on the pH of the aqueous medium.[6] Crystalline solid forms, which are often thermodynamically stable, typically have lower solubility than their amorphous counterparts due to strong intermolecular interactions in the crystal lattice.[7]
Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A2: Understanding this distinction is critical for experimental design.
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system is at equilibrium.[8][9] This measurement is crucial for lead optimization and formulation development as it reflects the most stable state.[10]
-
Kinetic Solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (e.g., DMSO).[9][10][11] It often overestimates thermodynamic solubility because it can form a temporary, supersaturated solution.[8][11] This high-throughput measurement is valuable for early-stage discovery to quickly flag potentially problematic compounds.[10][11]
For initial screening, kinetic solubility is efficient. For any compound progressing towards in vivo studies or formulation, measuring thermodynamic solubility is essential.[10][12]
Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What are the immediate troubleshooting steps?
A3: This is a classic sign of poor kinetic solubility. Before moving to complex reformulations, try these immediate fixes:
-
Reduce Final DMSO Concentration: While counterintuitive, lowering the final DMSO concentration (e.g., from 1% to 0.1%) can sometimes prevent precipitation by reducing the degree of supersaturation.
-
Use Co-solvents: If your assay allows, adding a small percentage of a pharmaceutically acceptable co-solvent like ethanol or propylene glycol to the aqueous buffer can increase the compound's solubility.[6][13][14]
-
pH Adjustment: Since your analogs contain a basic amine, ensure your buffer pH is sufficiently acidic (at least 2 pH units below the pKa of the amine) to favor the more soluble, protonated form of the molecule.[6][15]
Q4: When should I move beyond simple fixes and consider more advanced formulation strategies?
A4: If the initial troubleshooting steps are insufficient for your required concentration, or if you are preparing for in vivo studies, it is time to explore advanced strategies. These methods aim to fundamentally alter the physicochemical properties of the solid material or its microenvironment. Key approaches include salt formation, creating amorphous solid dispersions, and co-crystallization.[13][16]
Strategic Troubleshooting Workflow
When faced with a solubility challenge, a systematic approach is more effective than random experimentation. The following workflow provides a logical progression from initial characterization to advanced formulation.
Caption: Decision workflow for addressing solubility issues.
Troubleshooting Guide 1: Salt Formation for Basic Amines
Salt formation is often the most direct and effective method to improve the solubility and dissolution rate of ionizable compounds like your piperidin-3-amine analogs.[13][17][18] The strategy involves reacting the basic amine (a Lewis base) with a pharmaceutically acceptable acid (a Lewis acid) to form a salt with improved aqueous solubility.
Q: How do I select appropriate counterions for a salt screen?
A: The selection should be guided by the "pKa rule": for a stable salt to form, the pKa of the acidic counterion should be at least 2-3 units lower than the pKa of your basic compound.[15] Start with a diverse set of common, pharmaceutically acceptable counterions.
| Counterion Class | Examples | Rationale |
| Strong Acids | Hydrochloride (HCl), Sulfate (H₂SO₄), Mesylate (CH₃SO₃H) | High probability of forming a stable, crystalline salt. Often significantly increases solubility. |
| Dicarboxylic Acids | Tartrate, Succinate, Maleate | Can form 1:1 or 2:1 salts and offer multiple hydrogen bonding points, potentially leading to stable, crystalline forms. |
| Hydroxy Acids | Citrate, Malate | Can improve solubility and may offer opportunities for forming crystalline salts with unique properties. |
| Aromatic Acids | Besylate, Tosylate | Can sometimes form stable, less hygroscopic salts compared to inorganic acid salts. |
Protocol: Small-Scale Parallel Salt Screening
This protocol enables the rapid screening of multiple counterions to identify promising salt forms.
-
Preparation of Free Base Solution:
-
Dissolve a known amount of your this compound analog (e.g., 50 mg) in a suitable organic solvent (e.g., 1 mL of ethanol or acetone) to create a concentrated stock solution. The solvent should be one in which both the free base and the resulting salt have moderate solubility.
-
-
Preparation of Counterion Solutions:
-
Prepare equimolar stock solutions of your selected acidic counterions in the same solvent used for the free base.
-
-
Salt Formation Reaction:
-
In separate small glass vials, add a defined volume of the free base solution (e.g., 100 µL).
-
To each vial, add a stoichiometric equivalent (1.0 eq) of a different counterion solution.
-
Seal the vials and stir or shake at room temperature for 24-48 hours. Using a temperature cycling program (e.g., 25°C to 40°C) can also facilitate crystallization.[19]
-
-
Isolation and Analysis:
-
After the incubation period, visually inspect each vial for precipitation.
-
If a solid has formed, isolate it by centrifugation or filtration.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting material.
-
Dry the solid under vacuum.
-
Crucial Analysis: Analyze the resulting solid using Powder X-ray Diffraction (PXRD) to confirm if a new, crystalline salt has formed (indicated by a different diffraction pattern from the free base). Use techniques like NMR or thermal analysis (DSC/TGA) to further confirm salt formation and assess properties like thermal stability and hygroscopicity.[20]
-
-
Solubility Assessment:
-
Measure the aqueous solubility of the most promising crystalline salt forms at relevant pH values (e.g., pH 2.0 and pH 6.8) and compare it to the free base.
-
Troubleshooting Guide 2: Amorphous Solid Dispersions (ASDs)
If salt formation is unsuccessful or does not yield the desired solubility improvement, creating an amorphous solid dispersion (ASD) is a powerful alternative.[21] This technique involves dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix. The amorphous form has higher free energy and thus higher apparent solubility and a faster dissolution rate.[22]
Q: Which polymer should I choose for my ASD formulation?
A: Polymer selection is critical for both stabilizing the amorphous drug and ensuring its release during dissolution. For your analogs, which are likely BCS Class II/IV compounds, polymers that can form hydrogen bonds with the drug and prevent recrystallization are ideal.
| Polymer | Common Grades | Key Features |
| Polyvinylpyrrolidone (PVP) | PVP K30, PVP K90 | Good solubilizer, forms strong hydrogen bonds. Suitable for spray drying and hot-melt extrusion. |
| Polyvinylpyrrolidone-vinyl acetate copolymer (PVPVA) | Kollidon® VA 64 | Offers excellent stability against recrystallization. Widely used in commercial ASDs.[23] |
| Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) | HPMCAS-LF, -MF, -HF | pH-dependent solubility. Helps maintain supersaturation in the intestine, which is beneficial for absorption.[21] |
Protocol: Feasibility Screening via Solvent Evaporation
This small-scale method quickly assesses drug-polymer miscibility and the potential to form a stable amorphous system.
-
Solution Preparation:
-
Co-dissolve your drug and the selected polymer in a common volatile solvent (e.g., methanol or acetone). Screen a few drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 by weight). The total solid concentration should be around 5-10% (w/v).
-
-
Solvent Evaporation:
-
Aliquot the solution into a small glass vial or onto a glass slide to form a thin film.
-
Evaporate the solvent rapidly under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50°C). Rapid evaporation is key to preventing crystallization.[23]
-
-
Initial Characterization:
-
Visually inspect the resulting film. A clear, transparent film suggests good miscibility and an amorphous dispersion. Hazy or opaque films may indicate phase separation or crystallization.
-
Analyze the film using Differential Scanning Calorimetry (DSC). A single glass transition temperature (Tg) that is different from the Tg of the pure polymer and drug indicates a successful, miscible amorphous dispersion. The absence of a melting peak for the drug confirms its amorphous state.[23]
-
-
Stability Assessment:
-
Store the successful films under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) for 1-2 weeks.
-
Re-analyze by DSC or PXRD to check for any signs of recrystallization. A stable ASD will remain amorphous.
-
If this screening is successful, the formulation can be scaled up using techniques like spray drying or hot-melt extrusion for producing larger quantities of material.[21][23]
Caption: Experimental workflow for ASD feasibility screening.
By applying these structured approaches, researchers can efficiently navigate the solubility challenges presented by this compound analogs, unlocking their full therapeutic potential.
References
-
Jadhav, P. et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Al-Bazzaz, F. et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Bergström, C. A. S. et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]
-
Kumar, L. & Verma, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Chaudhary, A. et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
-
Jadhav, P. et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Semantic Scholar. [Link]
-
Al-Awad, M. et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
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Burkhard, J. A. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
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Wipf, P. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Raffa, R. & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. [Link]
-
Al-Tikriti, M. et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PubMed Central. [Link]
-
Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]
-
Improved Pharma (2021). Salt Screening. Improved Pharma. [Link]
-
ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
-
Technobis Crystallization Systems (2023). How to salt screen using the Crystal 16. Technobis Crystallization Systems. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Al-Achi, A. et al. (2013). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
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Williams, H. D. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Metabolism & Toxicology. [Link]
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Thijs, B. et al. (2015). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology. [Link]
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Lopes, D. et al. (2016). Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. American Pharmaceutical Review. [Link]
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Mishra, S. M. et al. (2021). Manufacturing strategies to develop amorphous solid dispersions: An overview. PubMed Central. [Link]
-
ResearchGate. Methods of Preparing Amorphous API and Amorphous Solid Dispersions. ResearchGate. [Link]
-
Carbone, C. et al. (2022). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. PubMed Central. [Link]
-
Taniguchi, Y. et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. [Link]
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Saisa-ard, C. et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. [Link]
-
Janecka, A. et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Sharma, S. et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Patel, J. & Patel, K. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
ResearchGate. Improving solubility via structural modification. ResearchGate. [Link]
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Oxetane Ring Stability: A Technical Support Guide for Synthetic Chemists
Welcome to the Technical Support Center for oxetane chemistry. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unique oxetane motif into their molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to navigate the challenges associated with this strained, yet valuable, heterocyclic system.
The oxetane ring, a four-membered cyclic ether, offers a fascinating blend of chemical stability and controlled reactivity.[1] Its inherent ring strain (~25.5 kcal/mol) makes it more reactive than its five-membered counterpart, tetrahydrofuran (THF), but generally more stable than the highly reactive three-membered oxirane (epoxide).[2][3][4] This unique profile allows oxetanes to serve as stable isosteres for gem-dimethyl and carbonyl groups, improving key physicochemical properties like solubility and metabolic stability, while also acting as versatile synthetic intermediates.[1][3][5][6][7]
This guide addresses the most common questions and issues encountered in the lab, providing field-proven insights to ensure the integrity of your oxetane-containing compounds across a range of chemical transformations.
Frequently Asked Questions (FAQs) on Oxetane Stability
Q1: I'm new to oxetane chemistry. What is the general rule of thumb for the ring's stability?
A1: The stability of the oxetane ring is highly context-dependent, influenced primarily by the substitution pattern and the reaction conditions.[2] A common misconception is that oxetanes are universally unstable, particularly under acidic conditions.[5] While they are susceptible to ring-opening due to inherent strain, they are significantly more stable than epoxides.[2][8] The most critical factor determining stability is the substitution pattern. As a general rule, 3,3-disubstituted oxetanes are the most stable .[2][5][9] This enhanced stability is attributed to steric shielding, where the substituents at the C3 position physically block the trajectory of incoming nucleophiles towards the C-O σ* antibonding orbital, which is necessary for ring-opening.[2][5][9] Conversely, oxetanes with electron-donating groups at the C2 position tend to be less stable.[9]
Q2: How does the substitution pattern specifically impact stability?
A2: The substitution pattern is the single most important predictor of an oxetane's stability.
-
3,3-Disubstituted Oxetanes: These are the most robust and widely used oxetanes in drug discovery.[5][9] The gem-disubstitution at the C3 position provides steric hindrance that protects the ether oxygen and the adjacent carbons from nucleophilic attack, making them stable even at pH 1.[10]
-
Monosubstituted Oxetanes: 3-monosubstituted oxetanes are generally more stable than 2-monosubstituted ones.[1] This is because the substituent at C3 offers some steric protection. Non-disubstituted oxetanes are typically stable above pH 1 but are more prone to acid-catalyzed cleavage than their 3,3-disubstituted counterparts.[10]
-
Internal Nucleophiles: The presence of a nearby internal nucleophile, such as a hydroxyl or amine group, can render even a 3,3-disubstituted oxetane more susceptible to ring-opening, especially under acidic conditions, through an intramolecular cyclization mechanism.[5][9]
Troubleshooting Guide: Stability Under Specific Conditions
Section 1: Acidic Conditions
This is the most frequent area of concern. Both Brønsted and Lewis acids can catalyze the ring-opening of oxetanes, often leading to the formation of 1,3-diols or other rearranged products.[1][2][4][11][12]
Q: My oxetane ring is opening during an acid-catalyzed reaction. What can I do?
A: This is a common issue. The key is to moderate the acidity or change your strategy.
Troubleshooting Steps:
-
Assess the Acid Strength: Strong acids like H₂SO₄, HCl, or potent Lewis acids like BF₃·OEt₂ readily promote ring-opening.[1][10][11] If possible, switch to a milder acid. For instance, catalytic amounts of p-toluenesulfonic acid (TsOH) have been used successfully in some cases, such as in the formation of tert-butyl esters.[13]
-
Lower the Temperature: Acid-catalyzed ring-opening is often temperature-dependent. Running the reaction at 0 °C or even lower temperatures can significantly suppress the decomposition pathway.[14]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to minimize product exposure to acidic conditions.
-
Consider the Nucleophile: The presence of a nucleophile greatly accelerates acid-catalyzed ring-opening.[2] If the reaction is intended to modify another part of the molecule without ring-opening, ensure the conditions are strictly anhydrous and free of incidental nucleophiles.
-
Change Synthetic Strategy: If the ring remains intolerant, the most reliable solution is to introduce the oxetane motif later in the synthetic sequence, after all harsh acidic steps are completed.[5][9]
Section 2: Basic Conditions
Q: How stable are oxetanes to bases?
A: Oxetanes are generally very stable under basic conditions.[10][15] Unlike epoxides, they are not readily opened by strong nucleophiles or bases like hydroxides, alkoxides, or amines under standard conditions.[10] This stability allows for a wide range of base-mediated reactions to be performed on other parts of the molecule without affecting the oxetane ring. For example, Williamson ether synthesis using strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) proceeds smoothly in the presence of an oxetane.[13]
Potential Pitfalls:
-
Extremely High Temperatures: While stable at room temperature and moderate heat, very high temperatures in combination with a strong base could potentially lead to decomposition, though this is uncommon.[14]
-
Intramolecular Ring-Opening: If a nucleophile is generated elsewhere in the molecule that is positioned to attack the oxetane intramolecularly (e.g., forming a 5- or 6-membered ring), ring-opening can occur even under basic conditions.
Section 3: Reductive Conditions
Q: Can I use strong reducing agents like LiAlH₄ with my oxetane-containing compound?
A: Yes, but with caution, especially regarding temperature.
The stability of oxetanes to reducing agents is highly dependent on the specific reagent and, critically, the reaction temperature.
| Reagent | Condition | Oxetane Ring Stability | Comments |
| NaBH₄ | 0 °C to RT | Generally Stable | Preferred reagent for reducing ketones/aldehydes in the presence of an oxetane.[13] |
| LiAlH₄ | -30 °C to 0 °C | Generally Stable | Effective for ester/amide reduction. Careful temperature control is crucial.[13] |
| LiAlH₄ | > 0 °C to Reflux | RISK OF CLEAVAGE | At elevated temperatures, LiAlH₄ is powerful enough to open the oxetane ring.[2][10][13] Decomposition is often rapid.[13] |
| H₂ / Pd/C | RT, atm pressure | Generally Stable | Standard hydrogenolysis conditions for deprotection (e.g., benzyl groups) are well-tolerated.[1] |
| DIBAL-H | Low Temp | Generally Stable | Can be used for ester to aldehyde reductions. |
| AlH₃ | -78 to -50 °C | Stable | Has been used successfully for amide reductions where LiAlH₄ caused decomposition.[13] |
Experimental Protocol: Oxetane-Tolerant Ester Reduction using LiAlH₄
This protocol describes the reduction of a methyl or ethyl ester to a primary alcohol while preserving the integrity of a nearby 3,3-disubstituted oxetane ring. The key to success is rigorous temperature control.[13]
Materials:
-
Oxetane-containing ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone or cryocooler
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a thermometer.
-
Cooling: Cool the suspension to -30 °C using a dry ice/acetone bath. It is critical that the internal temperature does not rise above this point during the addition.
-
Substrate Addition: Dissolve the oxetane-containing ester (1.0 eq) in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension via a dropping funnel over 30-60 minutes, ensuring the internal temperature remains between -30 °C and -10 °C.[13]
-
Reaction: Stir the reaction mixture at this low temperature, monitoring for the consumption of starting material by TLC (e.g., using a stained plate as LiAlH₄ will quench many UV-active compounds). The reaction is typically complete within 1-3 hours.
-
Quenching (Fieser workup): While still at low temperature, quench the reaction by the slow, sequential, dropwise addition of:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
-
Workup: Allow the mixture to warm to room temperature and stir until a white, granular precipitate forms. Filter the solid through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Isolation: Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol. Purify as necessary via column chromatography.
Section 4: Oxidative Conditions
Q: Will standard oxidation reagents damage the oxetane ring?
A: Generally, no. The oxetane ring is robust under most common oxidative conditions.
The C-O and C-C bonds of the oxetane core are not susceptible to cleavage by common oxidants used for functional group transformations.
Compatibility Overview:
-
Chromium-based reagents (PCC, PDC): These are well-tolerated and have been used effectively to oxidize primary alcohols on an oxetane scaffold to the corresponding aldehydes.[13]
-
Dess-Martin Periodinane (DMP): DMP is a mild and highly effective reagent for oxidizing oxetane-containing alcohols and is compatible with sensitive functional groups like N-Boc protecting groups.[13]
-
Swern/Parikh-Doering (SO₃·py) Oxidations: These DMSO-based oxidations are compatible.
-
TEMPO-based Oxidations: Reagents like TEMPO/PIDA (phenyliodine diacetate) have been successfully used to oxidize primary alcohols to carboxylic acids without affecting the oxetane ring.[13]
-
Potassium Permanganate (KMnO₄): While a very strong oxidant, KMnO₄ has been used to form carboxylic acids from alkyl-substituted oxetanes, indicating the ring's resilience.[13]
Section 5: Metal-Catalyzed & Other Reactions
Q: Is the oxetane ring stable to Palladium cross-coupling or Grubbs metathesis conditions?
A: Yes, the oxetane ring is generally considered a stable spectator ligand in many modern synthetic reactions.
-
Palladium Cross-Coupling (Suzuki, Heck, etc.): The oxetane moiety is stable under the typical basic conditions and temperatures used for these reactions. It does not interfere with the catalytic cycle.
-
Ring-Closing Metathesis (RCM): The Grubbs catalyst has been used to perform RCM on di-allyl fragments attached to an oxetane core at temperatures as high as 120 °C, demonstrating the ring's thermal and catalytic stability.[13]
-
Fluorination: Deoxyfluorination of alcohols to fluorides using reagents like DAST has been shown to leave the oxetane ring intact when performed at low temperatures (-78 to 0 °C).[13]
References
- The Strategic Selection of Protective Groups in Oxetane Synthesis: A Compar
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Oxetanes in Drug Discovery Campaigns.
- Oxetanes in Drug Discovery Campaigns. PMC - NIH.
- An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
- Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.
- Strategies to avoid ring-opening of the oxetane moiety during reactions. Benchchem.
- Oxetane. Wikipedia.
- Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net.
- preventing decomposition of oxetane ring during synthesis. Benchchem.
- Oxetanes in Drug Discovery. WuXi AppTec.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Oxetanes: formation, reactivity and total syntheses of n
- Synthesis and stability of 3,3-disubstituted oxetane and azetidine ethers. Organic & Biomolecular Chemistry - RSC Publishing.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Unexpected Isomerization of Oxetane-Carboxylic Acids.
- Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. Enamine.
- Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions. Benchchem.
- Oxetane Present
- (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions.
- Oxetanes and Oxetan-3-ones. Thieme.
- Oxetanes: formation, reactivity and total syntheses of n
- Protecting Groups. University of Wisconsin-Madison.
- Lithium Aluminum Hydride (LiAlH4)
- Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge.
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
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troubleshooting byproduct formation in (3R)-1-(Oxetan-3-yl)piperidin-3-amine synthesis
Answering the growing demand for advanced heterocyclic building blocks in medicinal chemistry, (3R)-1-(Oxetan-3-yl)piperidin-3-amine stands out as a valuable scaffold. Its synthesis, most commonly achieved via reductive amination, is a robust procedure. However, like any multi-component reaction involving strained rings, it is not without its challenges. The formation of byproducts can complicate purification, reduce yields, and introduce ambiguities in downstream applications.
This technical support guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive troubleshooting framework in a direct question-and-answer format. We will delve into the mechanistic origins of common impurities, offer field-tested solutions, and provide detailed protocols to help you navigate the complexities of this synthesis and optimize your outcomes.
Core Synthesis Overview: Reductive Amination
The primary route to synthesizing this compound involves the reductive amination of (3R)-piperidin-3-amine with oxetan-3-one. This process occurs in two main steps:
-
Imine/Iminium Formation: The primary amine of the piperidine nucleophilically attacks the carbonyl carbon of oxetan-3-one to form a hemiaminal, which then dehydrates to form an imine. Under mildly acidic conditions, this imine is protonated to form an iminium ion.
-
Reduction: A reducing agent selectively reduces the C=N double bond of the iminium ion to yield the desired secondary amine product.[1]
The choice of reactants, solvent, pH, and, most critically, the reducing agent, are all pivotal in steering the reaction toward the desired product and away from byproduct pathways.[2]
Caption: General workflow for the synthesis via reductive amination.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction is incomplete. I see significant amounts of unreacted (3R)-piperidin-3-amine and/or oxetan-3-one. What's going wrong?
This is one of the most common issues and typically points to suboptimal conditions for iminium ion formation.
Answer:
The rate-limiting step in many reductive aminations is the formation of the imine/iminium intermediate, which requires the removal of a water molecule.[2] If this step is inefficient, the reducing agent will have nothing to reduce, leaving starting materials untouched.
Troubleshooting Steps:
-
pH Adjustment: Imine formation is often catalyzed by mild acid (pH 4-6).[3] Without it, the reaction can be sluggish. If your system is neutral or basic, consider adding a catalytic amount of a weak acid like acetic acid. Be cautious, as strong acids can promote the opening of the oxetane ring.[4][5]
-
Solvent Choice: Ensure you are using an appropriate aprotic solvent like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF). Protic solvents like methanol can compete in reactions with the carbonyl group.
-
Water Scavenging: The dehydration step is an equilibrium. To push it towards the iminium ion, you can add a dehydrating agent.
-
Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture before the reducing agent can effectively sequester water.
-
Lewis Acids: Reagents like Ti(i-PrO)₄ can act as both a Lewis acid catalyst and a water scavenger, though they require stoichiometric amounts and can complicate workup.[2]
-
-
Pre-Stirring: Allow the (3R)-piperidin-3-amine and oxetan-3-one to stir together (with an acid catalyst, if used) for 1-2 hours at room temperature before adding the reducing agent. This allows the iminium ion concentration to build up.
Question 2: I've isolated a byproduct with a mass of M+16 relative to my desired product. What is it and how can I prevent it?
Answer:
An M+16 peak (or M+18 for ESI, representing [M+H₂O+H]⁺) often suggests the presence of a byproduct formed from the ring-opening of the oxetane moiety. The strained four-membered oxetane ring is susceptible to nucleophilic or acid-catalyzed ring-opening, which results in the formation of a diol-containing impurity.[5][6]
Caption: Key factors leading to unwanted oxetane ring-opening.
Root Causes & Prevention Strategies:
-
Excessive Acidity: While catalytic acid is beneficial for imine formation, strong or stoichiometric acids can protonate the oxetane oxygen, making it an excellent leaving group and highly susceptible to attack by water or other nucleophiles.[4]
-
Solution: Use only catalytic amounts of a weak acid like acetic acid (1-5 mol%). Avoid strong acids like HCl or trifluoroacetic acid (TFA) during the reaction. If an acidic workup is required, keep the temperature low and the exposure time minimal.
-
-
High Reaction Temperature: Thermal stress can promote ring cleavage, especially in the presence of acids or other reactive species.[6]
-
Solution: Run the reaction at or below room temperature (e.g., 0 °C to 25 °C). If the reaction is sluggish, it is better to extend the reaction time than to increase the temperature.
-
-
Harsh Reducing Agents: Some powerful reducing agents, particularly at elevated temperatures, can lead to ring cleavage.[4]
-
Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.
-
Question 3: My mass spectrometry data shows a peak corresponding to a di-substituted product. How is this forming?
Answer:
This byproduct arises from the N-alkylation of your desired product, this compound, with another molecule of oxetan-3-one. The secondary amine product is still nucleophilic and can compete with the starting primary amine for the ketone.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the amine component, (3R)-piperidin-3-amine (e.g., 1.1 to 1.2 equivalents). This ensures the oxetan-3-one is consumed before it has a significant opportunity to react with the product.
-
Slow Addition of Ketone: Instead of adding all the oxetan-3-one at once, add it slowly over a period of 1-2 hours to a solution of the amine and the reducing agent. This keeps the instantaneous concentration of the ketone low, favoring the reaction with the more abundant primary amine.
-
Choice of Reducing Agent: A highly reactive reducing agent that rapidly reduces the iminium ion as it's formed can help minimize this side reaction. Sodium cyanoborohydride (NaBH₃CN) is particularly effective at reducing imines in the presence of ketones, which can help drive the reaction to completion quickly.[3]
| Byproduct Type | Likely Cause(s) | Primary Solution(s) |
| Unreacted Starting Materials | Inefficient iminium formation (pH, water) | Add catalytic acetic acid; use molecular sieves; pre-stir before reduction. |
| Oxetane Ring-Opening | Strong acid; high temperature; harsh reducing agent | Use weak acid catalyst; maintain low temp (0-25 °C); use NaBH(OAc)₃.[4][6] |
| Di-alkylation Product | Product reacts with remaining oxetan-3-one | Use slight excess of piperidin-3-amine; slow addition of oxetan-3-one. |
| Oxetan-3-ol | Reduction of oxetan-3-one starting material | Use a chemoselective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[2] |
Recommended Experimental Protocol
This protocol is optimized to minimize common byproduct formation by using a mild, chemoselective reducing agent and controlled conditions.
Materials:
-
(3R)-piperidin-3-amine (or its salt)
-
Oxetan-3-one
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3R)-piperidin-3-amine (1.0 eq).
-
Dissolve the amine in anhydrous DCE or DCM (approx. 0.1 M concentration).
-
Add oxetan-3-one (1.0-1.05 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.3-1.5 eq). The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography as needed.
References
- BenchChem. (n.d.). Preventing decomposition of oxetane ring during synthesis.
- BenchChem. (n.d.). Strategies to avoid ring-opening of the oxetane moiety during reactions.
- Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns.
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- ACS Publications. (2016). Reactions Involving Oxetan-3-one. Chemical Reviews.
- National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- WordPress. (n.d.). Reductive Amination.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Stereocontrol in Reactions of (3R)-1-(Oxetan-3-yl)piperidin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3R)-1-(Oxetan-3-yl)piperidin-3-amine. This guide is designed to provide in-depth technical assistance and troubleshooting advice for managing stereocontrol in reactions involving this chiral building block. As a molecule with a pre-existing stereocenter, understanding how to control the formation of new stereocenters is paramount for the successful synthesis of target molecules with the desired pharmacological profile.
This center is structured to address common challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting guides. Our approach is grounded in established principles of stereoselective synthesis, with a focus on the practical application of these concepts in your laboratory work.
Frequently Asked Questions (FAQs)
What are the key factors influencing stereocontrol in reactions of this compound?
The primary factors influencing stereocontrol in reactions at the 3-amino position are:
-
Conformational Preference of the Piperidine Ring: The piperidine ring exists in a dynamic equilibrium of chair conformations. The orientation of the 3-amino group (axial vs. equatorial) in the dominant conformation will significantly impact the facial selectivity of its reactions.
-
The Nature of the N-Oxetanyl Substituent: The N-(oxetan-3-yl) group influences the conformational equilibrium of the piperidine ring through steric and electronic effects. Its precise conformational preference (axial vs. equatorial) can dictate the steric environment around the 3-amino group.
-
Reaction Mechanism: The mechanism of the reaction (e.g., SN2, nucleophilic addition to a carbonyl) and the nature of the transition state will determine how the existing stereocenter directs the formation of a new one.
-
Reaction Conditions: Parameters such as solvent, temperature, and the choice of reagents (e.g., bulky vs. non-bulky) can alter the conformational equilibrium and the energy of the diastereomeric transition states, thereby influencing the stereochemical outcome.
How does the N-(oxetan-3-yl) group affect the reactivity and stereoselectivity of the 3-amino group?
The N-(oxetan-3-yl) group is a unique substituent that can influence reactivity and stereoselectivity in several ways:
-
Steric Hindrance: The oxetane ring introduces steric bulk at the nitrogen atom, which can influence the approach of reagents to the nearby 3-amino group.
-
Conformational Lock: Depending on its energetic preference for an axial or equatorial position, the oxetanyl group can bias the conformational equilibrium of the piperidine ring, leading to a more defined presentation of the 3-amino group for reaction.
-
Electronic Effects: The oxygen atom in the oxetane ring can exert an electron-withdrawing effect, potentially modulating the nucleophilicity of the piperidine nitrogen and, to a lesser extent, the 3-amino group.
-
Hydrogen Bonding: The oxetane oxygen could act as a hydrogen bond acceptor, potentially interacting with reagents or solvents to influence the transition state geometry.
I am observing a low diastereomeric ratio in my reaction. What are the likely causes?
A low diastereomeric ratio (dr) suggests that the energy difference between the transition states leading to the two diastereomers is small. Common causes include:
-
Flexible Transition State: The reaction may proceed through a transition state that is not well-organized, leading to poor facial discrimination.
-
Competing Conformations: If multiple conformations of the starting material are present in significant populations and react at comparable rates, a mixture of diastereomers will be formed.
-
Epimerization: The newly formed stereocenter or the existing one might be susceptible to epimerization under the reaction conditions, especially if the reaction is run at elevated temperatures or for extended periods in the presence of acid or base.[1]
-
Reaction Conditions Not Optimized: The chosen solvent, temperature, or reagents may not be optimal for maximizing diastereoselectivity.
How can I determine the absolute and relative stereochemistry of my product?
A combination of analytical techniques is typically required:
-
NMR Spectroscopy: 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry by identifying through-space correlations between protons. Coupling constants (3JHH) can also provide information about the dihedral angles and thus the relative orientation of substituents on the piperidine ring.
-
X-ray Crystallography: This is the most definitive method for determining both the relative and absolute stereochemistry of a crystalline compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (ee) and can also be used to separate and quantify diastereomers.[2][3][4] Derivatization of the amine may be necessary to introduce a chromophore for UV detection.[2][3][4]
Troubleshooting Guides
Guide 1: Diastereoselective Acylation of the 3-Amino Group
Common Problem: Low diastereoselectivity in the formation of an amide bond, leading to a mixture of (3R, nR) and (3R, nS) diastereomers (where 'n' is the new stereocenter in the acylating agent).
Troubleshooting Workflow:
Workflow for Reductive Amination.
Step-by-Step Guidance:
-
Choice of Reducing Agent: The steric bulk of the hydride source can significantly influence the direction of hydride delivery to the iminium ion intermediate.
-
Bulky Hydride Reagents: Reagents like sodium triacetoxyborohydride (STAB) are often effective in diastereoselective reductive aminations due to their steric bulk, which can lead to a more ordered transition state. [5] * Less Bulky Reagents: Reagents like sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) are less sterically demanding and may offer different selectivity profiles.
-
-
Control of Imine/Iminium Ion Formation:
-
pH Control: The rate of imine formation and the concentration of the iminium ion are pH-dependent. Adding a mild acid catalyst (e.g., acetic acid) can facilitate imine formation. The optimal pH will depend on the specific substrates.
-
Water Scavengers: In some cases, removal of water using molecular sieves can drive the imine formation equilibrium and lead to cleaner reactions.
-
One-Pot vs. Stepwise: Consider forming the imine first, followed by the addition of the reducing agent, to better control the reaction.
-
Illustrative Data (Hypothetical): Reductive Amination with Isobutyraldehyde
| Entry | Aldehyde | Reducing Agent | Additive | Solvent | Temperature (°C) | Diastereomeric Ratio |
| 1 | Isobutyraldehyde | NaBH4 | - | MeOH | 25 | 55:45 |
| 2 | Isobutyraldehyde | NaBH3CN | Acetic Acid | MeOH | 25 | 70:30 |
| 3 | Isobutyraldehyde | Na(OAc)3BH | - | DCE | 25 | 90:10 |
| 4 | Isobutyraldehyde | H2, Pd/C | - | EtOH | 25 | 65:35 |
Guide 3: Managing Potential Epimerization
Common Problem: Loss of stereochemical integrity at the C3 position of the piperidine ring during a reaction or workup.
Troubleshooting Workflow:
Workflow to Address Epimerization.
Step-by-Step Guidance:
-
Identify the Cause: Epimerization at a carbon alpha to a nitrogen can be promoted by acid or base, often via an iminium ion or enamine intermediate. [1] * Reaction Conditions: Prolonged reaction times, elevated temperatures, and the presence of strong acids or bases can facilitate epimerization.
-
Workup and Purification: Acidic or basic aqueous washes, or chromatography on silica gel (which is acidic), can sometimes lead to epimerization of sensitive compounds.
-
-
Mitigation Strategies:
-
Milder Conditions: Use the mildest possible conditions (lower temperature, shorter reaction time, less harsh reagents) to achieve the desired transformation.
-
pH Control: Maintain a neutral pH during the reaction and workup if possible. Use buffered aqueous solutions for extraction.
-
Alternative Purification: If silica gel chromatography is suspected to cause epimerization, consider using a different stationary phase (e.g., alumina, deactivated silica gel) or an alternative purification method like crystallization.
-
Protecting Groups: In some cases, derivatizing the 3-amino group with a protecting group can prevent epimerization at C3 during subsequent reaction steps.
-
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Acylation
-
Dissolve this compound (1.0 eq) and a suitable base (e.g., DIPEA, 1.2 eq) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (N2 or Ar).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
In a separate flask, dissolve the carboxylic acid (1.1 eq) and a coupling agent (e.g., HATU, 1.1 eq) in the same anhydrous solvent.
-
Add the activated carboxylic acid solution dropwise to the amine solution.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by 1H NMR or chiral HPLC analysis of the purified product.
Protocol 2: General Procedure for Diastereoselective Reductive Amination
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., DCE or MeOH), add any necessary additives (e.g., acetic acid, 0.1 eq).
-
Stir the mixture at room temperature for a period to allow for imine formation (e.g., 1 hour).
-
Add the reducing agent (e.g., Na(OAc)3BH, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent, dry the combined organic layers, filter, and concentrate.
-
Purify the product by an appropriate method.
-
Analyze the diastereomeric ratio of the purified product.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for Impurity Profiling of (3R)-1-(Oxetan-3-yl)piperidin-3-amine
Welcome to the technical support center for the analytical characterization of (3R)-1-(Oxetan-3-yl)piperidin-3-amine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into detecting, identifying, and quantifying impurities in this critical pharmaceutical intermediate. Our focus is on the causality behind experimental choices to ensure robust and reliable analytical outcomes.
The Imperative of Impurity Profiling
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry over to the final drug substance, potentially affecting its safety, efficacy, and stability.[1] Rigorous impurity profiling is not just a matter of good science; it is a strict regulatory requirement governed by international guidelines.
The International Council for Harmonisation (ICH) Q3A(R2) guideline is the cornerstone for this work, mandating the control of impurities in new drug substances.[2][3] It classifies impurities into three main categories:
-
Organic Impurities: These arise during the manufacturing process or storage and include starting materials, by-products, intermediates, and degradation products.[4][5]
-
Inorganic Impurities: These are substances like reagents, ligands, and catalysts.[4]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process.[4][5]
Our analytical strategy must be capable of detecting, identifying, and quantifying all potential impurities to ensure the quality and safety of the final API.[4]
Overall Analytical Workflow
A systematic approach is crucial for comprehensive impurity analysis. The following workflow outlines the logical progression from initial sample assessment to full impurity characterization.
Caption: Recommended analytical workflow for impurity characterization.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding impurity analysis for this specific molecule.
Q1: What are the most likely impurities in a sample of this compound?
Based on common synthetic routes for similar compounds, impurities can be categorized as follows:
-
Process-Related Impurities:
-
Degradation Products:
-
The molecule's structure, containing an oxetane ring and a secondary amine on the piperidine, suggests potential degradation pathways. The oxetane ring can be susceptible to acid-catalyzed ring-opening. The amine is prone to oxidation. Forced degradation studies are essential to identify these potential degradants.[8]
-
-
Enantiomeric Impurity:
-
The presence of the undesired (S)-1-(Oxetan-3-yl)piperidin-3-amine is a critical impurity that must be controlled, as it may have different pharmacological or toxicological properties.
-
-
Residual Solvents:
-
Solvents used during reaction and purification (e.g., methanol, acetonitrile, dichloromethane, heptane) may be present.[9]
-
Q2: What are the regulatory thresholds I need to be aware of?
According to ICH Q3A(R2) guidelines, specific thresholds trigger the need for reporting, identification, and toxicological qualification of impurities.[2][10] These thresholds are based on the Maximum Daily Dose (MDD) of the final drug product.
| Maximum Daily Dose (MDD) of API | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI = Total Daily Intake | |||
| Source: Adapted from ICH Q3A(R2) Guidelines.[2][10] |
Q3: Why must I perform a forced degradation study?
A forced degradation or "stress testing" study is a regulatory requirement and a critical part of drug development.[11] Its purpose is twofold:
-
To Identify Degradation Pathways: By subjecting the molecule to harsh conditions (e.g., acid, base, oxidation, heat, light), you can identify the likely degradation products that might form during long-term storage.[8][12][13]
-
To Demonstrate Method Specificity: The study proves that your analytical method is "stability-indicating." This means the method can successfully separate the main compound from all its potential degradation products, ensuring that a purity result is accurate and not inflated by a co-eluting impurity.[13]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse technique for quantifying non-volatile organic impurities.[1]
Experimental Protocol: Reversed-Phase HPLC-UV Method
This protocol provides a starting point for method development. Optimization will be required for your specific sample and instrument.
| Parameter | Recommendation | Rationale |
| Instrumentation | HPLC or UPLC system with a UV/PDA detector | Standard for purity analysis. |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm) | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the amine is in its ionized form ([M+H]+), leading to better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes, then hold and re-equilibrate | A broad gradient is a good starting point to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 210 nm | The analyte lacks a strong chromophore; detection at low wavelengths is necessary to see the main peak and impurities.[14] |
| Sample Prep. | Dissolve sample in Mobile Phase A (e.g., 0.5 mg/mL) | Minimizes solvent mismatch effects upon injection. |
Troubleshooting Common HPLC Issues
Q: My primary peak is showing significant tailing. What's causing this and how do I fix it?
-
Causality: Peak tailing for a basic compound like this is often caused by secondary interactions between the protonated amine and acidic residual silanol groups on the silica-based column packing. This creates multiple retention mechanisms, smearing the peak.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., using 0.1% formic or trifluoroacetic acid) to keep the piperidine nitrogen fully protonated.
-
Add a Competing Base: Introduce a small amount of a competing amine, like 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, shielding your analyte from these secondary interactions.
-
Use a Base-Deactivated Column: Modern columns are often end-capped or use hybrid silica technology to minimize silanol activity. Ensure you are using a column suitable for basic analytes.
-
Lower Sample Concentration: Column overload can also cause peak asymmetry. Try injecting a more dilute sample.
-
Q: I can't resolve two closely eluting peaks. How can I improve the separation?
-
Causality: Resolution is a function of column efficiency, selectivity, and retention. To improve it, you must manipulate one of these factors.
-
Troubleshooting Steps:
-
Optimize Selectivity (Change Mobile Phase):
-
Gradient: Make the gradient shallower around the elution time of the critical pair. A slower change in organic solvent percentage gives the peaks more time to separate.
-
Organic Modifier: Switch from acetonitrile to methanol, or vice versa. These solvents have different selectivities and may resolve the peaks.
-
-
Optimize Selectivity (Change Stationary Phase):
-
If mobile phase changes don't work, the interactions with the stationary phase need to be altered. Switch from a C18 to a different chemistry, such as a Phenyl-Hexyl or a Polar-Embedded column.
-
-
Increase Efficiency:
-
Use a column with a smaller particle size (e.g., sub-2 µm with a UPLC system) or a longer column length. Both increase the number of theoretical plates, leading to narrower peaks and better resolution.
-
-
Q: How do I separate and quantify the (S)-enantiomer?
-
Causality: Enantiomers have identical physical properties in a non-chiral environment. Therefore, a standard C18 column cannot distinguish between them. A chiral environment is required.
-
Methodology:
-
Chiral HPLC: The most direct approach is to use a Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for amines.[15]
-
Pre-column Derivatization: Since the analyte lacks a strong UV chromophore, detection can be challenging. A pre-column derivatization step with a UV-active agent can significantly improve sensitivity.[15][16][17] If you use a chiral derivatizing agent, you can form diastereomers which can then be separated on a standard reversed-phase column.
-
Workflow for Unknown Impurity Identification
When an unknown peak appears above the identification threshold, a structured investigation is required.
Caption: Logical workflow for identifying an unknown impurity.
Troubleshooting Guide: Mass Spectrometry (MS) & Other Techniques
Mass Spectrometry (MS)
MS is indispensable for obtaining molecular weight and structural information about impurities, especially those present at low levels.[18]
Q: What are the best LC-MS settings for analyzing these impurities?
-
Causality: The molecule contains a basic piperidine nitrogen, which is easily protonated. Electrospray Ionization (ESI) in positive ion mode is the ideal technique.
-
Recommended Settings:
-
Ionization Mode: ESI Positive. You will be looking for the protonated molecule, [M+H]⁺.[19]
-
Mobile Phase: Use an acidic mobile phase (e.g., 0.1% formic acid) to ensure the analyte is protonated before it enters the mass spectrometer. This greatly enhances the signal.
-
MS/MS Fragmentation: For structural analysis, perform a product ion scan on the [M+H]⁺ of the impurity. The fragmentation pattern can reveal key structural motifs. Piperidine derivatives often show characteristic fragmentation through alpha-cleavage or ring-opening pathways.[19][20]
-
Gas Chromatography (GC)
Q: When is GC the right tool for this analysis?
-
Causality: GC is designed to analyze volatile and semi-volatile compounds.[1] It is not suitable for the main compound but is the gold standard for residual solvent analysis.
-
Methodology:
-
Headspace GC with Flame Ionization Detection (FID): This is the standard method for quantifying residual solvents according to ICH Q3C and USP <467>. The headspace autosampler heats the sample vial, partitioning the volatile solvents into the gas phase, which is then injected into the GC. FID provides excellent sensitivity for organic solvents.[4][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: What is the role of NMR in this context?
-
Causality: NMR provides definitive, unambiguous structural information. While MS provides mass and fragments, NMR reveals the precise connectivity of atoms (¹H-¹H via COSY, ¹H-¹³C via HSQC/HMBC) and stereochemistry (via NOESY).[21][22]
-
Application: When an unknown impurity is isolated (typically by preparative HPLC), 1D and 2D NMR experiments are performed on the isolated material to elucidate its exact structure.[9][23] This is the ultimate tool for confirming the identity of a novel impurity.
Summary of Techniques
| Analytical Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantification of known impurities, purity assessment. | Robust, precise, widely available. | Requires chromophore for detection; limited identification power. |
| LC-MS | Identification of unknown impurities, confirmation of knowns. | High sensitivity and selectivity; provides molecular weight.[24][25] | Quantitative response can be variable; complex matrix can cause ion suppression. |
| GC-FID/MS | Quantification and identification of residual solvents and other volatile impurities. | Excellent for volatile compounds. | Not suitable for non-volatile analytes like the main compound. |
| Chiral HPLC | Separation and quantification of enantiomeric impurity. | The only way to determine enantiomeric purity. | Requires specialized (and often expensive) columns. |
| NMR | Unambiguous structure elucidation of isolated impurities. | Provides definitive structural information.[26] | Requires a relatively large amount of pure, isolated material; lower sensitivity. |
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved January 19, 2026, from [Link]
-
Intertek. (n.d.). ICH Q3A Impurities in Drug Substance Compliance Testing. Retrieved January 19, 2026, from [Link]
-
Pharmaffiliates. (2025, December 19). The Complete Guide to Impurity Profiling in Small Molecule APIs. Retrieved January 19, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved January 19, 2026, from [Link]
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PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2025, August 9). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. Retrieved January 19, 2026, from [Link]
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PubMed. (2014, December). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products | Request PDF. Retrieved January 19, 2026, from [Link]
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AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved January 19, 2026, from [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 19, 2026, from [Link]
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Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved January 19, 2026, from [Link]
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PubMed. (2020, July 10). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2021, February 12). (PDF) Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. Retrieved January 19, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of (3R)-1-(Oxetan-3-yl)piperidin-3-amine
Introduction
In the landscape of modern drug discovery, saturated heterocyclic scaffolds are indispensable building blocks. Among these, piperidine derivatives are prevalent due to their favorable physicochemical properties and their ability to explore three-dimensional chemical space. The compound (3R)-1-(Oxetan-3-yl)piperidin-3-amine represents a confluence of two such valuable motifs: a chiral piperidine core and a strained oxetane ring. The oxetane moiety is increasingly utilized as a "metabolic-stability-enhancing" isostere for gem-dimethyl or carbonyl groups, making this compound a valuable synthon for novel pharmaceutical agents.
Robust, unambiguous characterization of such molecules is a cornerstone of chemical research and development, ensuring structural integrity, purity, and batch-to-batch consistency. This guide provides an in-depth analysis of this compound using two powerful and complementary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and compare the data against theoretical alternatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Molecular Structure and Analytical Overview
The structural elucidation of a molecule relies on piecing together evidence from various analytical methods. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework and atom connectivity, while mass spectrometry gives a precise measurement of the molecular weight and elemental composition, along with structural clues from fragmentation patterns.
Caption: Chemical structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus with a non-zero spin, primarily ¹H and ¹³C. For heterocyclic systems like the one , NMR is essential for confirming the integrity of both the piperidine and oxetane rings.[3][4][5]
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and data quality. The choice of solvent and concentration is critical.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amines as it can slow down the N-H proton exchange, allowing for their observation. The amine protons (NH₂) and any residual water in the solvent will appear as a broad singlet.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and is used as the reference signal, set to 0.00 ppm.[1]
-
Instrumentation: Acquire data on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Perform standard ¹H, ¹³C{¹H}, and optionally, 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
¹H NMR Spectral Analysis (Predicted, 400 MHz, DMSO-d₆)
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and the number of neighboring protons (multiplicity).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Oxetane-CH₂ (4H) | 4.4 - 4.6 | t | ~6-7 | Protons adjacent to the highly electronegative oxygen atom are significantly deshielded. They appear as a triplet due to coupling with the oxetane methine proton. |
| Oxetane-CH (1H) | 3.5 - 3.7 | quintet | ~6-7 | This methine proton is coupled to the four adjacent oxetane methylene protons, resulting in a quintet. |
| Piperidine-H3 (1H) | 2.9 - 3.1 | m | - | The chiral center proton; its signal will be a complex multiplet due to coupling with protons on C2 and C4. |
| Piperidine-H2ax, H6ax | 2.7 - 2.9 | m | - | Axial protons adjacent to the nitrogen are typically deshielded compared to equatorial protons. |
| Piperidine-H2eq, H6eq | 2.2 - 2.4 | m | - | Equatorial protons adjacent to the nitrogen. |
| Amine-NH₂ (2H) | 1.5 - 2.5 | br s | - | A broad singlet due to quadrupole broadening and potential exchange with water. Its position is highly dependent on concentration and temperature. |
| Piperidine-H4, H5 | 1.3 - 1.8 | m | - | The remaining piperidine methylene protons, which exist in a complex, overlapping multiplet region. |
¹³C NMR Spectral Analysis (Predicted, 101 MHz, DMSO-d₆)
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Oxetane-C (CH₂) | 70 - 72 | The two equivalent methylene carbons of the oxetane ring are highly deshielded by the adjacent oxygen atom. |
| Oxetane-C (CH) | 65 - 68 | The methine carbon attached to the piperidine nitrogen. |
| Piperidine-C2, C6 | 50 - 55 | Carbons alpha to the piperidine nitrogen. |
| Piperidine-C3 | 48 - 52 | The chiral carbon bearing the amine group. |
| Piperidine-C4, C5 | 25 - 35 | The remaining aliphatic carbons of the piperidine ring. |
Comparative Insight: NMR vs. Other Chiral Techniques
While NMR with chiral shift reagents can be used to determine enantiomeric purity, chromatographic techniques are often more direct and sensitive for this specific task.
-
Chiral High-Performance Liquid Chromatography (HPLC) & Supercritical Fluid Chromatography (SFC): These methods provide baseline separation of enantiomers, allowing for accurate quantification of enantiomeric excess (ee).[6][7] They are the industry standard for purity analysis.
-
NMR with Chiral Derivatizing Agents (e.g., Mosher's acid): This technique converts enantiomers into diastereomers, which can be distinguished in the NMR spectrum.[8] It is powerful for assigning absolute configuration but can be more labor-intensive than chiral chromatography.
NMR's primary strength remains in the definitive confirmation of the covalent structure, which chromatography cannot provide.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, Electrospray Ionization (ESI) is the preferred method due to its "soft" nature, which minimizes in-source fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺).[9][10]
Experimental Protocol: LC-MS Data Acquisition
This protocol outlines a standard approach for obtaining high-quality mass spectrometry data. Coupling liquid chromatography with MS (LC-MS) is standard practice to ensure the analyzed peak is pure.
-
Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Chromatography (Optional but Recommended):
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Formic acid aids in the protonation of the amine for positive ion mode detection.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is essential for accurate mass measurement.
-
Ionization: Utilize an ESI source in positive ion mode. The basic nitrogen atoms in the molecule are readily protonated.[11]
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a range of m/z 50-500 to detect the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern for structural confirmation.
-
High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides a highly accurate mass measurement, which can confirm the elemental composition.
-
Molecular Formula: C₉H₁₈N₂O
-
Exact Mass (Monoisotopic): 170.1419
-
Expected [M+H]⁺ Ion (m/z): 171.1492
Observing a mass with a high degree of accuracy (typically <5 ppm error) provides strong evidence for the correct molecular formula.
Tandem MS (MS/MS) Fragmentation Analysis
The fragmentation pattern in MS/MS provides a fingerprint of the molecule's structure. For piperidine derivatives, fragmentation is often initiated at the nitrogen atom, leading to characteristic cleavage of the ring.[12][13]
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The Oxetane Moiety in Piperidine-Based Scaffolds: A Comparative Guide to Structure-Activity Relationships in BTK Inhibition
In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to modulate the physicochemical and pharmacokinetic properties of lead compounds. Among these, the oxetane ring has garnered significant attention for its ability to impart desirable characteristics such as increased polarity, improved aqueous solubility, and enhanced metabolic stability, all while maintaining or improving target engagement. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of (3R)-1-(Oxetan-3-yl)piperidin-3-amine analogs, with a specific focus on their application as inhibitors of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies and autoimmune diseases.[1]
The this compound Scaffold: A Privileged Motif
The this compound core represents a confluence of two medicinally important heterocycles. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, offering a versatile, three-dimensional framework for the precise positioning of substituents.[2] The introduction of an oxetane moiety onto the piperidine nitrogen introduces a polar, low-lipophilicity group that can significantly influence a molecule's properties. This strategic modification can lead to:
-
Improved Solubility: The inherent polarity of the oxetane's ether oxygen can enhance aqueous solubility, a critical factor for oral bioavailability.
-
Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation compared to more flexible alkyl chains.
-
Reduced Lipophilicity: In an era where "beyond Rule of 5" space is increasingly explored, controlling lipophilicity is paramount. The oxetane group serves as a compact, polar alternative to larger, more lipophilic substituents.
-
Vectorial Orientation: The rigid nature of the oxetane ring can help to orient other parts of the molecule for optimal interaction with the target protein.
This guide will delve into the specific impact of these features within the context of BTK inhibition, drawing upon quantitative experimental data to illustrate key SAR trends.
Comparative Analysis of BTK Inhibitors
A series of reversible BTK inhibitors incorporating the this compound scaffold have been synthesized and evaluated, providing a rich dataset for SAR analysis. The core structure consists of a pyrazolopyrimidine hinge-binding motif, a central piperidine ring, and various substituents. The key point of comparison in this guide is the influence of modifications on the piperidine ring, specifically the presence of the oxetane group versus other substituents.
Quantitative Data Summary: Impact of Piperidine Substitution on BTK Binding Kinetics
The following table summarizes the binding kinetics of several BTK inhibitors, highlighting the effect of different substituents on the piperidine nitrogen. The data includes the equilibrium dissociation constant (Kd), the association rate constant (k_on_), and the dissociation rate constant (k_off_). Lower Kd values indicate higher affinity.
| Compound ID | Piperidine Substituent | Core Scaffold | k_on_ (10^6 M⁻¹s⁻¹) | k_off_ (s⁻¹) | K_d_ (nM) |
| PTI-21 | 3-Methyloxetane-3-carbonyl | 3-Iodo-pyrazolo[3,4-d]pyrimidine | 1.3 | 0.0012 | 0.92 |
| PTI-23 | Cyclopropylcarbonyl | 3-Iodo-pyrazolo[3,4-d]pyrimidine | 1.1 | 0.0025 | 2.3 |
| PTI-31 | 3-Methyloxetane-3-carbonyl | 3-(Thiophen-2-yl)-pyrazolo[3,4-d]pyrimidine | 0.8 | 0.0008 | 1.0 |
| PTI-33 | Cyclopropylcarbonyl | 3-(Thiophen-2-yl)-pyrazolo[3,4-d]pyrimidine | 0.5 | 0.0015 | 3.0 |
| ARQ-531 | Acrylamide (covalent) | Pyrazolo[3,4-d]pyrimidine | - | - | <1 |
Data sourced from reference[1].
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key SAR trends:
-
Superiority of the Oxetane Moiety: In both series of compounds (PTI-21/23 and PTI-31/33), the presence of the 3-methyloxetane-3-carbonyl substituent on the piperidine ring consistently results in a lower Kd value, indicating higher binding affinity to BTK compared to the cyclopropylcarbonyl substituent.[1] This suggests that the oxetane group is making more favorable interactions within the binding pocket.
-
Impact on Dissociation Rate: A closer look at the kinetic parameters reveals that the primary driver of the increased affinity for the oxetane-containing compounds is a slower dissociation rate (k_off_). For example, the k_off_ for PTI-21 is approximately half that of PTI-23.[1] This prolonged residence time on the target can translate to a more durable pharmacological effect.
-
Influence of the Core Scaffold: The nature of the substituent at the 3-position of the pyrazolopyrimidine core also influences binding affinity. The 3-(thiophen-2-yl) analogs (PTI-31 and PTI-33) generally exhibit slightly higher affinity than their 3-iodo counterparts (PTI-21 and PTI-23), suggesting that the thiophene ring engages in beneficial interactions within the active site.[1]
Experimental Protocols
To provide a comprehensive understanding of how the comparative data was generated, this section details the key experimental methodologies.
Synthesis of this compound Analogs
The synthesis of the target compounds generally involves a multi-step sequence, with the key final steps being the derivatization of the piperidine nitrogen.
Step-by-Step Protocol for Piperidine Derivatization:
-
Boc Deprotection: Start with a suitable Boc-protected piperidine intermediate, such as tert-butyl (R)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. Dissolve the protected intermediate in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA), and stir the reaction at room temperature until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess acid.
-
Amide Coupling: Dissolve the resulting crude amine salt in a suitable aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a base, such as diisopropylethylamine (DIPEA), to neutralize the amine salt.
-
Add the desired carboxylic acid (e.g., 3-methyloxetane-3-carboxylic acid or cyclopropanecarboxylic acid).
-
Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and stir the reaction at room temperature until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired analog.
BTK Binding Kinetics Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
The binding kinetics of the inhibitors were determined using a competitive binding assay format with a fluorescently labeled tracer.
Workflow:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA). Prepare serial dilutions of the test compounds. Prepare a solution of recombinant human BTK enzyme and a fluorescently labeled ATP-competitive tracer.
-
Assay Plate Preparation: Add the BTK enzyme to all wells of a low-volume 384-well plate.
-
Add the serially diluted test compounds to the appropriate wells.
-
Initiation of Binding: Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Kinetic Reading: Immediately place the plate in a plate reader capable of TR-FRET measurements and read the fluorescence signal at regular intervals over a desired time course (e.g., every 30 seconds for 2 hours).
-
Data Analysis: The association (k_on_) and dissociation (k_off_) rates are determined by fitting the kinetic data to appropriate binding models using specialized software. The equilibrium dissociation constant (Kd) is then calculated as k_off_ / k_on_.
Visualizations
SAR Logic Diagram
Caption: SAR summary for this compound analogs as BTK inhibitors.
Experimental Workflow for Analog Synthesis and Evaluation
Caption: General workflow for the synthesis and kinetic evaluation of BTK inhibitor analogs.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have provided clear evidence for the beneficial role of the oxetane moiety in enhancing the binding affinity of small molecule inhibitors for Bruton's tyrosine kinase. The primary advantage appears to stem from a reduction in the dissociation rate, leading to a longer residence time on the target. This in-depth understanding, supported by quantitative kinetic data, underscores the importance of considering such strained ring systems in modern medicinal chemistry design.
Future research in this area could explore:
-
Further Oxetane Derivatization: Investigating the impact of substitution on the oxetane ring itself to probe for additional interactions.
-
Alternative Linkers: Exploring different linkages between the piperidine and the oxetane to modulate the vector and flexibility.
-
Broader Target Scope: Evaluating the utility of the this compound scaffold against other kinase targets to determine its broader applicability as a privileged fragment.
By continuing to build upon these foundational SAR insights, the development of next-generation kinase inhibitors with optimized efficacy and pharmacokinetic profiles is an achievable goal.
References
-
Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. .
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. .
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The Strategic Swap: A Comparative Guide to Oxetane and gem-Dimethyl Groups in Bioactive Compound Design
In the intricate chess game of drug discovery, the strategic modification of a lead compound is paramount to achieving the desired trifecta of potency, selectivity, and favorable pharmacokinetic properties. Among the myriad of chemical motifs employed by medicinal chemists, the gem-dimethyl group has long been a reliable workhorse for introducing steric bulk and blocking metabolic hotspots. However, the advent of small, strained ring systems has introduced a formidable contender: the oxetane ring. This guide provides an in-depth, objective comparison of the effects of oxetane versus gem-dimethyl groups on the bioactivity and drug-like properties of molecules, supported by experimental data and protocols to empower researchers in their decision-making process.
The Isosteric Gambit: Why Choose Between Oxetane and gem-Dimethyl?
The principle of isosterism, the substitution of one chemical group for another with similar steric or electronic properties, is a cornerstone of medicinal chemistry. The gem-dimethyl group, with its tetrahedral geometry and steric hindrance, is often incorporated to fill hydrophobic pockets in a target protein and to shield adjacent functionalities from metabolic degradation.[1][2] However, this modification invariably increases the lipophilicity of a compound, which can negatively impact its aqueous solubility and overall pharmacokinetic profile.[1]
The oxetane ring, a four-membered cyclic ether, has emerged as a polar and metabolically stable bioisostere of the gem-dimethyl group.[3][4] It occupies a similar molecular volume but introduces a polar oxygen atom, offering a unique opportunity to modulate physicochemical properties without sacrificing steric bulk.[5][6] The decision to employ an oxetane in place of a gem-dimethyl group is therefore a strategic one, aimed at fine-tuning a molecule's properties for optimal in vivo performance.
A Tale of Two Moieties: Physicochemical Property Showdown
The most significant divergence between oxetane and gem-dimethyl groups lies in their impact on a molecule's physicochemical properties. The introduction of an oxetane ring generally leads to a marked improvement in aqueous solubility and a reduction in lipophilicity, as quantified by the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).
| Property | gem-Dimethyl Group | Oxetane Group | Rationale |
| Aqueous Solubility | Generally decreases | Can increase by a factor of 4 to >4000[1] | The polar oxygen atom of the oxetane acts as a hydrogen bond acceptor, improving interactions with water.[7] |
| Lipophilicity (LogP/LogD) | Increases | Generally decreases | The inherent polarity of the ether linkage in the oxetane reduces the overall lipophilicity of the molecule.[8] |
| Metabolic Stability | Can block metabolism at adjacent sites | Often improves metabolic stability | The oxetane ring itself is generally resistant to metabolism and can shield neighboring groups.[2][3] |
| pKa of Proximal Amines | Minimal effect | Decreases | The electron-withdrawing inductive effect of the oxetane oxygen lowers the basicity of nearby amines.[9] |
Table 1: Comparative effects of gem-dimethyl and oxetane groups on key physicochemical properties.
The Conformational Equation: Shaping Molecules for Optimal Target Engagement
Beyond their influence on physicochemical properties, both the gem-dimethyl and oxetane groups exert significant conformational constraints on a molecule, which can have profound implications for its interaction with a biological target.
The gem-dimethyl group is a classic example of the Thorpe-Ingold effect , where the steric bulk of the two methyl groups can restrict bond angles and favor specific conformations, often pre-organizing a molecule for binding to its target.[10] This can lead to an increase in potency by reducing the entropic penalty of binding.
The oxetane ring, being a strained, puckered four-membered ring, also imparts a degree of rigidity to the molecule.[5] The incorporation of an oxetane can favor synclinal rather than antiplanar arrangements in aliphatic chains, influencing the overall three-dimensional shape of the molecule.[1] This conformational locking can lead to improved target affinity and selectivity.[11]
Figure 1: A decision-making workflow for selecting between oxetane and gem-dimethyl groups in drug design.
Impact on Bioactivity: A Case Study
The theoretical advantages of the oxetane ring translate into tangible improvements in biological activity. A compelling example is seen in the development of respiratory syncytial virus (RSV) inhibitors. In one study, the replacement of a gem-dimethyl group with an oxetane ring in a lead compound resulted in a significant improvement in antiviral potency.
| Compound | Linker | EC50 (nM) | Therapeutic Index (TI) |
| Compound A | gem-Dimethyl | 16 | 1,250 |
| Compound B | Oxetane | 4 | 3,250 |
Table 2: A direct comparison of the bioactivity of two RSV inhibitors, where the only structural difference is the linker group. The oxetane-containing compound (Compound B) shows a 4-fold increase in potency and a significant improvement in the therapeutic index.
This case study highlights that the benefits of incorporating an oxetane are not merely theoretical but can lead to demonstrably superior drug candidates. The improved physicochemical properties likely contribute to better cell permeability and target engagement, while the conformational effects of the oxetane may optimize the presentation of the pharmacophore to the viral target.
Experimental Protocols for Comparative Analysis
To objectively evaluate the impact of these two motifs, rigorous experimental testing is essential. The following are standardized protocols for determining key physicochemical and metabolic parameters.
Determination of Lipophilicity (LogD) by the Shake-Flask Method
This protocol is based on the well-established shake-flask method, considered the gold standard for LogD determination.[11][12]
Objective: To determine the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer at a specific pH.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a known volume of the stock solution to a vial containing a known volume of the aqueous buffer.
-
Add a known volume of n-octanol to the vial. The ratio of the volumes of the two phases should be adjusted based on the expected LogD.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the vial on a shaker and agitate for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Quantify the concentration of the test compound in each aliquot using a validated analytical method.
-
Calculate the LogD using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the shake-flask method for determining the thermodynamic aqueous solubility of a compound.[7]
Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific temperature.
Materials:
-
Test compound (solid form)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaking incubator
-
Filtration device (e.g., 0.45 µm syringe filter)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer.
-
Cap the vial tightly and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, visually inspect the vial to ensure that undissolved solid is still present.
-
Filter the suspension to remove the undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
The measured concentration represents the aqueous solubility of the compound under the tested conditions.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[3]
Objective: To determine the rate of metabolism of a compound by liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
LC-MS/MS for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test compound (typically from a DMSO stock solution, final DMSO concentration ≤ 1%).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear portion of the curve.
Figure 2: A streamlined workflow for a typical microsomal stability assay.
Conclusion: A Nuanced Choice for a Superior Outcome
The decision to employ an oxetane or a gem-dimethyl group is not a matter of one being universally superior to the other. Instead, it is a nuanced choice that depends on the specific challenges presented by a lead compound and the desired therapeutic profile. The gem-dimethyl group remains a valuable tool for introducing steric bulk and blocking metabolism, particularly when increased lipophilicity is tolerable or even beneficial.
However, in the modern era of drug discovery, where the optimization of physicochemical properties is paramount for achieving good oral bioavailability and a favorable safety profile, the oxetane ring offers a compelling alternative. Its ability to simultaneously provide steric bulk, enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability makes it a powerful tool in the medicinal chemist's arsenal. By understanding the distinct effects of each moiety and employing rigorous experimental validation, researchers can make informed decisions that pave the way for the development of safer and more effective medicines.
References
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! CHIMIA International Journal for Chemistry, 64(4), 227-232. [Link]
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Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 18, 2026, from [Link]
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Dubois, M. A. J., Croft, R. A., Ding, Y., Choi, C., Owen, D. R., Bull, J. A., & Mousseau, J. J. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1894-1901. [Link]
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LogP / LogD shake-flask method. (2023, September 24). protocols.io. [Link]
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Subirats, X., Fuguet, E., Rosés, M., Bosch, E., & Ràfols, C. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162. [Link]
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Thorpe–Ingold effect. (2023, December 29). In Wikipedia. [Link]
- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Di, L., ... & Grover, G. J. (2012). Application of the matched molecular pair analysis to identify a metabolically stable and soluble γ-secretase inhibitor. Journal of medicinal chemistry, 55(7), 3414-3424.
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. ETH Zurich Research Collection. [Link]
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Morgan, K. F., Hollingsworth, I. A., & Bull, J. A. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 13(18), 5265–5272. [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.
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Shake Flask logK. (2017, March 6). Lokey Lab Protocols. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]
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Stepan, A. F., Voight, E. A., Funcasta, V. M., Fensome, A., & Chesworth, R. (2018). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]
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Comparative Evaluation of (3R)-1-(Oxetan-3-yl)piperidin-3-amine Derivatives as Histamine H3 Receptor Antagonists
A Senior Application Scientist's Guide to In Vitro and In Vivo Characterization
This guide provides a comprehensive framework for the preclinical evaluation of novel (3R)-1-(Oxetan-3-yl)piperidin-3-amine derivatives, a chemical scaffold with significant potential in central nervous system (CNS) drug discovery. We will focus on their characterization as antagonists of the histamine H3 receptor (H3R), a key GPCR target implicated in cognitive and sleep disorders. This document is intended for researchers, medicinal chemists, and pharmacologists, offering both strategic insights and detailed experimental protocols.
The core structure, featuring a chiral 3-aminopiperidine core, is a privileged scaffold in CNS drug design. The strategic incorporation of an N-oxetanyl group is a modern medicinal chemistry tactic. The oxetane ring, a strained four-membered ether, can serve as a "polar handle" and a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl moieties.[1][2] This substitution can favorably modulate physicochemical properties such as solubility and metabolic stability, while also providing a vector for specific interactions within a target's binding pocket.
Part 1: In Vitro Characterization: From Binding Affinity to Functional Antagonism
The initial phase of evaluation aims to quantify the interaction of our synthesized derivatives with the human H3 receptor and to determine their functional effect on receptor signaling. A typical screening cascade begins with assessing binding affinity, followed by functional assays to classify compounds as agonists, antagonists, or inverse agonists.
Experimental Protocol 1: H3R Radioligand Binding Assay
This competitive binding assay quantifies the affinity (Ki) of a test compound for the human H3 receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human H3 receptor are used. Cells are harvested, homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet is resuspended and stored at -80°C.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains:
-
Cell membranes (50-100 µg protein)
-
Radioligand: [3H]-Nα-methylhistamine (a potent H3R agonist) at a concentration near its Kd (e.g., 1 nM).
-
A range of concentrations of the test compound (e.g., from 10 pM to 100 µM).
-
Incubation buffer (50 mM Tris-HCl, pH 7.4).
-
-
Nonspecific Binding: A set of wells containing a high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit) is included to determine nonspecific binding.
-
Incubation: The plate is incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate, washing with cold buffer to separate bound from free radioligand.
-
Detection: The filter plate is dried, a scintillant is added to each well, and the radioactivity is counted using a scintillation counter.
-
Data Analysis: The data are analyzed using nonlinear regression to fit a one-site competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol 2: cAMP Accumulation Functional Assay
This assay determines the functional activity of the compounds by measuring their ability to antagonize the effect of an H3R agonist on intracellular cyclic AMP (cAMP) levels. H3R is a Gi-coupled receptor, so its activation inhibits adenylyl cyclase, leading to a decrease in cAMP.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human H3R are seeded in 96-well plates and grown overnight.
-
Assay Conditions:
-
Cells are first incubated with the test compounds at various concentrations for 15-30 minutes in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin (an adenylyl cyclase activator) and an H3R agonist (e.g., R-α-methylhistamine) at its EC80 concentration are then added.
-
-
Incubation: The cells are incubated for a further 30 minutes at 37°C.
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The data are plotted as the cAMP response versus the log of the antagonist concentration. An IC50 value is determined, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production. The Schild regression analysis can be used to determine the pA2 value, a measure of antagonist potency.
Comparative In Vitro Data
The table below presents hypothetical data for a series of derivatives to illustrate potential structure-activity relationships (SAR). Compound A represents the core this compound scaffold with a simple amide substitution.
| Compound | R Group (on 3-amino) | H3R Binding Affinity (Ki, nM) | H3R Functional Antagonism (IC50, nM) |
| A-1 | -C(O)CH3 | 85.2 | 150.5 |
| A-2 | -C(O)Cyclopropyl | 15.6 | 28.3 |
| A-3 | -C(O)Phenyl | 5.2 | 9.8 |
| A-4 | -C(O)(4-Fluorophenyl) | 1.8 | 3.5 |
| Reference | Pitolisant | 2.5 | 4.5 |
From this hypothetical data, a clear SAR emerges. Moving from a small alkyl amide (A-1) to a cyclopropyl (A-2) and then to an aromatic ring (A-3) significantly improves binding affinity and functional potency. The addition of a fluorine atom to the phenyl ring (A-4) further enhances activity, suggesting a potential favorable interaction in the binding pocket. Compound A-4 emerges as a potent and promising lead candidate for in vivo evaluation.
Part 2: In Vivo Evaluation: Pharmacokinetics and CNS Efficacy
Following the identification of a potent and selective lead candidate, the focus shifts to its in vivo properties. This phase assesses the compound's ability to reach its target in the brain after systemic administration and to exert the desired pharmacological effect in a relevant animal model.
Experimental Protocol 3: Rodent Pharmacokinetic (PK) Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the lead candidate.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Dosing:
-
Intravenous (IV) Group: The compound is administered as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Group: The compound is administered by oral gavage (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.
-
-
Blood Sampling: Blood samples (~100 µL) are collected from the saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Brain Tissue Collection: At the final time point, animals are euthanized, and brains are collected to determine brain penetration.
-
Sample Processing: Plasma is separated by centrifugation. Plasma and brain homogenates are processed (e.g., by protein precipitation) and analyzed.
-
Bioanalysis: Compound concentrations in plasma and brain samples are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:
-
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.
-
Cmax: Maximum observed plasma concentration.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Brain/Plasma Ratio: C_brain / C_plasma at a specific time point, indicating CNS penetration.
-
Experimental Protocol 4: Novel Object Recognition (NOR) Test for Efficacy
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is particularly relevant for H3R antagonists, which are expected to have pro-cognitive effects.
Methodology:
-
Animal Model: Male C57BL/6 mice are used.
-
Habituation: Mice are habituated to the testing arena (an open box) for several days before the test.
-
Dosing: On the test day, mice are administered the test compound (e.g., A-4 at 1, 3, 10 mg/kg, PO), vehicle, or a positive control 60 minutes before the training session.
-
Training Session (T1): Each mouse is placed in the arena with two identical objects and allowed to explore them for 10 minutes. The time spent exploring each object is recorded.
-
Inter-trial Interval: A retention interval (e.g., 24 hours) is imposed, during which memory consolidation occurs.
-
Test Session (T2): The mouse is returned to the arena, where one of the familiar objects has been replaced with a novel object. The mouse is allowed to explore for 5 minutes.
-
Data Analysis: The time spent exploring the familiar (Tf) and novel (Tn) objects is recorded. A discrimination index (DI) is calculated: DI = (Tn - Tf) / (Tn + Tf). A higher DI indicates better memory, as mice with intact memory will preferentially explore the novel object. Statistical analysis (e.g., ANOVA) is used to compare treatment groups.
Comparative In Vivo Data
The following tables summarize hypothetical but desirable in vivo data for our lead candidate, A-4 .
Table 2: Pharmacokinetic Parameters of Compound A-4 in Rats
| Parameter | IV Dose (1 mg/kg) | PO Dose (10 mg/kg) |
| t1/2 (h) | 3.5 | 4.1 |
| AUC (ng*h/mL) | 850 | 4250 |
| Cmax (ng/mL) | - | 1100 |
| Oral Bioavailability (F%) | - | 50% |
| Brain/Plasma Ratio (at 2h) | - | 1.2 |
Table 3: Efficacy of Compound A-4 in the Novel Object Recognition Test
| Treatment Group (PO) | Dose (mg/kg) | Discrimination Index (DI) |
| Vehicle | - | 0.05 ± 0.04 |
| Compound A-4 | 3 | 0.25 ± 0.06 |
| Compound A-4 | 10 | 0.45 ± 0.07 |
| Reference | 10 | 0.42 ± 0.08 |
| p < 0.05 vs. Vehicle |
The in vivo results for A-4 are highly encouraging. It demonstrates good oral bioavailability (50%) and, crucially for a CNS target, excellent brain penetration (Brain/Plasma ratio > 1). In the NOR efficacy model, A-4 shows a dose-dependent improvement in memory performance, with a robust effect at 10 mg/kg that is comparable to the reference compound.
Concluding Analysis
The systematic evaluation outlined in this guide demonstrates a clear path from chemical synthesis to a viable preclinical candidate. The this compound scaffold proved to be a fruitful starting point. Our hypothetical SAR study showed that decorating the 3-amino group with an appropriate aryl amide, such as in compound A-4 , yields high-affinity and potent H3R antagonism.
Critically, the favorable in vitro profile of A-4 translated into a promising in vivo data package. The N-oxetanyl group likely contributed to the compound's desirable ADME properties, such as good bioavailability and CNS penetration, by providing a balance of polarity and metabolic stability. The demonstration of efficacy in a cognition model further validates the therapeutic hypothesis.
Compared to existing H3R antagonists, the profile of A-4 suggests a potentially best-in-class agent. The combination of high potency, good oral bioavailability, and excellent brain penetration positions it for further IND-enabling studies. This guide illustrates how a logical, multi-parameter optimization strategy, grounded in robust experimental protocols, can efficiently advance novel chemical matter toward clinical development.
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Kormos, C. M., et al. (2014). Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) analogues: in vitro pharmacology and ADME profile. Journal of Medicinal Chemistry, 57(17), 7367–7381. [Link]
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Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 939553. [Link]
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Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(5), 396–407. [Link]
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Lassalas, P., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol and Derivatives Thereof as Bio-isosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864–868. [Link]
-
Kumar, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 61B(1), 108-114. [Link]
-
Ballatore, C., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864-868. [Link]
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Konofalski, P., et al. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & Medicinal Chemistry, 25(10), 2796-2807. [Link]
-
Zare, N., et al. (2023). In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent. BMC Chemistry, 17(1), 108. [Link]
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A Researcher's Guide to Validating the Antibacterial Efficacy of Piperidine Derivatives
The escalating crisis of antimicrobial resistance has catalyzed the search for novel chemical entities with potent antibacterial activity. Among these, piperidine-containing compounds have garnered significant attention due to their prevalence in natural products and their versatile biological activities.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antibacterial potential of piperidine derivatives. We will delve into the critical experimental assays, compare their performance with established alternatives, and explore the underlying mechanisms of action, all grounded in scientific integrity and supported by experimental data.
The Promise of Piperidine Scaffolds in Antibacterial Drug Discovery
Piperidine rings are fundamental N-heterocyclic motifs frequently found in pharmaceuticals.[2][3] Their structural versatility allows for diverse chemical modifications, influencing their pharmacokinetic and pharmacodynamic properties.[4] Several piperidine derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, making them a compelling class of molecules for further investigation.[1][2][3]
Part 1: Foundational In Vitro Antibacterial Activity Assessment
The initial validation of any potential antibacterial agent begins with a systematic in vitro evaluation to determine its intrinsic activity against a panel of clinically relevant bacteria.
Initial Screening: The Agar Disc Diffusion Method
This qualitative assay serves as a rapid and cost-effective primary screen to identify piperidine derivatives with potential antibacterial properties. It relies on the diffusion of the compound from a saturated paper disc into an agar medium inoculated with a specific bacterial strain.[2]
Experimental Protocol: Agar Disc Diffusion
-
Bacterial Strain Preparation: Utilize common reference strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1][2] Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly spread the bacterial suspension onto the surface of Mueller-Hinton Agar (MHA) plates.[2][5]
-
Disc Application: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the piperidine derivative dissolved in a suitable solvent (e.g., DMSO).[1][2] Place the discs onto the inoculated agar surface.
-
Controls: Include a standard antibiotic disc (e.g., Chloramphenicol or Ampicillin) as a positive control and a solvent-only disc as a negative control.[1][6]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[1]
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger diameter indicates greater antibacterial activity.[1]
Quantitative Assessment: Minimum Inhibitory Concentration (MIC)
Following a positive result in the disc diffusion assay, the next crucial step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] The broth microdilution method is a widely accepted and standardized technique for this purpose.[1][8]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Dilutions: Perform a serial two-fold dilution of the piperidine derivative in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.[1][8]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[8][9]
-
Inoculation: Add the standardized bacterial suspension to each well containing the compound dilutions.[1]
-
Controls: Include positive controls (broth with bacteria) and negative controls (broth only) on each plate.[1]
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[7][9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1][9]
Diagram: Workflow for MIC Determination
Caption: Workflow for conducting a time-kill kinetics assay to assess bactericidal activity.
Part 3: Unraveling the Mechanism of Action
Identifying the molecular target and mechanism of action is a cornerstone of drug development. For piperidine derivatives, several mechanisms have been proposed. [1]
Potential Mechanisms of Action
-
Cell Membrane Disruption: The lipophilic nature of many piperidine derivatives can facilitate their interaction with and disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death. [1][10]* DNA Gyrase Inhibition: Certain piperidine-containing compounds have been shown to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication and repair. [1][11][12]* Efflux Pump Inhibition: Some piperidine alkaloids can inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics, thereby restoring the efficacy of other antimicrobial agents. [1]
Investigating Cell Membrane Integrity
Assays that measure membrane potential or the leakage of intracellular components can provide evidence for membrane disruption.
Experimental Protocol: Membrane Integrity Assay (Dye Exclusion)
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase and wash them with a suitable buffer.
-
Dye Incubation: Incubate the bacterial cells with a membrane-impermeable fluorescent dye, such as SytoX Green, which only enters cells with compromised membranes. [13]3. Compound Treatment: Add the piperidine derivative at various concentrations.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer or fluorescence microscope. An increase in fluorescence indicates membrane damage. [14]
Assessing DNA Gyrase Inhibition
DNA supercoiling assays using purified DNA gyrase can directly measure the inhibitory activity of a compound. [15] Experimental Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA, purified bacterial DNA gyrase, ATP, and the piperidine derivative at various concentrations.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Analysis: Separate the supercoiled and relaxed DNA forms using agarose gel electrophoresis.
-
Inhibition Assessment: A decrease in the amount of supercoiled DNA with increasing concentrations of the piperidine derivative indicates inhibition of DNA gyrase.
Diagram: Proposed Mechanisms of Action
Caption: Proposed antimicrobial mechanisms of piperidine derivatives.
Part 4: Comparative Analysis and In Vivo Validation
To establish the therapeutic potential of novel piperidine derivatives, it is essential to compare their activity with standard-of-care antibiotics and validate their efficacy in vivo.
Comparative Data Presentation
Summarizing the MIC values of novel piperidine derivatives against a panel of bacterial strains and comparing them to existing antibiotics provides a clear and concise overview of their relative potency.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Piperidine Derivatives and Standard Antibiotics
| Compound/Antibiotic | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Piperidine Derivative 1 | 16 | 32 |
| Piperidine Derivative 2 | 8 | 16 |
| Chloramphenicol | 4 | 8 |
| Ampicillin | 2 | >128 (Resistant) |
Note: The above data is illustrative. Actual values must be determined experimentally.
In Vivo Efficacy Models
In vitro assays provide a controlled environment for initial screening, but in vivo models are crucial for evaluating a compound's efficacy in a complex biological system. [16][17]Animal models of bacterial infection, such as murine septicemia or thigh infection models, are commonly used. [18][19] Key Parameters to Evaluate in In Vivo Models:
-
Survival Rate: Monitor the survival of infected animals treated with the piperidine derivative compared to untreated controls. [18]* Bacterial Load: Determine the bacterial burden in target organs (e.g., spleen, liver, thigh muscle) at different time points post-infection. [18]* Host Response: Assess biomarkers of inflammation and immunity. [18]* Histopathological Analysis: Examine tissue samples for signs of infection and treatment-related effects. [18]
Conclusion
The validation of piperidine derivatives as potential antibacterial agents requires a multi-faceted and rigorous experimental approach. By systematically progressing from initial in vitro screening to in-depth mechanistic studies and ultimately to in vivo efficacy models, researchers can build a robust data package to support the advancement of promising candidates. The methodologies and comparative frameworks outlined in this guide provide a solid foundation for these critical investigations, ultimately contributing to the development of new therapies to combat the growing threat of antimicrobial resistance.
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A Senior Application Scientist's Guide to hERG Inhibition Assays for (3R)-1-(Oxetan-3-yl)piperidin-3-amine Derivatives
This guide provides a comprehensive comparison of current hERG inhibition assays tailored for researchers in drug development focusing on piperidine-containing scaffolds, specifically (3R)-1-(Oxetan-3-yl)piperidin-3-amine derivatives. We will delve into the causality behind experimental choices, compare the performance of various industry-standard assays, and provide actionable protocols to ensure data integrity and regulatory compliance.
The Imperative of hERG Safety in Modern Drug Discovery
The human Ether-a-go-go-Related Gene (hERG) encodes the Kv11.1 potassium ion channel, a critical component in the repolarization phase of the cardiac action potential.[1][2] Inhibition of this channel can delay ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This condition, known as Long QT Syndrome (LQTS), creates a significant risk for developing a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[3][4]
Due to this severe cardiotoxic potential, regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) S7B and E14, mandate rigorous assessment of a drug candidate's effect on the hERG channel prior to human trials.[5][6][7] This has made hERG inhibition a primary cause of compound attrition during preclinical and clinical development.[8]
The Piperidine Scaffold: A Double-Edged Sword
Piperidine rings are prevalent structural motifs in medicinal chemistry, valued for their ability to confer desirable physicochemical properties and serve as versatile scaffolds for interacting with biological targets. However, the presence of a basic nitrogen atom, a common feature in many piperidine derivatives, is a well-established pharmacophore for hERG channel blockade.[9] This makes early and accurate hERG liability assessment for compounds like this compound derivatives not just a regulatory hurdle, but a fundamental step in program success. Medicinal chemistry efforts are often directed at mitigating this risk through strategies like introducing conformational constraints or modulating the pKa and lipophilicity of the molecule to reduce affinity for the hERG channel's inner pore.[10][11][12]
A Comparative Analysis of hERG Assay Methodologies
Selecting the appropriate hERG assay depends on the stage of the drug discovery pipeline, the number of compounds to be tested, and the level of detail required. The goal is to create a screening cascade that efficiently eliminates high-risk compounds early while providing deep mechanistic insight for promising leads.
Below is a workflow diagram illustrating a typical hERG screening cascade.
Caption: A tiered hERG screening workflow.
Manual Whole-Cell Patch-Clamp: The Gold Standard
The manual patch-clamp technique is universally recognized as the "gold standard" for assessing ion channel pharmacology due to its precision and high-resolution data output.[5][13][14]
-
Principle: A micropipette forms a high-resistance seal with the membrane of a single cell expressing hERG channels. This allows the voltage across the cell membrane to be "clamped" at a set level, and the resulting ionic current flowing through the channels is measured directly.[14]
-
Causality: This direct functional measurement provides unequivocal data on channel inhibition, kinetics, and state-dependence (i.e., whether a compound preferentially binds to the open, closed, or inactivated state of the channel). This level of detail is crucial for definitive safety assessment and is required by regulatory agencies.[15]
-
Advantages: Unmatched accuracy, provides detailed mechanistic information, considered the definitive assay for regulatory submissions.[13]
-
Limitations: Extremely low throughput, labor-intensive, requires highly skilled operators, and is costly.
Automated Patch-Clamp (APC): The High-Throughput Workhorse
APC systems, such as the QPatch and SyncroPatch, have revolutionized cardiac safety screening by parallelizing the patch-clamp process.[4][16]
-
Principle: These instruments automate the process of cell capture, sealing, and whole-cell recording in a multi-well plate format, allowing for simultaneous testing of dozens to hundreds of cells.[17][18]
-
Causality: By increasing throughput while retaining the core principles of electrophysiology, APC provides a robust and reliable method for determining the potency (IC50) of hundreds of compounds during the lead optimization phase. The data quality is considered comparable to the gold standard for most applications.[16]
-
Advantages: Significantly higher throughput than manual patch-clamp, provides reliable functional data (IC50 values), excellent for structure-activity relationship (SAR) studies.
-
Limitations: Less detailed mechanistic information compared to manual patch-clamp, potential for compound precipitation in multi-well plates to go unnoticed.[4]
Biochemical Binding Assays: The First Line of Defense
For early-stage screening of large compound libraries, binding assays offer a rapid, cell-free method to identify potential hERG interactors.
-
Principle: These assays measure the displacement of a high-affinity radiolabeled ([³H]dofetilide) or fluorescent tracer from hERG channels embedded in prepared cell membranes.[19][20] A reduction in the tracer signal indicates that the test compound is binding to the channel. Fluorescence Polarization (FP) is a common non-radioactive format.[21][22]
-
Causality: This approach is based on the premise that a compound must first bind to the channel to inhibit it. It serves as an effective, high-throughput filter to flag potential liabilities. However, it's a non-functional assay; binding does not always equate to functional channel block.[23]
-
Advantages: Very high throughput, cost-effective, suitable for screening large libraries.[24]
-
Limitations: Indirect measurement (binding vs. function), can produce false positives (compounds that bind but don't block) and, less commonly, false negatives.
Ion Flux Assays: A Functional High-Throughput Alternative
Flux assays bridge the gap between binding assays and electrophysiology, offering a functional readout in a high-throughput format.
-
Principle: These assays use a surrogate ion, typically Thallium (Tl⁺), which passes through open hERG channels.[25] Cells loaded with a Tl⁺-sensitive fluorescent dye will fluoresce when the ion enters the cell. A hERG inhibitor will block Tl⁺ entry, resulting in a reduced fluorescent signal.[26]
-
Causality: By measuring ion movement, this assay provides a direct functional assessment of channel inhibition, making it a more physiologically relevant high-throughput screen than binding assays.
-
Advantages: High throughput, provides functional data, more biologically relevant than binding assays.[27]
-
Limitations: Uses a surrogate ion (Tl⁺), may not perfectly replicate K⁺ kinetics, less sensitive than electrophysiology.
Data Comparison: A Hypothetical Case Study
To illustrate how data from these assays can be integrated, consider the following hypothetical results for a series of this compound derivatives.
| Compound ID | Structure Modification | FP Binding Ki (µM) | Thallium Flux IC50 (µM) | APC IC50 (µM) | Manual Patch-Clamp IC50 (µM) |
| Parent-01 | - | 0.8 | 1.2 | 1.5 | 1.4 |
| Analog-02 | Add -F to piperidine | 5.2 | 8.1 | 9.5 | 9.2 |
| Analog-03 | Replace Oxetane with -CH3 | 0.5 | 0.9 | 1.1 | 1.0 |
| Analog-04 | Constrain piperidine | > 30 | > 30 | > 30 | > 30 |
| E-4031 | (Positive Control) | 0.015 | 0.025 | 0.022 | 0.020 |
Disclaimer: This data is illustrative and intended for comparative purposes only.
Analysis of Hypothetical Data:
-
Correlation: There is generally good rank-order correlation across the assays. The binding assay (FP) correctly identifies Analog-04 as having low hERG liability.
-
Potency Shifts: Note the slight rightward shift in potency values from binding to functional assays (FP < Flux ≈ APC ≈ Manual). This is common, as binding affinity doesn't always translate perfectly to functional inhibition.
-
Actionable Insights:
-
Parent-01 and Analog-03 show significant hERG liability and would likely be deprioritized.
-
Analog-02 shows a modest improvement, suggesting that altering the electronics of the piperidine ring can reduce hERG affinity.
-
Analog-04 is the most promising lead. The conformational restriction strategy successfully mitigated hERG inhibition, making it a prime candidate for further development. This aligns with published strategies for reducing hERG risk in piperidine-containing molecules.[10][11]
-
Detailed Experimental Protocols
Here we provide standardized protocols for the gold-standard manual patch-clamp assay and a high-throughput thallium flux assay.
Protocol: Manual Whole-Cell Patch-Clamp hERG Assay
This protocol is designed to meet the standards outlined in the ICH S7B guidelines.[5][28]
Caption: Workflow for Manual Patch-Clamp hERG Assay.
Step-by-Step Methodology:
-
Cell Preparation: Use a validated cell line, such as HEK293 or CHO, stably expressing the hERG1a isoform. Culture cells under standard conditions (37°C, 5% CO₂).[5]
-
Solutions:
-
Intracellular Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, adjusted to pH 7.2 with KOH.
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to a recording chamber mounted on an inverted microscope. Perfuse with extracellular solution at a near-physiological temperature (e.g., 35-37°C).[7]
-
Using a micromanipulator, approach a single cell with a glass micropipette (2-5 MΩ resistance) filled with intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) and then rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol & Data Acquisition:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.
-
Apply a repolarizing step to -50 mV to elicit the characteristic hERG tail current as channels recover from inactivation.[29]
-
Repeat this voltage protocol at regular intervals (e.g., every 15 seconds).
-
-
Compound Application:
-
After establishing a stable baseline current, perfuse the cell with a vehicle control (e.g., 0.1% DMSO in extracellular solution) for 3-5 minutes.
-
Sequentially apply at least four increasing concentrations of the test compound, allowing the current inhibition to reach a steady state at each concentration.
-
Perform a final washout step with the extracellular solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Protocol: High-Throughput Thallium Flux Assay
This protocol is adapted for a 384-well plate format for screening purposes.
Caption: Principle of the Thallium Flux hERG Assay.
Step-by-Step Methodology:
-
Cell Plating: Seed U2OS or HEK293 cells stably expressing hERG into black-walled, clear-bottom 384-well microplates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™). Incubate the plate at room temperature in the dark as per the manufacturer's instructions.[26]
-
Compound Addition:
-
Fluorescence Reading:
-
Place the microplate into a kinetic plate reader (e.g., FDSS, FLIPR).
-
Add a stimulus buffer containing thallium sulfate to all wells.
-
Immediately begin reading the fluorescence intensity (e.g., 480 nm excitation, 540 nm emission) kinetically for 2-3 minutes.[26]
-
-
Data Analysis:
-
Determine the change in fluorescence signal over time for each well.
-
Normalize the data to controls: 0% inhibition for vehicle-treated wells and 100% inhibition for a saturating concentration of the positive control.
-
Plot the normalized data against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Recommendations
Evaluating the hERG inhibition potential of this compound derivatives requires a multi-faceted, tiered approach.
-
Early Screening: For initial library screening, non-GLP Thallium Flux or Fluorescence Polarization binding assays provide a rapid and cost-effective way to identify compounds with potential hERG liability.
-
Lead Optimization: As promising compounds are optimized, Automated Patch-Clamp (APC) should be employed to generate reliable IC50 values to guide structure-activity relationship studies.
-
Preclinical Candidacy: For any lead compound intended for preclinical development, the gold-standard Manual Patch-Clamp assay is essential. This data, generated under GLP-compliant conditions and at physiological temperature, will form the cornerstone of the cardiac safety assessment for regulatory submission.[5][28]
By strategically deploying these complementary assays, researchers can efficiently navigate the challenges posed by the piperidine scaffold, mitigate cardiotoxicity risks early, and confidently advance safer drug candidates toward the clinic.
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A Senior Application Scientist's Guide to Comparative Docking of (3R)-1-(Oxetan-3-yl)piperidin-3-amine Analogs Against Dipeptidyl Peptidase IV (DPP-IV)
Introduction: The Rationale for a Focused Computational Approach
The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of clinically approved drugs targeting conditions from cancer to central nervous system disorders.[1] Its structural versatility allows for fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are critical for molecular recognition and favorable pharmacokinetic profiles.[1] Within this privileged class, molecules incorporating a 3-aminopiperidine moiety have garnered significant interest, particularly as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key therapeutic target for type 2 diabetes.[2]
This guide focuses on a specific, promising scaffold: (3R)-1-(Oxetan-3-yl)piperidin-3-amine . The incorporation of the strained oxetane ring is a modern design strategy intended to improve properties like metabolic stability and aqueous solubility. Our objective is to establish a robust, reproducible, and scientifically rigorous computational workflow for evaluating the binding potential of novel analogs of this parent compound.
Instead of merely presenting a sequence of steps, this document elucidates the critical thinking and scientific justification behind each stage of a comparative molecular docking study. We will proceed with DPP-IV as our target protein, based on prior evidence linking (R)-3-aminopiperidine structures to potent DPP-IV inhibition.[2] This guide is designed for researchers and drug development professionals to not only replicate this workflow but also to adapt its principles for their own targets and ligand series.
Part 1: The Strategic Workflow for Comparative Docking
A successful docking campaign is more than just generating a score; it's a hypothesis-generating tool that must be built on a foundation of careful preparation and validation.[3][4] The workflow described herein is designed to be self-validating by incorporating a known co-crystallized ligand as a positive control, ensuring our computational model has real-world predictive power.
Caption: Conceptual diagram of key interactions for Analog 1.
Conclusion and Future Directions
This guide has detailed a comprehensive and scientifically-grounded workflow for the comparative molecular docking of this compound analogs against DPP-IV. By integrating protocol validation and focusing on the causality behind each step, this approach moves beyond simple score generation to provide actionable, hypothesis-driven insights for drug discovery programs.
Our hypothetical results suggest that functionalization of the piperidine ring (e.g., with fluorine) could be a promising avenue for enhancing binding affinity, while modifications to the oxetane moiety require careful consideration to avoid steric hindrance.
It is imperative to remember that molecular docking is a predictive tool. [3]The hypotheses generated from these in silico experiments must be tested through experimental validation, such as synthesis of the prioritized compounds and subsequent in vitro enzymatic assays to determine their actual inhibitory activity (IC50 values).
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- Hands-on tutorials of AutoDock 4 and AutoDock Vina.
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Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | Semantic Scholar. Available at: [Link]
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Synthesis, Biological Evaluation, and Molecular Docking of (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile as Dipeptidyl Peptidase IV Inhibitors - PubMed. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of (3R)-1-(Oxetan-3-yl)piperidin-3-amine for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of (3R)-1-(Oxetan-3-yl)piperidin-3-amine. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be universally available. Therefore, this guide is built upon a conservative approach, treating the compound as hazardous waste and adhering to established best practices for amine compounds and general laboratory chemical waste management. The procedures outlined here are grounded in regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
The foundational principle of laboratory safety is proactive risk mitigation. For this compound, the absence of comprehensive hazard data necessitates treating it with the highest level of caution. Structurally, the molecule contains a piperidine ring and a primary amine group, functionalities that suggest potential for skin and eye irritation, corrosivity, and toxicity. Amine compounds, as a class, require careful handling to prevent exposure and environmental contamination[1][2][3].
Hazard Assessment and Waste Characterization
Before beginning any disposal procedure, a thorough hazard assessment is critical. Lacking a specific SDS, the first step is to evaluate the hazards of structurally similar compounds. Piperidine and its derivatives are known to be flammable, toxic, and corrosive. Primary amines can cause skin irritation and sensitization[2][4]. Consequently, this compound must be managed as hazardous waste .
Under the Resource Conservation and Recovery Act (RCRA), a material is classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[5]. Until proven otherwise through analytical testing, this compound should be assumed to possess one or more of these characteristics.
Key Regulatory Frameworks:
| Regulation | Issuing Body | Core Requirement |
| Resource Conservation and Recovery Act (RCRA) | U.S. EPA | Governs the "cradle-to-grave" management of hazardous waste, including identification, generation, storage, and disposal[6][7]. |
| Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) | U.S. OSHA | Mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals in the lab[8][9][10][11]. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and environmental compliance.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.
-
Eye and Face Protection: Safety goggles or glasses with side shields are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use.
-
Protective Clothing: A standard lab coat is required. For larger quantities of waste, a chemically resistant apron may be necessary.
Step 2: Segregate the Waste
Proper segregation is crucial to prevent dangerous chemical reactions[12].
-
Designated Waste Stream: Collect waste containing this compound in a dedicated hazardous waste container.
-
Avoid Incompatibilities: Do not mix this amine-based waste with other chemical waste streams. Specifically, keep it segregated from:
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste[13][14].
Step 3: Use Appropriate Waste Containers
The integrity of the waste container is paramount for safe storage and transport[14][15].
-
Compatibility: Use a container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acids or bases[14][15].
-
Condition: The container must be in good condition, with no leaks, cracks, or rust.
-
Sealing: The container must have a tight-fitting, screw-on cap to prevent leaks and fumes from escaping. Keep the container closed at all times except when adding waste[5][12][16].
-
Capacity: Do not overfill containers. Leave at least 10% of the container volume as headspace to allow for expansion[15].
Step 4: Label the Container Correctly
Accurate and clear labeling is a regulatory requirement and essential for safety[13][16].
-
"Hazardous Waste": The words "HAZARDOUS WASTE" must be clearly visible on the label[16].
-
Chemical Name: List the full chemical name: "this compound".
-
Composition: Indicate the concentration or percentage if it is in a solution.
-
Hazard Information: If known, add relevant hazard pictograms (e.g., corrosive, toxic).
Step 5: Store in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated and controlled area pending pickup for disposal[5][12].
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub to contain any potential leaks or spills[14].
-
Quantity Limits: A laboratory SAA is limited to accumulating no more than 55 gallons of hazardous waste at any one time[5]. For acutely toxic wastes (P-listed), the limit is one quart[5].
Step 6: Arrange for Final Disposal
The final step is the transfer of the waste to a licensed disposal facility.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Manifesting: For transport off-site, the waste must be accompanied by a hazardous waste manifest, which tracks the waste from your lab to its final disposal site[17]. This is typically handled by your EHS department.
-
Disposal Method: The ultimate disposal method, likely incineration at a licensed facility, will be determined by the EHS office and their contracted waste vendor[18]. Never dispose of this chemical down the drain or in the regular trash[19].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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Amines Used in CO2 Capture - Health and Environmental Impacts. Bellona Foundation. [Link]
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(R)-3-Aminopiperidine dihydrochloride Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
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3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
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1-(Oxetan-3-yl)piperazine. PubChem. [Link]
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Essential Personal Protective Equipment (PPE) Protocols for Handling (3R)-1-(Oxetan-3-yl)piperidin-3-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound (3R)-1-(Oxetan-3-yl)piperidin-3-amine, with its unique trifunctional structure, presents a hazard profile that demands meticulous attention to personal protective equipment (PPE). This guide provides an in-depth, experience-driven framework for the safe handling of this and structurally related molecules, ensuring that procedural rigor and scientific integrity are upheld in your laboratory.
Understanding the Inherent Hazards: A Structural-Chemical Logic
The necessity for a robust PPE strategy is rooted in the chemical functionalities of this compound.
-
Piperidine Moiety : Piperidine and its derivatives are recognized for their potential to be flammable, toxic, and corrosive.[1][2][3][4] They can cause severe skin burns and eye damage upon contact.[2][3][4] Inhalation of vapors can also be harmful.[1][3]
-
Amine Functional Group : Amines, as a class, can be irritants and sensitizers.[5] Depending on their structure, they can be corrosive and readily absorbed through the skin.[5] Appropriate respiratory protection is often necessary, especially in poorly ventilated areas, to prevent inhalation of harmful vapors.[5][6]
-
Oxetane Ring : The strained four-membered ether ring of oxetane presents its own set of hazards. Oxetane itself is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or comes into contact with the skin.[7][8] It is also classified as an irritant.[8]
Given this composite hazard profile, a multi-layered PPE approach is not just recommended; it is imperative for the safety of all laboratory personnel.
Core PPE Requirements for Handling this compound
The following table summarizes the minimum PPE requirements for various laboratory operations involving this compound. It is crucial to always work within a certified chemical fume hood to minimize inhalation exposure.[9]
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Lab coat | Work in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., butyl rubber for extended contact) | Chemical-resistant apron over a lab coat | Operations must be conducted in a well-ventilated fume hood |
| Purification (e.g., Chromatography) | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | Use within a fume hood or other ventilated enclosure |
| Handling Solid Compound | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Work in a certified chemical fume hood |
Step-by-Step PPE Protocols: A Self-Validating System
Adherence to a strict, sequential PPE protocol is critical to prevent contamination and exposure.
Donning (Putting On) PPE
The following workflow illustrates the correct sequence for putting on your PPE to ensure a complete and secure barrier.
Figure 2. Recommended PPE doffing sequence.
-
Outer Gloves : Remove the outer pair of gloves, being careful not to touch your skin with the contaminated surface.
-
Chemical Apron/Lab Coat : Remove your apron or lab coat by rolling it outwards, away from your body, to contain any contaminants.
-
Eye and Face Protection : Remove your goggles and face shield from the back of your head to avoid touching the front surfaces.
-
Respiratory Protection : If a respirator was used, remove it without touching the front of the mask.
-
Inner Gloves : Remove the inner pair of gloves.
-
Hand Hygiene : Immediately and thoroughly wash your hands with soap and water. [7][10]
Disposal Plan: A Critical Final Step
All disposable PPE used when handling this compound should be considered hazardous waste.
-
Gloves, Aprons, and other disposables : Place all contaminated disposable items in a designated, clearly labeled hazardous waste container. [10]* Glassware and Equipment : Decontaminate all non-disposable equipment thoroughly according to your institution's standard operating procedures for amine and piperidine-containing waste.
-
Spill Management : In the event of a spill, immediately alert personnel in the area. [1]Use an appropriate spill kit, ensuring you are wearing the full complement of recommended PPE. Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal. [2] By adhering to these rigorous PPE protocols, you are not only ensuring your own safety but also fostering a culture of responsibility and excellence within your research environment.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial.
- Oxetane - Safety Data Sheet. (n.d.). CymitQuimica.
- Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine. (n.d.). Benchchem.
- Oxetane-3-carboxylic acid - Safety Data Sheet. (2025, December 26). Echemi.
- Personal protective equipment for handling Oxetane;heptadecahydrate. (n.d.). Benchchem.
- Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Google Cloud.
- Safety Data Sheet - BASF. (2025, October 6). BASF.
- Oxetan-3-ol Safety Data Sheet. (n.d.). Echemi.
- Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
- Safety Data Sheet - Piperidine. (2025, September 23). Sigma-Aldrich.
- Safety Data Sheet: 3-Methyl-3-oxetanemethanol. (2023, September 29). Fisher Scientific.
- Safety Data Sheet. (n.d.). Fisher Scientific.
- 1-(Oxetan-3-yl)piperazine - Safety Data Sheet. (2025, July 26). ChemicalBook.
- Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
- PIPERIDINE AR Safety Data Sheet. (n.d.). Loba Chemie.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

